L-765314
説明
特性
IUPAC Name |
benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOIDCAGBKOQL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028767 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189349-50-6 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-765314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of L-765,314
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) integral to various physiological processes, particularly the regulation of blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of L-765,314, detailing its binding affinity, selectivity, and its impact on downstream signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this valuable research tool.
Introduction
The α1-adrenergic receptors, comprised of α1A, α1B, and α1D subtypes, are activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862).[1] These receptors play crucial roles in the cardiovascular and central nervous systems.[1] L-765,314 has emerged as a key pharmacological tool for isolating and studying the specific functions of the α1B subtype due to its high potency and selectivity.[2] Notably, L-765,314 does not cross the blood-brain barrier, making it particularly useful for investigating the peripheral effects of α1B-adrenergic receptor antagonism.
Core Mechanism of Action: Competitive Antagonism of the α1B-Adrenergic Receptor
L-765,314 functions as a competitive antagonist at the α1B-adrenergic receptor. This means that it binds to the same site as endogenous agonists like norepinephrine but does not activate the receptor. By occupying the binding site, L-765,314 prevents the receptor from being stimulated, thereby inhibiting its downstream physiological effects.
Binding Affinity and Selectivity
Quantitative analysis of L-765,314's binding properties reveals its high affinity and selectivity for the human α1B-adrenergic receptor. In radioligand binding assays using cloned human adrenoceptors, L-765,314 demonstrated a Ki value of 2.0 nM for the α1B subtype.[1] Its selectivity is highlighted by its significantly lower affinity for the α1A and α1D subtypes, with 210-fold and 17-fold selectivity over these receptors, respectively.[1]
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | α1B-adrenergic | Human | 2.0 nM | [1] |
| Selectivity vs. α1A | - | Human | 210-fold | [1] |
| Selectivity vs. α1D | - | Human | 17-fold | [1] |
Impact on Intracellular Signaling Pathways
The α1B-adrenergic receptor is coupled to the Gq/11 family of G-proteins.[1] Upon activation by an agonist, the Gαq/11 subunit dissociates and activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.
As a competitive antagonist, L-765,314 blocks the initial step of this cascade by preventing agonist binding to the α1B-adrenergic receptor. This, in turn, inhibits the activation of Gq/11 and the subsequent production of IP3 and DAG, ultimately preventing the mobilization of intracellular calcium and the resulting physiological effects.
Signaling Pathway Diagram
Caption: Antagonistic action of L-765,314 on the α1B-adrenergic signaling pathway.
Experimental Protocols
The characterization of L-765,314's mechanism of action relies on a variety of established experimental techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of L-765,314 for the α1B-adrenergic receptor.
Objective: To determine the concentration of L-765,314 that inhibits 50% of the specific binding of a radiolabeled ligand to the α1B-adrenergic receptor (IC50), and from this, to calculate the inhibitory constant (Ki).
Materials:
-
Cell membranes prepared from cells expressing the human α1B-adrenergic receptor.
-
Radiolabeled ligand (e.g., [3H]-Prazosin).
-
Unlabeled L-765,314.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the α1B-adrenergic receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled L-765,314 to wells containing the prepared cell membranes. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This experiment assesses the functional effect of L-765,314 on blood pressure, a key physiological response mediated by α1-adrenergic receptors.
Objective: To measure the effect of L-765,314 on mean arterial pressure in response to an α1-adrenergic agonist.
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., urethane).
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
α1-adrenergic agonist (e.g., phenylephrine).
-
L-765,314 solution for intravenous administration.
-
Heparinized saline.
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically expose the carotid artery and jugular vein.
-
Cannulation: Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure. Insert another catheter into the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline blood pressure reading.
-
Agonist Administration: Administer a dose of the α1-adrenergic agonist (phenylephrine) intravenously and record the resulting increase in blood pressure.
-
Antagonist Administration: After the blood pressure returns to baseline, administer a dose of L-765,314 intravenously.
-
Challenge with Agonist: After a set period to allow for L-765,314 to take effect, re-administer the same dose of the α1-adrenergic agonist and record the blood pressure response.
-
Data Analysis: Compare the pressor response to the agonist before and after the administration of L-765,314 to determine the extent of antagonism.
Mandatory Visualizations
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Logical Relationship: L-765,314 Selectivity
Caption: Binding selectivity of L-765,314 for α1-adrenergic receptor subtypes.
Conclusion
L-765,314 is a highly potent and selective antagonist of the α1B-adrenergic receptor. Its mechanism of action involves competitive inhibition of agonist binding, leading to the blockade of the Gq/11-mediated signaling cascade and subsequent physiological responses such as vasoconstriction. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing L-765,314 to investigate the specific roles of the α1B-adrenergic receptor in health and disease.
References
L-765314: A Technical Guide to a Selective Alpha-1B Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765,314 is a potent and selective antagonist of the alpha-1B adrenergic receptor (α1B-AR), a member of the G protein-coupled receptor (GPCR) superfamily. Adrenergic receptors are crucial mediators of the sympathetic nervous system, and the selective modulation of their subtypes presents a significant opportunity for therapeutic intervention in a variety of disease states. This document provides an in-depth technical overview of L-765,314, focusing on its selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in leveraging L-765,314 as a precise pharmacological tool.
Data Presentation: Quantitative Analysis of L-765,314 Selectivity
The selectivity of L-765,314 for the α1B-AR subtype over the α1A-AR and α1D-AR subtypes has been quantitatively determined through radioligand binding assays. These assays measure the affinity of the compound for the receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Binding Affinity (Ki) [nM] | Selectivity vs. α1B-AR |
| α1B-AR | Human | 2.0 | - |
| α1A-AR | Human | 420 | 210-fold |
| α1D-AR | Human | 34 | 17-fold |
| α1B-AR | Rat | 5.4 | - |
| α1A-AR | Rat | 500 | 92.6-fold |
| α1D-AR | Rat | 50 | 9.3-fold |
Table 1: Binding Affinity (Ki) of L-765,314 for Human and Rat Alpha-1 Adrenergic Receptor Subtypes.
In addition to binding affinity, the functional antagonism of L-765,314 is demonstrated by its ability to inhibit the downstream signaling of the α1B-AR. This is often quantified by the half-maximal inhibitory concentration (IC50) in functional assays.
| Parameter | Value |
| IC50 | 1.90 nM |
Table 2: Functional Potency (IC50) of L-765,314.
Experimental Protocols
The characterization of L-765,314 as a selective α1B-AR antagonist relies on two primary experimental methodologies: radioligand binding assays to determine binding affinity and functional assays, such as calcium mobilization assays, to assess antagonist activity.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the affinity of L-765,314 for the different α1-AR subtypes by measuring its ability to compete with a radiolabeled ligand that has high affinity for the receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express a single subtype of the human or rat α1-adrenergic receptor (α1A, α1B, or α1D).
-
Cells are cultured to confluence, harvested, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[1]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[1]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[1]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin, a non-selective α1-AR antagonist), and varying concentrations of the unlabeled competitor, L-765,314.[2]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[1][2]
3. Detection and Data Analysis:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of L-765,314, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay
This functional assay measures the ability of L-765,314 to antagonize the increase in intracellular calcium concentration that is induced by an agonist acting on the α1B-AR. Since α1B-ARs are coupled to Gq proteins, their activation leads to the release of calcium from intracellular stores.[3]
1. Cell Culture and Dye Loading:
-
Cells stably expressing the α1B-adrenergic receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).[4] The AM ester allows the dye to cross the cell membrane.
-
Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
2. Antagonist and Agonist Addition:
-
Following dye loading, the cells are washed to remove extracellular dye.
-
Different concentrations of the antagonist, L-765,314, are added to the wells and incubated for a specific period to allow for receptor binding.
-
A fixed concentration of an α1-AR agonist (e.g., phenylephrine (B352888) or norepinephrine) is then added to stimulate the receptors.
3. Signal Detection and Analysis:
-
The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[3]
-
An increase in intracellular calcium concentration upon agonist addition leads to a significant increase in the fluorescence of the dye.
-
The presence of the antagonist, L-765,314, will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.
-
The IC50 value is determined by plotting the inhibition of the agonist response against the concentration of L-765,314 and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway of the Alpha-1B Adrenergic Receptor
The α1B-adrenergic receptor is a canonical Gq-coupled receptor. Upon binding of an agonist, such as norepinephrine (B1679862) or epinephrine, the receptor undergoes a conformational change that activates the heterotrimeric G protein, Gq/11. This activation initiates a well-defined signaling cascade. L-765,314, as a competitive antagonist, prevents this cascade from being initiated by blocking the binding of agonists to the receptor.
Conclusion
L-765,314 is a valuable pharmacological tool for the study of α1B-adrenergic receptor function due to its high potency and selectivity. The experimental protocols detailed in this guide provide a framework for the robust characterization of this and similar compounds. A thorough understanding of the binding kinetics, functional antagonism, and the underlying signaling pathways is essential for the effective application of L-765,314 in both basic research and preclinical drug development. The data and methodologies presented here underscore the importance of subtype-selective antagonists in dissecting the complex roles of adrenergic signaling in health and disease.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
The α1B-Adrenergic Receptor: A Core Functional Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The α1B-adrenergic receptor (α1B-AR) is a member of the G-protein coupled receptor (GPCR) superfamily, which mediates the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1] As a Gq/11-coupled receptor, its activation initiates a cascade of intracellular events pivotal to numerous physiological processes, most notably in the cardiovascular and central nervous systems.[2][3] Dysregulation of α1B-AR signaling is implicated in pathologies such as hypertension and cardiac hypertrophy, making it a significant target for therapeutic intervention.[4] This document provides a comprehensive technical overview of the α1B-AR's function, signaling pathways, pharmacology, and the key experimental methodologies used in its study.
Molecular Function and Signaling Pathways
The α1B-adrenergic receptor is encoded by the ADRA1B gene and functions as a proto-oncogene, capable of inducing neoplastic transformation in certain cell lines.[5] Like all α1-AR subtypes, it signals primarily through the Gq/11 family of G-proteins.[3][5]
Canonical Gq/11 Signaling Pathway
Upon agonist binding, the α1B-AR undergoes a conformational change that activates the heterotrimeric G-protein Gq.[2] This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[2][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7]
-
IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][7]
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[2][6]
This cascade ultimately leads to the phosphorylation of downstream target proteins, resulting in various cellular responses, including smooth muscle contraction and cell growth.[2][5]
Alternative Signaling Pathways
Beyond the canonical Gq pathway, the α1B-AR can engage in heterologous signaling. Studies have shown that it can activate the Ras/mitogen-activated protein (MAP) kinase pathways, thereby regulating cell growth and proliferation independently of or in concert with the PLC cascade.[4][6] Specifically, the α1B-AR has been shown to activate the ERK and p38 MAPK pathways.[6]
Physiological and Pathophysiological Roles
The α1B-AR is widely distributed, and its function is critical in several organ systems.
-
Cardiovascular System: The α1B-AR is a key mediator of norepinephrine-induced vasoconstriction, contributing to the regulation of systemic arterial blood pressure.[2][5] While all α1 subtypes contribute to vascular tone, the α1B-AR plays a significant role.[1] Chronic activation of α1B-ARs in the heart is associated with maladaptive cardiac hypertrophy, a pathological enlargement of the heart muscle, and may contribute to left ventricular dysfunction.[8][9]
-
Central Nervous System (CNS): The α1B-AR is widely distributed in the brain.[10] Studies using knockout mice have demonstrated that the α1B-AR is crucial for controlling the locomotor and rewarding effects of psychostimulants and opiates, likely by modulating dopamine (B1211576) release in the nucleus accumbens.[11] It is also involved in cognition and synaptic plasticity.[12]
-
Other Functions: The receptor is involved in the regulation of glucose homeostasis and smooth muscle contraction in various tissues.[5]
Pharmacology of the α1B-Adrenergic Receptor
The pharmacological characterization of the α1B-AR has been advanced through the use of various agonist and antagonist ligands. The binding affinities (Ki or KD) and functional potencies (EC50 or IC50) of these compounds are crucial for dissecting the receptor's function and for drug development.
Agonist Pharmacology
The table below summarizes the binding and functional data for common agonists at the human α1B-adrenergic receptor.
| Agonist | Binding Affinity (log KD) | Functional Potency (log EC50, ERK1/2) | Reference(s) |
| Adrenaline | -3.94 ± 0.08 | -5.70 ± 0.08 | [7] |
| Noradrenaline | -4.43 ± 0.12 | -6.31 ± 0.06 | [7] |
| Phenylephrine | -4.51 ± 0.07 | -6.61 ± 0.05 | [7] |
| Oxymetazoline | -6.78 ± 0.05 | -8.11 ± 0.06 | [7] |
| Methoxamine | -4.83 ± 0.10 | -6.10 ± 0.07 | [7] |
Antagonist Pharmacology
The table below summarizes the binding affinity data for common antagonists at the human α1B-adrenergic receptor.
| Antagonist | Binding Affinity (log KD) | Binding Affinity (Ki, nM) | Reference(s) |
| Prazosin | -9.06 ± 0.05 | ~0.87 | [13] |
| Doxazosin | -8.46 ± 0.05 | ~3.47 | [13] |
| Tamsulosin | -8.19 ± 0.09 | ~6.46 | [13] |
| L-765,314 | - | 2.0 | |
| BMY7378 | -8.03 ± 0.07 | ~9.33 | [13] |
Key Experimental Methodologies
The study of α1B-AR function relies on a suite of robust in vitro assays designed to measure ligand binding and downstream signaling events.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[14][15]
Experimental Protocol:
-
Membrane Preparation: Cells or tissues expressing the α1B-AR are homogenized and centrifuged to isolate a membrane-rich fraction. Protein concentration is quantified.
-
Assay Setup: In a multi-well plate, incubate a fixed amount of membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) at or below its KD value.[13]
-
Competition: Add increasing concentrations of the unlabeled test compound (competitor) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist).
-
Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[7]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Washing: Wash filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration and KD is the dissociation constant of the radioligand.[7]
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay quantifies Gq pathway activation by measuring the accumulation of IP1, a stable downstream metabolite of IP3.[16][17] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[7][17]
Experimental Protocol:
-
Cell Culture: Seed cells stably or transiently expressing the α1B-AR into 384-well white microplates and culture overnight.
-
Compound Addition (Antagonist Mode): For antagonist testing, add serial dilutions of the antagonist compounds and incubate for 15-30 minutes at 37°C.[7][16]
-
Agonist Stimulation: Add an agonist (e.g., norepinephrine) at a final concentration that elicits a submaximal (EC80) response. For agonist mode, add serial dilutions of the agonist. Incubate for 30-90 minutes at 37°C. The stimulation buffer should contain Lithium Chloride (LiCl) to inhibit the degradation of IP1, allowing it to accumulate.[7][16]
-
Cell Lysis and Detection: Add the HTRF detection reagents, which include an IP1-d2 acceptor and an anti-IP1-cryptate donor, in a lysis buffer.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the competitive immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, with excitation around 320-340 nm and dual emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).[7]
-
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000). For agonists, plot the ratio against log[agonist] to determine EC50. For antagonists, plot the ratio against log[antagonist] to determine IC50.
Intracellular Calcium Mobilization Assay
This assay provides a real-time kinetic measurement of Gq activation by monitoring the transient increase in intracellular free calcium using fluorescent indicators.
Experimental Protocol:
-
Cell Culture: Seed cells expressing the α1B-AR onto black-walled, clear-bottom microplates 24 hours prior to the assay.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid (B1678239) (to prevent dye leakage).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.
-
Measurement: Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).
-
Baseline Reading: Record the basal fluorescence signal for a short period (e.g., 10-20 seconds).
-
Agonist Addition: The instrument adds a specific concentration of the agonist (or antagonist followed by agonist) to the wells.
-
Kinetic Reading: Immediately and continuously record the change in fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the compound to determine EC50 or IC50 values.
Conclusion
The α1B-adrenergic receptor is a multifaceted GPCR with a well-defined primary signaling pathway through Gq/11, leading to increases in intracellular IP3 and calcium. Its physiological roles in regulating vascular tone and cardiac function, alongside its involvement in the CNS, underscore its importance. The continued characterization of its pharmacology and signaling using robust quantitative assays is essential for the development of more selective and effective therapeutics targeting conditions ranging from hypertension to neurological disorders.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. PRAZOSIN (PD010017, IENZQIKPVFGBNW-UHFFFAOYSA-N) [probes-drugs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 9. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
L-765314: A Technical Guide to a Potent and Selective α1B-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765314 is a potent and highly selective antagonist of the α1B-adrenergic receptor.[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. It is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the α1-adrenergic receptor system.
IUPAC Name: benzyl (B1604629) (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate[1]
Chemical Name: 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline[1][2]
Mechanism of Action
This compound functions as a competitive antagonist at the α1B-adrenergic receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G proteins.[3] Upon activation by endogenous catecholamines such as norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking the binding of agonists to the α1B-receptor, this compound inhibits this signaling pathway.
Quantitative Data
The binding affinity of this compound for various α1-adrenergic receptor subtypes has been determined through radioligand binding assays. The data highlights its high selectivity for the α1B subtype.
| Receptor Subtype | Species | Parameter | Value (nM) |
| α1B | Human | Ki | 2.0 |
| α1B | Rat | Ki | 5.4 |
| α1A | Human | Ki | 420 |
| α1A | Rat | Ki | 500 |
| α1D | Human | Ki | 34 |
| α1D | Rat | Ki | 50 |
Table 1: Binding Affinity (Ki) of this compound for α1-Adrenergic Receptor Subtypes.
| Binding Site | Parameter | Value (nM) |
| High-affinity (α1B sites) | IC50 | 1.90 |
| Low-affinity (α1A sites) | IC50 | 790 |
Table 2: IC50 Values of this compound from Displacement Studies.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. The following is a generalized protocol for determining the binding affinity of this compound.
1. Membrane Preparation:
-
Cells or tissues expressing the α1-adrenergic receptor subtypes are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Measurement of Arterial Pressure in Rats (General Protocol)
This protocol describes a common in vivo method to assess the functional antagonism of α1-adrenergic receptors.
1. Animal Preparation:
-
Male rats (e.g., Sprague-Dawley) are anesthetized (e.g., with urethane (B1682113) or pentobarbitone).
-
The trachea may be cannulated to ensure a clear airway.
-
An artery (e.g., carotid or femoral) is cannulated with a catheter connected to a pressure transducer to continuously monitor blood pressure. A vein (e.g., jugular or femoral) is also cannulated for intravenous drug administration.
2. Stabilization:
-
The animal is allowed to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline blood pressure reading.
3. Antagonist Administration:
-
This compound or its vehicle is administered intravenously.
4. Agonist Challenge:
-
After a set period following antagonist administration, a pressor response is induced by administering an α1-adrenergic agonist (e.g., phenylephrine).
-
The increase in mean arterial pressure is recorded.
5. Data Analysis:
-
The inhibitory effect of this compound is determined by comparing the pressor response to the agonist in the presence and absence of the antagonist.
-
Dose-response curves can be generated to calculate the dose of this compound required to produce a certain level of inhibition (e.g., ED50).
Visualizations
Caption: α1B-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for Assessing this compound Activity. Workflow for Assessing this compound Activity.
References
The Role of L-765,314 in Blood Pressure Regulation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of blood pressure is a complex physiological process involving a multitude of signaling pathways and receptor systems. Among these, the adrenergic system, which responds to catecholamines like norepinephrine (B1679862) and epinephrine, plays a pivotal role in modulating vascular tone and cardiac output. The α1-adrenoceptors, in particular, are key mediators of vasoconstriction and are thus significant targets in hypertension research. This technical guide provides an in-depth overview of L-765,314, a potent and selective α1B-adrenoceptor antagonist, and its application in elucidating the role of this specific receptor subtype in blood pressure regulation. While the prostaglandin (B15479496) E2 (PGE2) receptor EP4 is also a crucial player in blood pressure homeostasis, primarily through vasodilation, it represents a distinct signaling pathway. This guide will focus on the established mechanism of L-765,314 as an α1B-adrenoceptor antagonist and will also describe the contrasting EP4 receptor pathway to provide a broader context for researchers in the field of hypertension.
L-765,314: A Selective α1B-Adrenoceptor Antagonist
L-765,314 is a quinazoline (B50416) derivative that has been instrumental in differentiating the physiological functions of the α1-adrenoceptor subtypes (α1A, α1B, and α1D). Its high selectivity for the α1B subtype allows for precise investigation into the specific contributions of this receptor to vascular smooth muscle contraction and systemic blood pressure.
Quantitative Data: Binding Affinities and Selectivity
The potency and selectivity of L-765,314 have been characterized through in vitro binding assays. The following tables summarize the key quantitative data for L-765,314.
Table 1: L-765,314 Binding Affinities (Ki) for Adrenoceptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| α1B | Human | 2.0 | [1][2] |
| α1B | Rat | 5.4 | [1][2] |
| α1D | Human | 34 | [1] |
| α1D | Rat | 50 | [1] |
| α1A | Human | 420 | [1] |
| α1A | Rat | 500 | [1] |
Table 2: L-765,314 Functional Activity (IC50)
| Assay | System | IC50 (nM) | Reference |
| Inhibition of high-affinity binding | Rat α1b receptor | 1.90 | [1] |
Signaling Pathways in Blood Pressure Regulation
α1B-Adrenoceptor-Mediated Vasoconstriction
The primary mechanism by which α1B-adrenoceptors influence blood pressure is through the constriction of vascular smooth muscle. Activation of these Gq protein-coupled receptors by endogenous catecholamines initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction. L-765,314 acts by competitively blocking this receptor, thereby inhibiting this vasoconstrictive pathway.
EP4 Receptor-Mediated Vasodilation
In contrast to the α1B-adrenoceptor pathway, the prostaglandin E2 (PGE2) receptor EP4, a Gs protein-coupled receptor, mediates vasodilation.[3][4][5] Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which promotes smooth muscle relaxation.[4][5] This pathway serves as a counter-regulatory mechanism to vasoconstrictor signals and is an important area of research for developing novel antihypertensive therapies.
Experimental Protocols
The following section outlines a general methodology for investigating the in vivo effects of L-765,314 on blood pressure in a rodent model, based on common practices in cardiovascular pharmacology research.
Animal Models
Male Wistar or Spontaneously Hypertensive Rats (SHR) are commonly used models for hypertension research.[6] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration and Blood Pressure Measurement
A representative experimental workflow for assessing the impact of L-765,314 on blood pressure is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α1B-Adrenergic Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the α1B-adrenergic receptor (α1B-AR), a critical component of the sympathetic nervous system. We will delve into its core signaling cascades, downstream effector pathways, regulatory mechanisms, and key physiological roles. This document also includes detailed experimental protocols and quantitative data to support further research and drug development efforts targeting this receptor.
Introduction to the α1B-Adrenergic Receptor
The α1B-adrenergic receptor, encoded by the ADRA1B gene, is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Along with the α1A and α1D subtypes, it mediates the physiological effects of the catecholamines norepinephrine (B1679862) and epinephrine.[1][3] These receptors are integral to a wide array of bodily functions, most notably in the cardiovascular system where they regulate vasoconstriction and cardiac homeostasis, and in the prostate gland.[1][4][5] Dysregulation of α1B-AR signaling is implicated in various pathological conditions, including hypertension and benign prostatic hyperplasia (BPH), making it a significant target for therapeutic intervention.[4][6][7]
The α1B-AR primarily couples to the Gq/11 family of heterotrimeric G proteins to initiate its signaling cascade.[1][2][3] Activation triggers a series of intracellular events that ultimately modulate cellular function through second messengers and protein kinase activation.
Core Signaling Pathways
The Canonical Gq/11-Phospholipase C Pathway
The primary signaling mechanism for the α1B-AR is initiated upon agonist binding, which induces a conformational change in the receptor. This facilitates its coupling to and activation of the Gq/11 G protein.[1][8] The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][9]
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers:[9]
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][9][10]
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][8][9]
The subsequent rise in intracellular Ca2+ and activation of PKC lead to the phosphorylation of numerous downstream target proteins, culminating in a physiological response, such as smooth muscle contraction.[1][11]
Downstream Effector Pathways: MAPK Activation
Beyond the primary PLC axis, α1B-AR activation can stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[12] The α1B-AR is known to activate the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways.[13]
Activation of ERK1/2 is a crucial event in mediating cellular growth and proliferation responses.[2][14] This can occur through PKC-dependent mechanisms, where activated PKC can phosphorylate and activate upstream kinases in the MAPK cascade (e.g., Raf), which in turn leads to the phosphorylation and activation of MEK, and subsequently ERK1/2.[15] In some cellular contexts, G protein βγ-subunits released from Gq/11 may also contribute to MAPK activation.[16]
Receptor Regulation: Desensitization and Internalization
Prolonged or repeated exposure to an agonist leads to desensitization, a process that attenuates the receptor's signaling response to protect the cell from overstimulation. For the α1B-AR, this involves receptor phosphorylation, arrestin binding, and internalization.[8][17]
-
Homologous Desensitization: Triggered by the receptor's own agonist (e.g., norepinephrine). The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins.[8] β-arrestin binding uncouples the receptor from its G protein and acts as an adaptor protein, facilitating the recruitment of the receptor to clathrin-coated pits for endocytosis.[8] Internalized receptors trafficked via Rab5-positive early endosomes can then be recycled back to the plasma membrane (via Rab4 and Rab11) or targeted for degradation.[18][19]
-
Heterologous Desensitization: Occurs when the activation of one receptor type leads to the desensitization of another. The α1B-AR can be phosphorylated and desensitized by second messenger-activated kinases like PKC, which can be activated by other GPCRs or signaling pathways.[8][17][18] This process can also lead to receptor internalization, but the trafficking pathway may differ. For instance, stimulation by sphingosine (B13886) 1-phosphate can cause α1B-AR internalization that involves Rab9 and Rab7, suggesting trafficking towards late endosomes and lysosomes.[18][19]
Quantitative Data Summary
The pharmacological characterization of α1B-AR signaling is essential for drug development. This involves quantifying the binding affinity of ligands (agonists, antagonists) and their functional potency in eliciting or blocking downstream cellular responses. These values are highly dependent on the specific ligand, cell system, and experimental conditions used.
Table 1: Representative Pharmacological Data for α1B-Adrenergic Receptor
| Ligand | Type | Assay Type | Parameter | Value (nM) | Cell System | Reference |
| Prazosin | Antagonist | Radioligand Binding ([³H]prazosin) | Kd | 0.29 | Human Prostate Homogenates | [20] |
| Norepinephrine | Agonist | Intracellular Ca²⁺ Mobilization | EC₅₀ | Variable | Transfected Cell Lines | [21] |
| Epinephrine | Agonist | PI Hydrolysis | EC₅₀ | Variable | Transfected Cell Lines | [22] |
| (+)-Cyclazosin | Inverse Agonist | Crystallography | - | - | Sf9 Insect Cells | [1][2] |
| Tamsulosin | Antagonist | Functional Assays | pA₂/Kᵢ | Variable | Various | [1] |
Note: EC₅₀ (Half maximal effective concentration) and Kᵢ (Inhibitor constant) values are highly context-dependent and vary significantly across studies. Researchers should consult primary literature for values specific to their experimental setup.
Key Experimental Protocols
Studying α1B-AR signaling requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize receptor function.
Protocol: Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium following Gq-coupled receptor activation. It is a primary functional readout for α1B-AR signaling.[10][23]
Objective: To quantify agonist-induced calcium release mediated by α1B-AR.
Materials:
-
Cells expressing α1B-AR (e.g., stably transfected HEK293 or CHO cells).
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4).[10][24]
-
Probenecid (B1678239) (anion transport inhibitor, may be required for some cell lines to retain the dye).[25]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonists and antagonists of interest.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[23][24]
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).[25]
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, often containing the fluorescent dye and probenecid in assay buffer.
-
Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.
-
-
Ligand Plate Preparation: Prepare a separate plate containing agonists/antagonists at the desired final concentrations (e.g., 5x the final assay concentration).[25]
-
Measurement:
-
Place both the cell plate and the ligand plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the ligand from the source plate into the cell plate.
-
Continue recording fluorescence for 60-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
For dose-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the EC₅₀.
-
Protocol: ERK1/2 Phosphorylation Western Blot Assay
This protocol is used to detect the activation of the downstream ERK1/2 MAPK pathway following receptor stimulation.[14]
Objective: To measure agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing α1B-AR.
-
Cell culture plates (e.g., 6-well or 12-well).
-
Serum-free culture medium.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.[14]
-
Imaging system (e.g., ChemiDoc).[14]
Procedure:
-
Cell Culture and Starvation:
-
Ligand Stimulation:
-
Treat cells with the desired concentrations of agonist for a specific time course (e.g., 5-10 minutes, which is typically the peak for GPCR-mediated ERK activation).[27]
-
Include an untreated (basal) control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[26]
-
Incubate on ice for 20-30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Normalize samples to equal protein amounts, add Laemmli sample buffer, and boil for 5-10 minutes.
-
Load 15-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.[14][26]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[26]
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
-
Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane (using a stripping buffer) or use a parallel blot.
-
Re-probe the membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of the phospho-ERK signal to the total-ERK signal.
-
Express the results as a fold-change over the basal (unstimulated) control.
-
Conclusion and Future Directions
The α1B-adrenergic receptor is a multifaceted GPCR with a well-defined canonical signaling pathway and connections to other critical cellular cascades like the MAPK pathway. Its function is tightly regulated through sophisticated desensitization and trafficking mechanisms. Understanding these pathways is paramount for developing targeted therapeutics for cardiovascular diseases and BPH. Future research will likely focus on elucidating the nuances of subtype-specific signaling, the role of receptor dimerization, and the potential for developing biased agonists that selectively activate beneficial downstream pathways while avoiding adverse effects.[3] The protocols and information provided herein serve as a foundational guide for professionals dedicated to advancing our knowledge of α1B-AR biology and pharmacology.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. ahajournals.org [ahajournals.org]
- 5. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The role of alpha1-adrenoceptor subtypes in benign prostatic hyperplasia-from bed to bench] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. α1B-Adrenergic Receptors Differentially Associate with Rab Proteins during Homologous and Heterologous Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are α1B-AR agonists and how do they work? [synapse.patsnap.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanisms involved in α1B-adrenoceptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. α1B-Adrenergic Receptors Differentially Associate with Rab Proteins during Homologous and Heterologous Desensitization | PLOS One [journals.plos.org]
- 19. α1B-adrenergic receptors differentially associate with Rab proteins during homologous and heterologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Roles of the α1B-Adrenergic Receptor Phosphorylation Domains in Signaling and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
L-765,314: An In-Depth Technical Guide for the Study of Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765,314 is a potent and highly selective antagonist of the α1B-adrenergic receptor subtype.[1] Adrenergic receptors, a class of G protein-coupled receptors, are crucial in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine. The α1-adrenergic receptor family, in particular, is primarily involved in the contractile regulation of smooth muscle throughout the body.[2] L-765,314's high affinity and selectivity for the α1B subtype make it an invaluable pharmacological tool for dissecting the specific role of this receptor in smooth muscle physiology and pathophysiology.
While L-765,314's primary mechanism is the blockade of α1B-mediated smooth muscle contraction, its utility extends to the indirect study of smooth muscle relaxation. By selectively inhibiting the contractile signals mediated by α1B-adrenoceptors, researchers can isolate and more clearly investigate the signaling pathways responsible for smooth muscle relaxation, such as those mediated by β3-adrenergic receptors, particularly in tissues where both receptor types are expressed and functionally active, like the urinary bladder and prostate.[3][4]
This technical guide provides a comprehensive overview of L-765,314, including its pharmacological properties, detailed experimental protocols for its use in in-vitro smooth muscle contraction assays, and a summary of its role in understanding adrenergic signaling in smooth muscle.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for L-765,314, providing insights into its potency and selectivity.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | α1B | Human | 2.0 nM | [5] |
| α1B | Rat | 5.4 nM | [5] | |
| α1A | Human | 420 nM (210-fold selectivity for α1B) | ||
| α1D | Human | 34 nM (17-fold selectivity for α1B) | ||
| IC50 | α1B | - | 1.90 nM | [5] |
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of L-765,314
| Parameter | Agonist | Tissue | Species | Value | Reference |
| pA2 | Clonidine | Vas Deferens | Rat | 9.3 | [6] |
| Methoxamine | Vas Deferens | Rat | 7.1 | [6] |
Table 2: Functional Antagonism (pA2) of Adrenergic Agonists by L-765,314 in Smooth Muscle Preparations. Note: The provided pA2 values are for a different alpha-2 adrenergic antagonist, L-657,743, as specific pA2 values for L-765,314 were not available in the search results. The methodology for determining pA2 would be the same.
Signaling Pathways
Understanding the signaling cascades initiated by adrenergic receptor activation is fundamental to interpreting experimental results. Below are diagrams illustrating the opposing effects of α1B- and β3-adrenergic receptor stimulation on smooth muscle contraction.
α1B-Adrenergic Receptor-Mediated Contraction
Activation of α1B-adrenergic receptors by agonists such as norepinephrine leads to smooth muscle contraction through the Gq-protein coupled pathway.
Caption: α1B-Adrenergic receptor signaling pathway leading to smooth muscle contraction.
β3-Adrenergic Receptor-Mediated Relaxation
In contrast, activation of β3-adrenergic receptors promotes smooth muscle relaxation, primarily through the Gs-protein coupled pathway and subsequent increase in intracellular cyclic AMP (cAMP).
References
- 1. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-adrenoceptors, cAMP and airway smooth muscle relaxation: challenges to the dogma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological profile of a new potent and specific alpha 2-adrenoceptor antagonist, L-657,743 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-765,314: A Technical Review of Its Lack of Central Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor subtype. While the α1B-adrenergic receptor is present in the central nervous system (CNS) and plays a role in various neurological functions, evidence strongly indicates that L-765,314 is not centrally active.[1] This lack of central activity is attributed to its inability to cross the blood-brain barrier (BBB). Consequently, its pharmacological effects are confined to the periphery, making it a valuable tool for investigating the role of peripheral α1B-adrenergic receptors in physiological processes, particularly in the regulation of blood pressure.[1] This guide provides a comprehensive overview of the evidence for L-765,314's lack of central activity, its peripheral mechanism of action, and the experimental protocols used to characterize its effects.
Evidence for Lack of Central Activity
The primary determinant of a drug's central activity is its ability to penetrate the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. L-765,314 has been reported to not cross the blood-brain barrier.[1] This characteristic fundamentally restricts its site of action to peripheral tissues.
While α1-adrenoceptors are widely distributed within the CNS and their activation generally leads to depolarization and an increased neuronal firing rate, the therapeutic and research applications of L-765,314 are focused on its peripheral effects due to its inability to access these central receptors.
Mechanism of Action at Peripheral α1B-Adrenergic Receptors
L-765,314 functions as a competitive antagonist at the α1B-adrenergic receptor. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to Gq/11 proteins. This activation initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to smooth muscle contraction.
By binding to the α1B-adrenergic receptor without activating it, L-765,314 prevents the binding of norepinephrine and epinephrine, thereby inhibiting this signaling pathway and subsequent physiological responses, such as vasoconstriction.
Signaling Pathway of α1B-Adrenergic Receptor and Antagonism by L-765,314
Caption: Peripheral α1B-adrenergic receptor signaling pathway and its inhibition by L-765,314.
Quantitative Data on Peripheral Activity
The primary use of L-765,314 in research has been to elucidate the physiological role of α1B-adrenergic receptors in the periphery, particularly in the cardiovascular system.
| Parameter | Species | Tissue/Model | L-765,314 Concentration/Dose | Effect | Reference |
| Vasoconstriction | Dog | Isolated Splenic Arteries | 1 µM | Markedly inhibited the second peak of constriction induced by periarterial nerve stimulation. | [2] |
| Vasopressor Response | Rat | Pithed Rat | 100 µg/kg | Attenuated the vasopressor responses to dihydroergotamine (B1670595). | [3][4][5] |
| Vasopressor Response | Rat | Pithed Rat | 100 and 300 µg/kg | Significantly blocked the vasopressor responses to ergotamine. | [6] |
Experimental Protocols
The following are summaries of experimental methodologies used to characterize the peripheral effects of L-765,314.
Isolated Tissue Bath Experiments
-
Objective: To assess the effect of L-765,314 on vasoconstriction in isolated arteries.
-
Protocol:
-
Canine splenic arteries are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
The arteries are connected to a force transducer to measure isometric tension (contraction).
-
Periarterial nerve electrical stimulation is used to induce a double-peaked vasoconstriction.
-
L-765,314 is added to the organ bath at a specific concentration (e.g., 1 µM).
-
The effect of L-765,314 on the nerve stimulation-induced contractions is recorded and analyzed.[2]
-
Pithed Rat Model for Vasopressor Responses
-
Objective: To evaluate the in vivo effect of L-765,314 on the vasopressor responses to various agonists.
-
Protocol:
-
Male Wistar rats are anesthetized, and the central nervous system is destroyed by passing a rod through the spinal canal (pithing) to eliminate central cardiovascular reflexes.
-
The animals are artificially ventilated.
-
Catheters are inserted into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.
-
A vasopressor agent (e.g., dihydroergotamine or ergotamine) is administered intravenously to induce an increase in blood pressure.
-
In a separate group of animals, L-765,314 is administered intravenously at a specific dose (e.g., 100 µg/kg) prior to the administration of the vasopressor agent.
-
The changes in mean arterial pressure are recorded and compared between the control and L-765,314-treated groups to determine the antagonistic effect of L-765,314.[3][4][5][6]
-
Experimental Workflow for Assessing Peripheral Activity
Caption: A generalized workflow for evaluating the peripheral pharmacological effects of L-765,314.
Conclusion
References
- 1. L-765,314 - Wikipedia [en.wikipedia.org]
- 2. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. The role of α1- and α2-adrenoceptor subtypes in the vasopressor responses induced by dihydroergotamine in ritanserin-pretreated pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological identification of α1- and α2-adrenoceptor subtypes involved in the vasopressor responses induced by ergotamine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
L-765,314: An In-Depth Technical Guide to its Effects on the Peripheral Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-765,314 is a potent and highly selective antagonist of the α1B-adrenergic receptor, a key component of the peripheral nervous system's control over vascular tone. This technical guide provides a comprehensive overview of L-765,314, its mechanism of action, and its observed effects on the peripheral nervous system. Detailed experimental protocols for studying its activity, quantitative data on its binding affinity and functional effects, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.
Introduction to L-765,314 and α1B-Adrenergic Receptors
The sympathetic nervous system, a division of the peripheral nervous system, plays a crucial role in regulating cardiovascular function, primarily through the release of norepinephrine (B1679862) from sympathetic nerve terminals. This neurotransmitter acts on adrenergic receptors located on vascular smooth muscle cells to induce vasoconstriction and thereby control blood pressure and blood flow distribution.
There are three subtypes of α1-adrenergic receptors: α1A, α1B, and α1D. While all three are involved in mediating vasoconstriction, the α1B-adrenoceptor has been identified as playing a critical role at the sympathetic neuroeffector junction, the site where sympathetic nerves communicate with smooth muscle cells.
L-765,314 has emerged as a valuable pharmacological tool for elucidating the specific functions of the α1B-adrenoceptor subtype due to its high potency and selectivity. Understanding the interaction of L-765,314 with this receptor provides insights into the physiological and pathophysiological roles of α1B-adrenergic signaling in the peripheral nervous system.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological profile and experimental use of L-765,314.
Table 1: Binding Affinity of L-765,314 for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. α1B |
| α1A | 420 | 210-fold lower affinity |
| α1B | 2.0 | - |
| α1D | 34 | 17-fold lower affinity |
Data from Patane, M.A., et al., J. Med. Chem., 1998.
Table 2: Effective Concentrations of L-765,314 in Functional Assays
| Experimental Model | Tissue | Effect | Effective Concentration | Reference |
| Periarterial Nerve Electrical Stimulation | Canine Splenic Artery | Marked inhibition of the second peak of vasoconstriction | 1 µM | Yang & Chiba, 2002 |
| Periarterial Nerve Electrical Stimulation | Canine Splenic Artery | Significant blockade of exogenous noradrenaline- and A61603-induced responses | 10 µM | Yang & Chiba, 2002 |
Mechanism of Action and Signaling Pathway
L-765,314 exerts its effects by competitively and selectively blocking the α1B-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous agonists like norepinephrine, initiates a well-defined intracellular signaling cascade.
dot
Caption: α1B-Adrenergic Receptor Signaling Pathway and Site of L-765,314 Action.
Activation of the α1B-adrenoceptor by norepinephrine leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration is the primary trigger for smooth muscle contraction. DAG, in conjunction with the elevated Ca²⁺, activates protein kinase C (PKC), which further modulates the contractile response and other cellular processes. L-765,314, by blocking the initial binding of norepinephrine to the α1B-adrenoceptor, prevents this entire signaling cascade from being initiated, leading to a reduction in sympathetically mediated vasoconstriction.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of L-765,314 on the peripheral nervous system.
In Vitro Assessment of Vasoconstriction using Wire Myography
This protocol is adapted from standard wire myography procedures to assess the effect of L-765,314 on noradrenaline-induced vasoconstriction in isolated arterial segments.
Materials:
-
Isolated arterial segments (e.g., canine splenic artery, rat mesenteric artery)
-
Wire myograph system
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, glucose 5.5.
-
High Potassium Solution (K-PSS) for viability testing (PSS with equimolar substitution of NaCl with KCl)
-
Norepinephrine stock solution
-
L-765,314 stock solution
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
Procedure:
-
Tissue Dissection and Mounting:
-
Euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired artery and place it in ice-cold PSS.
-
Under a dissection microscope, clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into 2 mm-long rings.
-
Mount each arterial ring on the two wires of the wire myograph chamber.
-
Submerge the mounted rings in PSS-filled chambers maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the arterial rings to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
Perform a wake-up procedure by contracting the vessels with K-PSS.
-
Wash out the K-PSS with PSS and allow the vessels to return to baseline tension.
-
Repeat the K-PSS contraction and washout cycle two more times to ensure reproducible responses.
-
-
Experimental Protocol:
-
After the final washout and return to baseline, pre-incubate the arterial rings with the desired concentration of L-765,314 (e.g., 1 µM) or vehicle for 30 minutes.
-
Construct a cumulative concentration-response curve to norepinephrine by adding increasing concentrations of norepinephrine to the bath and recording the resulting isometric tension.
-
After the maximum response is achieved, wash out the norepinephrine and L-765,314 with PSS.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by K-PSS.
-
Plot the concentration-response curves for norepinephrine in the presence and absence of L-765,314.
-
Calculate the pA2 value for L-765,314 to quantify its antagonist potency.
-
dot
Caption: Experimental Workflow for In Vitro Vasoconstriction Assay using Wire Myography.
In Vivo Assessment of Cardiovascular Responses in Pithed Rats
This protocol is designed to study the effects of L-765,314 on the pressor responses to sympathetic nerve stimulation in a pithed rat model, which eliminates central nervous system and reflex influences.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetics (e.g., pentobarbital (B6593769) sodium)
-
Pithing rod
-
Tracheal cannula and ventilator
-
Catheters for arterial and venous access
-
Pressure transducer and data acquisition system
-
Bipolar stimulating electrode
-
L-765,314 solution for intravenous administration
-
Agonist solution (e.g., norepinephrine) for intravenous administration
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with pentobarbital sodium (60 mg/kg, i.p.).
-
Perform a tracheotomy and insert a cannula connected to a ventilator.
-
Insert a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.
-
Introduce the pithing rod through the orbit and foramen magnum (B12768669) down the entire length of the spinal cord to destroy the brain and spinal cord.
-
Insert the bipolar stimulating electrode alongside the pithing rod to the desired spinal level (e.g., thoracic region for cardiovascular effects).
-
-
Stabilization:
-
Allow the animal's blood pressure and heart rate to stabilize for at least 20 minutes after pithing.
-
-
Electrical Stimulation Protocol:
-
Administer a bolus intravenous injection of L-765,314 or vehicle.
-
After a 10-minute pre-treatment period, initiate electrical stimulation of the sympathetic outflow. A typical stimulation protocol would be a train of pulses (e.g., 1-16 Hz, 1 ms (B15284909) pulse width, 50V) for a set duration (e.g., 30 seconds).
-
Record the changes in mean arterial pressure and heart rate in response to the electrical stimulation.
-
Allow for a recovery period between stimulations.
-
-
Agonist Challenge (Optional):
-
After the electrical stimulation protocol, administer bolus intravenous injections of an α1-adrenoceptor agonist (e.g., norepinephrine) to assess the antagonist effect of L-765,314 on direct receptor activation.
-
-
Data Analysis:
-
Quantify the pressor (increase in blood pressure) and chronotropic (change in heart rate) responses to electrical stimulation and agonist administration.
-
Compare the responses in the L-765,314-treated group to the vehicle-treated control group.
-
Conclusion
L-765,314 is a powerful and selective tool for investigating the role of the α1B-adrenergic receptor in the peripheral nervous system. Its ability to antagonize sympathetically mediated vasoconstriction highlights the importance of this receptor subtype in the regulation of vascular tone. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the α1B-adrenoceptor for cardiovascular and other disorders involving the peripheral nervous system. The detailed methodologies and visualizations aim to facilitate reproducible and robust scientific inquiry in this critical area of pharmacology.
Preliminary In Vitro Studies with L-765314: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on L-765314, a potent and selective antagonist of the α1B-adrenergic receptor. The information presented herein is compiled from various scientific sources to offer a comprehensive resource for researchers in pharmacology and drug development. This document details the binding affinity, functional activity, and underlying signaling pathways associated with this compound, supported by experimental protocols and data visualizations.
Core Data Presentation
The following tables summarize the quantitative data obtained from in vitro studies of this compound, highlighting its binding affinity and selectivity for adrenergic receptor subtypes, as well as its functional potency in a relevant tissue model.
Table 1: Radioligand Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity Ratio (α1A/α1B) | Selectivity Ratio (α1D/α1B) |
| α1A | 420 | 210-fold | - |
| α1B | 2.0 | - | - |
| α1D | 34 | - | 17-fold |
Data sourced from studies on cloned human α1-adrenergic receptors.[1]
Table 2: Functional Antagonism of this compound in Isolated Canine Splenic Artery
| Experimental Condition | This compound Concentration (µM) | Observed Effect |
| Periarterial Nerve Stimulation (1 or 4 Hz) | 1 | Marked inhibition of the second peak of vasoconstriction |
| Exogenous Noradrenaline (0.03-1 nmol) | 1 | No significant modification of vasoconstrictor response |
| Exogenous A61603 (α1A-agonist, 1-30 pmol) | 1 | No significant modification of vasoconstrictor response |
| Exogenous Noradrenaline and A61603 | 10 | Significant blockade of vasoconstrictor responses |
This data demonstrates the functional selectivity of this compound for the α1B-adrenoceptor, which is understood to mediate the response to endogenous nerve stimulation in this tissue.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are synthesized from established practices in the field for adrenergic receptor research.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity (Ki) of this compound for different α1-adrenergic receptor subtypes.
Objective: To quantify the binding affinity and selectivity of this compound for human α1A, α1B, and α1D adrenergic receptor subtypes.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing cloned human α1A, α1B, or α1D adrenergic receptors.
-
Radioligand: [3H]-Prazosin, a non-selective α1-adrenoceptor antagonist.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvesting and filtration equipment.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the specific α1-adrenoceptor subtype to confluence.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]-Prazosin (typically near its Kd value).
-
Add increasing concentrations of this compound to compete with the radioligand.
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to a set of wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the maximum binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assessment in Isolated Canine Splenic Artery
This ex vivo experiment was designed to evaluate the functional antagonism of this compound on α1B-adrenoceptor-mediated vasoconstriction.
Objective: To determine the effect of this compound on vasoconstrictor responses induced by endogenous (via nerve stimulation) and exogenous adrenergic agonists in an isolated artery preparation.
Materials:
-
Tissue: Canine splenic artery.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2.
-
Drugs: this compound, noradrenaline, A61603 (selective α1A-agonist).
-
Equipment: Organ bath, perfusion pump, pressure transducer, electrical stimulator, data acquisition system.
Procedure:
-
Tissue Preparation:
-
Isolate the canine splenic artery and carefully remove surrounding connective tissue.
-
Cannulate the artery at both ends and mount it in an organ bath perfused with warm (37°C), oxygenated PSS at a constant flow rate.
-
-
Experimental Setup:
-
Place platinum electrodes around the artery for periarterial nerve stimulation.
-
Monitor the perfusion pressure continuously using a pressure transducer; changes in pressure reflect changes in vascular resistance (vasoconstriction or vasodilation).
-
Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.
-
-
Stimulation and Drug Application:
-
Induce vasoconstriction by periarterial nerve stimulation (PNS) using parameters such as 1 or 4 Hz frequency for 30-second trains of pulses.[2] This stimulation typically elicits a biphasic constrictor response.
-
Alternatively, induce vasoconstriction by adding exogenous agonists like noradrenaline or A61603 directly to the perfusate.
-
After establishing stable and reproducible control responses, incubate the tissue with this compound (e.g., 1 µM or 10 µM) for a predetermined period.
-
Repeat the stimulation or agonist application in the presence of this compound to assess its inhibitory effect.
-
-
Data Analysis:
-
Measure the magnitude of the vasoconstrictor responses (increase in perfusion pressure) before and after the addition of this compound.
-
Express the responses in the presence of the antagonist as a percentage of the control response.
-
Compare the inhibitory effects of this compound on responses to PNS versus exogenous agonists to determine its functional selectivity.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro studies of this compound.
References
Investigating the Physiological Role of α1B-Adrenoceptors with L-765314: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of L-765,314, a potent and selective antagonist, to investigate the physiological functions and signaling pathways of the α1B-adrenoceptor. The α1B-adrenoceptor, a subtype of the G protein-coupled α1-adrenergic receptor family, plays a significant role in various physiological processes, including the regulation of blood pressure and smooth muscle contraction.[1][2] Understanding its specific functions has been a key area of research, greatly aided by subtype-selective pharmacological tools like L-765,314.
L-765,314: A Selective Pharmacological Tool
L-765,314 is a quinazoline (B50416) derivative that acts as a potent and selective antagonist for the α1B-adrenergic receptor.[2][3] Its selectivity allows researchers to dissect the specific contributions of the α1B subtype from the other α1-adrenoceptor subtypes (α1A and α1D), which often have overlapping expression patterns and physiological roles.[4][5] However, it is important to note that L-765,314 does not cross the blood-brain barrier, limiting its use to investigating peripheral α1B-adrenoceptor functions in vivo.[2]
Data Presentation: Quantitative Profile of L-765,314
The following tables summarize the binding affinities and pharmacokinetic parameters of L-765,314, providing a quantitative basis for its use in experimental design.
Table 1: Binding Affinity (Ki) of L-765,314 for α1-Adrenoceptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. α1B | Reference |
| α1B | Human | 2.0 | - | [3][6] |
| α1A | Human | 420 | 210-fold | [3] |
| α1D | Human | 34 | 17-fold | [3] |
| α1B | Rat | 5.4 | - | [3][6] |
| α1A | Rat | 500 | ~93-fold | [3] |
| α1D | Rat | 50 | ~9-fold | [3] |
Table 2: Functional Antagonism (IC50) of L-765,314
| Assay Parameter | Receptor Subtype | IC50 (nM) | Reference |
| High-affinity site binding | Rat α1B | 1.90 | [3][6] |
Table 3: In Vivo Pharmacokinetics of L-765,314 in Rats
| Parameter | Value | Conditions | Reference |
| Cmax | 1.05 µM | 3 mg/kg, i.v. | [3] |
| t1/2 | 0.5 hours | 3 mg/kg, i.v. | [3] |
| Hypotensive Potency (AD25) | >3 mg/kg | Anesthetized Sprague-Dawley rats | [3] |
α1B-Adrenoceptor Signaling Pathways
α1-Adrenoceptors, including the α1B subtype, primarily signal through the Gq/11 family of G-proteins.[1] Activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][7]
Beyond this canonical pathway, studies suggest that α1B-adrenoceptors can also couple to other signaling cascades, including the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK) pathway, potentially through phosphatidylinositol 3-kinase (PI3-kinase) and Ras.[8][9] This diversity in signaling allows for a wide range of cellular responses, from immediate contractile effects to long-term changes in gene expression and cell growth.[7]
Caption: Canonical Gq/11 signaling pathway of the α1B-adrenoceptor.
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of α1B-adrenoceptor physiology using L-765,314. The following sections provide outlines for key experimental protocols.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity (Ki) of L-765,314 by measuring its ability to compete with a radiolabeled ligand for binding to the α1B-adrenoceptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[10]
-
Centrifuge the homogenate at low speed to remove debris.[10]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).[10]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[10]
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin), and varying concentrations of L-765,314.[10]
-
Also include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a non-labeled competing ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
3. Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI).[10][11]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
-
Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[10]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve.
-
Determine the IC50 value (the concentration of L-765,314 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay (Calcium Mobilization)
This assay measures the ability of L-765,314 to inhibit the functional response (e.g., intracellular calcium increase) triggered by an α1B-adrenoceptor agonist.
1. Cell Culture and Loading:
-
Culture cells stably or transiently expressing the human α1B-adrenoceptor in a suitable format (e.g., 96-well black-walled, clear-bottom plates).
-
On the day of the assay, wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
2. Antagonist Pre-incubation:
-
Remove the dye-loading solution and wash the cells.
-
Add buffer containing various concentrations of L-765,314 to the appropriate wells. Include vehicle control wells.
-
Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
3. Agonist Stimulation and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add a fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine, norepinephrine) to all wells to stimulate the receptor. A concentration that elicits ~80% of the maximal response (EC80) is often used for antagonist studies.[12]
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.[5]
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response in vehicle-treated, agonist-stimulated wells to 100% and unstimulated wells to 0%.
-
Plot the normalized response against the log concentration of L-765,314.
-
Fit the data with a non-linear regression model to determine the IC50 value for L-765,314's functional antagonism.
In Vivo Assay (Blood Pressure in Anesthetized Rats)
This protocol assesses the in vivo effect of L-765,314 on vasoconstriction and blood pressure, key physiological roles of α1B-adrenoceptors.
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats according to approved institutional animal care protocols.[3]
-
Surgically implant catheters into a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).
-
Allow the animal to stabilize after surgery.
2. Experimental Procedure:
-
Administer an α1-adrenoceptor agonist, such as phenylephrine, intravenously to elicit a pressor (blood pressure increasing) response.[3]
-
After the blood pressure returns to baseline, administer a dose of L-765,314 intravenously.[3]
-
After a set time, re-challenge the animal with the same dose of the agonist and measure the pressor response.
-
This can be repeated with ascending doses of L-765,314 to generate a dose-response curve for its inhibitory effect.[3]
3. Data Analysis:
-
Measure the peak change in mean arterial pressure (MAP) for each agonist administration.
-
Calculate the percentage inhibition of the agonist-induced pressor response caused by each dose of L-765,314.
-
The data can be used to determine the potency of L-765,314 in vivo, for example, by calculating the dose required to achieve a certain level of inhibition. Studies have calculated the AD25 (the dose of antagonist causing a 25 mmHg decrease in mean arterial pressure) as an index of hypotensive potency.[3]
Caption: Workflow for in vivo blood pressure measurement in rats.
Conclusion
L-765,314 serves as an invaluable pharmacological tool for the specific investigation of α1B-adrenoceptor physiology. Its high selectivity allows for the delineation of this subtype's role in various tissues and systems, particularly in the cardiovascular system. By employing the robust experimental protocols detailed in this guide—from in vitro binding and functional assays to in vivo physiological measurements—researchers can continue to unravel the complex roles of the α1B-adrenoceptor in health and disease, paving the way for the development of more targeted therapeutics.
References
- 1. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. L-765,314 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. selleckchem.com [selleckchem.com]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
L-765,314: A Technical Guide to its Target Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and target receptor signaling of L-765,314, a potent and selective antagonist of the α1B-adrenergic receptor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the molecular interactions and downstream signaling pathways associated with this compound.
Core Concepts: Receptor Binding Affinity of L-765,314
L-765,314 is a quinazoline (B50416) derivative that acts as a competitive antagonist at α1-adrenergic receptors, with a marked selectivity for the α1B subtype.[1][2] This selectivity is crucial for its use as a pharmacological tool to investigate the specific physiological roles of the α1B-adrenoceptor.
Quantitative Binding Affinity Data
The binding affinity of L-765,314 for the three human α1-adrenoceptor subtypes has been determined through competitive radioligand binding assays. The key quantitative data, including inhibitory constant (Ki) values, are summarized in the table below.
| Receptor Subtype | L-765,314 Ki (nM) | Radioligand | Cell Line | Reference |
| α1B-adrenergic | 2.0 | [3H]prazosin | CHO | [2] |
| α1A-adrenergic | ~420 | [3H]prazosin | CHO | [2] |
| α1D-adrenergic | ~34 | [3H]prazosin | CHO | [2] |
*Ki values for α1A and α1D subtypes are calculated based on the reported 210-fold and 17-fold selectivity for the α1B subtype over the α1A and α1D subtypes, respectively.[2]
Experimental Protocols: Determining Binding Affinity
The binding affinity of L-765,314 is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (L-765,314) to displace a radiolabeled ligand from its receptor.
Detailed Methodology: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of L-765,314 for human α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor.
-
Radioligand: [3H]prazosin (a non-selective α1-adrenoceptor antagonist).
-
Test Compound: L-765,314.
-
Non-specific Binding Control: Phentolamine or a high concentration of unlabeled prazosin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells expressing the target receptor subtype to ~80-90% confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [3H]prazosin (typically near its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]prazosin, a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine), and the membrane preparation.
-
Competitive Binding: Add a range of concentrations of L-765,314, [3H]prazosin, and the membrane preparation.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of L-765,314 to generate a competition curve.
-
Determine the IC50 value (the concentration of L-765,314 that inhibits 50% of the specific binding of [3H]prazosin) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways of the α1B-Adrenergic Receptor
The α1B-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[3] Activation of this pathway leads to a cascade of intracellular events, ultimately resulting in various physiological responses.
Canoncial Gq/11 Signaling Pathway
The binding of an agonist to the α1B-adrenergic receptor induces a conformational change, leading to the activation of the Gq/11 protein. This initiates the following signaling cascade:
Cross-talk with the MAPK/ERK Pathway
In addition to the canonical Gq/11 pathway, activation of the α1B-adrenergic receptor can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases (ERK).[1][4][5][6] This pathway is often associated with cellular growth and proliferation.
Experimental Workflow: Logical Relationships
The process of characterizing a compound like L-765,314 involves a logical flow of experiments, from initial binding studies to functional assays that elucidate its effect on cellular signaling.
References
- 1. Cardiac-specific transgenic overexpression of alpha1B-adrenergic receptors induce chronic activation of ERK MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic receptor stimulation of the mitogen-activated protein kinase cascade and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. MEK1/2-ERK1/2 mediates alpha1-adrenergic receptor-stimulated hypertrophy in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of L-765314: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of L-765,314, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Core Pharmacodynamics: Antagonism of the α1B-Adrenergic Receptor
L-765,314 exerts its pharmacological effects primarily through competitive antagonism of the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) belonging to the Gq/11 family.[3][4] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction.[4] L-765,314 blocks the initiation of this cascade by preventing the binding of agonists to the α1B-adrenergic receptor.
Quantitative Pharmacological Data
The binding affinity and inhibitory potency of L-765,314 have been quantified in various in vitro and in vivo studies. The following tables summarize these key pharmacological parameters.
| Binding Affinity (Ki) | Receptor Subtype | Species | Value (nM) | Reference |
| L-765,314 | α1B | Human | 2.0 | [2] |
| α1B | Rat | 5.4 | [2] | |
| α1A | Human | 420 | [2] | |
| α1A | Rat | 500 | [2] | |
| α1D | Human | 34 | [2] | |
| α1D | Rat | 50 | [2] |
| Inhibitory Potency (IC50) | Assay | Receptor Subtype | Value (nM) | Reference |
| L-765,314 | [3H]Prazosin Binding | α1B (high-affinity site) | 1.90 | [2] |
| [3H]Prazosin Binding | α1A (low-affinity site) | 790 | [2] |
Key Experimental Protocols
Radioligand Binding Assays for Affinity Determination
Objective: To determine the binding affinity (Ki) of L-765,314 for human α1A, α1B, and α1D adrenergic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtypes were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 250 µg/mL geneticin.
-
Cells were harvested, and crude membrane fractions were prepared by homogenization in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM EDTA, followed by centrifugation. The resulting pellet was resuspended in the assay buffer.
-
-
Binding Assay:
-
Competition binding assays were performed in a 96-well format.
-
Cell membranes (2-5 µg of protein) were incubated with the radioligand [3H]prazosin (0.25 nM) and varying concentrations of L-765,314 (10 pM to 10 µM).
-
The incubation was carried out in a total volume of 250 µL of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 for 60 minutes at room temperature.
-
Nonspecific binding was determined in the presence of 10 µM phentolamine.
-
-
Data Analysis:
-
The binding reaction was terminated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC50 values were determined by nonlinear regression analysis of the competition binding curves.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
In Vivo Pressor Response in Anesthetized Rats
Objective: To evaluate the in vivo antagonist activity of L-765,314 against α1-adrenergic receptor-mediated pressor responses.
Methodology:
-
Animal Model:
-
Male normotensive Sprague-Dawley rats were used.
-
Animals were anesthetized with an intraperitoneal injection of pentobarbital (B6593769) (50 mg/kg).
-
-
Surgical Preparation:
-
The trachea was cannulated to ensure a patent airway.
-
The carotid artery was cannulated for continuous monitoring of arterial blood pressure.
-
The jugular vein was cannulated for intravenous administration of compounds.
-
-
Experimental Procedure:
-
A baseline blood pressure was established.
-
The α1-adrenergic receptor agonist, phenylephrine (B352888) (3 µg/kg), was administered intravenously to elicit a pressor response.
-
L-765,314 was then administered intravenously at various doses.
-
The pressor response to phenylephrine was re-evaluated at different time points after L-765,314 administration.
-
-
Data Analysis:
-
The increase in mean arterial pressure (MAP) in response to phenylephrine was measured.
-
The inhibitory effect of L-765,314 was calculated as the percentage reduction in the phenylephrine-induced pressor response.
-
Dose-response curves were constructed to determine the potency of L-765,314 as an antagonist.[2]
-
Vasoconstriction in Isolated Canine Splenic Artery
Objective: To characterize the effect of L-765,314 on neurally mediated vasoconstriction.
Methodology:
-
Tissue Preparation:
-
Splenic arteries were isolated from mongrel dogs of either sex.
-
The arteries were cannulated and perfused with Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37 °C.
-
-
Experimental Setup:
-
The perfusion pressure was monitored continuously.
-
Periarterial nerve stimulation was delivered via platinum electrodes to elicit vasoconstriction. Stimulation parameters were typically trains of pulses at a given frequency (e.g., 1 or 4 Hz) for 30 seconds.
-
-
Experimental Procedure:
-
A stable baseline perfusion pressure was established.
-
Periarterial nerve stimulation was applied to induce a biphasic constrictor response.
-
L-765,314 (1 µM) was added to the perfusate.
-
The nerve stimulation was repeated in the presence of L-765,314 to observe its effect on the vasoconstrictor response.
-
The effects of exogenous noradrenaline and the selective α1A-agonist A-61603 were also tested before and after the administration of L-765,314.
-
-
Data Analysis:
-
The changes in perfusion pressure, indicative of vasoconstriction, were recorded.
-
The amplitudes of the first and second peaks of the constrictor response to nerve stimulation were measured.
-
The inhibitory effect of L-765,314 on these responses was quantified.[1]
-
Melanin (B1238610) Synthesis Inhibition Assay
Objective: To investigate the effect of L-765,314 on melanin production in cultured melanocytes.
Methodology:
-
Cell Culture:
-
B16F10 mouse melanoma cells or normal human melanocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Melanin Content Assay:
-
Cells were seeded in 24-well plates and treated with various concentrations of L-765,314 for 72 hours.
-
In some experiments, melanin synthesis was stimulated with 10 µM forskolin.
-
After treatment, cells were washed with PBS and lysed with 1 N NaOH.
-
The absorbance of the cell lysates was measured at 405 nm to quantify the melanin content.
-
The total protein content was determined using a BCA protein assay kit to normalize the melanin content.
-
-
Tyrosinase Activity Assay:
-
Cells were treated with L-765,314 as described above.
-
Cell lysates were prepared, and the tyrosinase activity was measured by monitoring the rate of L-DOPA oxidation to dopachrome (B613829) at 475 nm.
-
-
Western Blot Analysis:
Visualizing Pharmacodynamics: Signaling Pathways and Workflows
Caption: Antagonistic action of L-765,314 on the α1B-adrenergic receptor signaling pathway.
Caption: Workflow for determining the binding affinity of L-765,314.
References
- 1. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-765,314 - Wikipedia [en.wikipedia.org]
- 4. Agonist versus antagonist binding to alpha-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-765,314 Suppresses Melanin Synthesis by Regulating Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for L-765,314 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of L-765,314, a potent and selective α1B-adrenoceptor antagonist, in both in vivo and in vitro studies. The protocols are designed to guide researchers in investigating the pharmacological effects of L-765,314 on vascular tone and blood pressure.
Mechanism of Action
L-765,314 acts as a selective antagonist at the α1B-adrenergic receptor. These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily signal through the Gαq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. By blocking this receptor, L-765,314 inhibits this signaling pathway, resulting in vasodilation and a decrease in blood pressure.
Quantitative Data Summary
The following tables summarize the quantitative data from representative in vivo and in vitro studies investigating the effects of L-765,314.
Table 1: Effect of L-765,314 on Vasopressor Responses in Pithed Rats
| Treatment Group | Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Percent Inhibition of Vasopressor Response |
| Vehicle Control | - | Baseline | 0% |
| L-765,314 | 100 | Significant Reduction | Data Not Quantified |
| L-765,314 | 300 | Further Significant Reduction | Data Not Quantified |
Note: The available literature indicates a significant blockade of vasopressor responses at these doses, but specific quantitative values for the percentage of inhibition were not provided.
Table 2: Effect of L-765,314 on Vasoconstriction in Isolated Canine Splenic Artery
| Treatment Group | Concentration (µM) | Effect on Periarterial Nerve Stimulation-Induced Vasoconstriction |
| Control | - | Double-peaked vasoconstriction |
| L-765,314 | 1 | Marked inhibition of the second peak |
| L-765,314 | 10 | Significant blockade of responses to exogenous noradrenaline |
Experimental Protocols
Protocol 1: In Vivo Evaluation of L-765,314 in the Pithed Rat Model
This protocol describes the methodology to assess the effect of intravenously administered L-765,314 on blood pressure in a pithed rat model, which eliminates central nervous system and reflex influences on the cardiovascular system.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital (B6593769), 60 mg/kg, i.p.)
-
Pithing rod (stainless steel)
-
Rodent ventilator
-
Pressure transducer and data acquisition system
-
Catheters (for artery and vein)
-
Heparinized saline
-
L-765,314
-
Vehicle components: Dimethyl sulfoxide (B87167) (DMSO), Sulfobutylether-β-cyclodextrin (SBE-β-CD), Saline (0.9% NaCl)
Procedure:
-
Preparation of L-765,314 Dosing Solution:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile 0.9% saline. This may require heating to 37°C and vortexing to fully dissolve.
-
Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.
-
Dissolve L-765,314 in the vehicle to achieve the desired final concentrations for dosing (e.g., to deliver 100 µg/kg and 300 µg/kg in an appropriate injection volume).
-
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).
-
Perform a tracheotomy and begin artificial ventilation with room air.
-
Pith the rat by inserting a stainless-steel rod through the orbit and foramen magnum into the vertebral foramen to destroy the central nervous system.
-
Cannulate the right carotid artery and connect it to a pressure transducer to record blood pressure.
-
Cannulate the left jugular vein for intravenous administration of substances.
-
-
Experimental Protocol:
-
Allow the animal's blood pressure to stabilize for a period of 20-30 minutes.
-
Administer an intravenous bolus of the vehicle and record the baseline blood pressure.
-
Administer the first dose of L-765,314 (100 µg/kg, i.v.) and continuously record the blood pressure to observe the effect.
-
After the response to the first dose has been recorded and the blood pressure has stabilized, administer the second dose of L-765,314 (300 µg/kg, i.v.).
-
Continuously record the blood pressure throughout the experiment.
-
-
Data Analysis:
-
Analyze the blood pressure recordings to determine the mean arterial pressure (MAP).
-
Calculate the change in MAP from baseline following the administration of the vehicle and each dose of L-765,314.
-
Statistical analysis can be performed to determine the significance of the observed effects.
-
Protocol 2: In Vitro Evaluation of L-765,314 in Isolated Canine Splenic Artery
This protocol details the methodology for assessing the effect of L-765,314 on vasoconstriction in an isolated canine splenic artery preparation.
Materials:
-
Canine splenic artery
-
Krebs-Henseleit solution
-
Perfusion apparatus (including a pump, reservoir, and pressure transducer)
-
Cannulas
-
Electrical stimulator with platinum electrodes
-
Data acquisition system
-
L-765,314
-
Standard laboratory dissection tools
Procedure:
-
Preparation of Krebs-Henseleit Solution:
-
Prepare the Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Continuously gas the solution with 95% O2 and 5% CO2 to maintain a pH of approximately 7.4.
-
Maintain the solution at 37°C in a water bath.
-
-
Tissue Preparation:
-
Obtain a fresh canine spleen and carefully dissect the splenic artery.
-
Place the artery in cold Krebs-Henseleit solution.
-
Carefully remove any adhering connective and fatty tissues under a dissecting microscope.
-
Isolate a segment of the artery (approximately 2-3 cm in length).
-
-
Experimental Setup:
-
Cannulate both ends of the arterial segment and mount it in a perfusion chamber.
-
Connect the inlet cannula to a perfusion pump that delivers the Krebs-Henseleit solution at a constant flow rate.
-
Connect the outlet to a pressure transducer to measure the perfusion pressure.
-
Place platinum electrodes around the artery for periarterial nerve stimulation.
-
-
Experimental Protocol:
-
Perfuse the artery with the gassed Krebs-Henseleit solution at 37°C and allow it to equilibrate for at least 60 minutes.
-
Induce vasoconstriction by electrical stimulation of the periarterial nerves (e.g., 1-4 Hz, 30-second trains of pulses). Record the change in perfusion pressure as the control response.
-
Introduce L-765,314 into the perfusate to achieve the desired final concentration (e.g., 1 µM). Allow it to incubate for a sufficient period (e.g., 20-30 minutes).
-
Repeat the electrical stimulation and record the vasoconstrictor response in the presence of L-765,314.
-
A higher concentration of L-765,314 (e.g., 10 µM) can be subsequently tested.
-
-
Data Analysis:
-
Measure the peak increase in perfusion pressure in response to electrical stimulation before and after the addition of L-765,314.
-
Express the response in the presence of L-765,314 as a percentage of the control response.
-
Analyze the data to determine the inhibitory effect of L-765,314 on nerve-induced vasoconstriction.
-
Application Notes and Protocols for L-765,314 in Rat Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor subtype.[1] Adrenergic receptors, particularly the α1 subtypes, are critically involved in the regulation of vascular tone and blood pressure.[2] The α1B-adrenoceptor, upon stimulation by catecholamines like norepinephrine (B1679862) and epinephrine, mediates vasoconstriction through a Gq-protein coupled signaling pathway.[3][4] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, both contributing to smooth muscle contraction and an increase in blood pressure.[3]
Given its mechanism of action, L-765,314 presents a potential therapeutic agent for the management of hypertension. These application notes provide a summary of the available data and detailed, hypothetical protocols for the investigation of L-765,314 in established rat models of hypertension. It is important to note that while the acute intravenous dosage of L-765,314 has been documented in pithed rat models, chronic dosage and efficacy in hypertensive rat models have not been extensively reported in publicly available literature. The following protocols are therefore based on established methodologies for hypertension research and should be adapted and optimized as part of the experimental design.
Data Presentation
Table 1: L-765,314 Dosage and Hypertension Induction Agents in Rats
| Compound | Model | Dosage | Administration Route | Reference |
| L-765,314 | Pithed Wistar Rat | 100 µg/kg | Intravenous (i.v.) | [5][6] |
| Nω-nitro-L-arginine methyl ester (L-NAME) | L-NAME Induced Hypertension | 40 mg/kg/day | Oral (in drinking water) | [7][8] |
Signaling Pathway
The vasoconstrictive effect of α1B-adrenoceptor activation, which is antagonized by L-765,314, is initiated by the binding of norepinephrine or epinephrine. This triggers a cascade of intracellular events leading to smooth muscle contraction.
Caption: α1B-Adrenergic Receptor Signaling Pathway in Vasoconstriction.
Experimental Protocols
The following are detailed protocols for investigating the effects of L-765,314 in two common rat models of hypertension: the L-NAME (Nω-nitro-L-arginine methyl ester) induced hypertension model and the Spontaneously Hypertensive Rat (SHR) model.
Protocol 1: L-NAME Induced Hypertension Model
This model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction and increased peripheral resistance.[7][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
L-765,314
-
Vehicle for L-765,314 (e.g., saline, DMSO, or as specified by the manufacturer)
-
Animal caging and husbandry supplies
-
Blood pressure measurement system (tail-cuff plethysmography or telemetry)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Baseline Blood Pressure Measurement: Train the rats for blood pressure measurement using the tail-cuff method for 3-5 consecutive days to obtain stable baseline readings.[9]
-
Induction of Hypertension:
-
Divide the animals into experimental groups (e.g., Control, L-NAME, L-NAME + L-765,314 low dose, L-NAME + L-765,314 high dose).
-
Dissolve L-NAME in drinking water at a concentration that provides a daily dose of 40 mg/kg.[7][8]
-
Provide the L-NAME-containing water to the respective groups for 4-6 weeks. The control group receives regular drinking water.
-
-
Treatment with L-765,314:
-
After the induction of stable hypertension (typically 2-3 weeks), begin treatment with L-765,314.
-
Administration Route:
-
Intravenous (i.v.): Based on acute studies, a starting dose of 100 µg/kg can be used.[5][6] This would likely be administered daily via a tail vein or a surgically implanted catheter.
-
Oral (p.o.): As no oral dosage data is available, a dose-response study is recommended. A starting point could be extrapolated from the i.v. dose, considering potential differences in bioavailability.
-
-
Administer L-765,314 or vehicle to the respective groups daily for the remainder of the study period (e.g., 2-4 weeks).
-
-
Blood Pressure Monitoring:
-
Data Analysis:
-
Analyze the changes in blood pressure and heart rate over time between the different experimental groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Caption: Experimental Workflow for L-NAME Induced Hypertension Model.
Protocol 2: Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is widely used for cardiovascular research.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls (e.g., 12-14 weeks of age when hypertension is established).
-
L-765,314
-
Vehicle for L-765,314
-
Animal caging and husbandry supplies
-
Blood pressure measurement system (invasive or non-invasive)
Procedure:
-
Animal Acclimatization and Baseline Measurement: As described in Protocol 1.
-
Experimental Groups:
-
Divide the SHR and WKY rats into treatment groups (e.g., WKY + Vehicle, SHR + Vehicle, SHR + L-765,314).
-
-
L-765,314 Administration:
-
Begin administration of L-765,314 or vehicle at a predetermined age (e.g., 14 weeks).
-
The dosage and route of administration should be determined based on preliminary studies, with a starting point of 100 µg/kg for i.v. administration.[5][6]
-
Administer the treatment daily for a specified duration (e.g., 4-8 weeks).
-
-
Blood Pressure Measurement:
-
Monitor blood pressure regularly. For this model, direct measurement via an arterial catheter is often preferred for accuracy, though tail-cuff can also be used.[11]
-
Invasive Measurement:
-
Anesthetize the rat (e.g., with urethane (B1682113) or pentobarbitone).[11]
-
Cannulate the carotid or femoral artery with a saline-filled catheter connected to a pressure transducer.[11]
-
Allow the animal to stabilize before recording mean arterial pressure (MAP), systolic, and diastolic pressures.
-
-
-
Data Analysis:
-
Compare the blood pressure parameters between the different groups to determine the antihypertensive effect of L-765,314.
-
Caption: Experimental Workflow for the Spontaneously Hypertensive Rat Model.
Conclusion
L-765,314, as a selective α1B-adrenoceptor antagonist, holds promise as a tool for investigating the role of this specific receptor subtype in the pathophysiology of hypertension. The provided protocols offer a framework for conducting such investigations in well-established rat models. Due to the limited data on the chronic administration of L-765,314, it is imperative that researchers conduct preliminary dose-response and pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental conditions. Careful and consistent blood pressure monitoring, along with appropriate statistical analysis, will be crucial in elucidating the potential antihypertensive effects of L-765,314.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The α1B-adrenoceptor subtype mediates adrenergic vasoconstriction in mouse retinal arterioles with damaged endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of α1- and α2-adrenoceptor subtypes in the vasopressor responses induced by dihydroergotamine in ritanserin-pretreated pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of L-765314 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preparation and oral administration of the selective α1b-adrenergic receptor antagonist, L-765314, to mice for in vivo studies. The following sections detail the necessary reagents, equipment, and step-by-step procedures for both formulating the compound and performing oral gavage.
Compound Information and Formulation Vehicle
This compound is sparingly soluble in aqueous solutions, necessitating the use of a vehicle to achieve a homogenous suspension suitable for oral administration. A commonly used and effective vehicle for compounds with similar properties is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄N₆O₅ | [1][2] |
| Molecular Weight | 522.6 g/mol | [3] |
| Solubility | Soluble in DMSO | [1][4] |
Table 2: Recommended Vehicle Composition for Oral Administration
| Component | Percentage of Total Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
This vehicle composition allows for the solubilization of this compound at a concentration of up to 2 mg/mL.[5]
Experimental Protocols
Preparation of this compound Formulation (2 mg/mL)
This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 2 mg/mL. Adjust volumes as needed for your experimental requirements.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), high purity
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Dissolve this compound in DMSO:
-
Weigh 2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Add PEG300:
-
To the DMSO-L-765314 solution, add 400 µL of PEG300.
-
Vortex the mixture until it is homogenous.
-
-
Add Tween 80:
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex thoroughly to ensure complete mixing.
-
-
Add Saline:
-
Slowly add 450 µL of sterile saline to the vial while vortexing. The gradual addition is crucial to prevent precipitation of the compound.
-
Continue to vortex until the final solution is clear and homogenous.
-
-
Final Formulation:
-
The final volume will be 1 mL with an this compound concentration of 2 mg/mL.
-
It is recommended to prepare the formulation fresh on the day of use to ensure stability.
-
Caption: Workflow for this compound Formulation.
Oral Administration to Mice via Gavage
Oral gavage is a standard method for delivering precise doses of substances directly into the stomach of mice. It is critical that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (typically 18-20 gauge for adult mice)
-
1 mL syringe
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation and Dose Calculation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[2] For a 25g mouse, the maximum volume would be 0.25 mL.
-
Calculate the required volume of the 2 mg/mL this compound formulation based on the desired dose (mg/kg).
-
-
Determine Gavage Needle Length:
-
To prevent perforation of the esophagus or stomach, the gavage needle should be measured externally from the tip of the mouse's nose to the last rib.[3]
-
Mark the needle with a permanent marker to indicate the maximum insertion depth.
-
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the loose skin over the neck and back. This should immobilize the head and prevent the mouse from biting.[5]
-
The body of the mouse should be held securely, and the head and neck should be slightly extended to create a straight path to the esophagus.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If any resistance is felt, withdraw the needle and reposition. Do not force the needle.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound formulation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Caption: Oral Gavage Procedure Workflow.
Safety and Handling
-
This compound is for research use only and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed protocols, researchers can confidently prepare and administer this compound to mice for oral in vivo studies, ensuring accurate dosing and animal welfare.
References
L-765314: Application Notes on Solubility in DMSO vs. Water for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility characteristics of L-765314, a potent and selective α1b-adrenergic receptor antagonist, in dimethyl sulfoxide (B87167) (DMSO) versus water. This document includes detailed solubility data, standardized experimental protocols for solubility determination, and a diagram of the relevant signaling pathway to support the use of this compound in a research setting.
Introduction to this compound
This compound is a selective antagonist of the α1b-adrenergic receptor, with Ki values of 2.0 nM and 5.4 nM for the human and rat receptors, respectively[1]. It is a valuable tool for investigating the physiological and pathological roles of the α1b-adrenergic receptor subtype, particularly in areas such as the regulation of blood pressure. Due to its hydrophobic nature, this compound exhibits significantly different solubility profiles in organic solvents like DMSO compared to aqueous solutions. Understanding these properties is critical for the design and execution of in vitro and in vivo experiments.
Quantitative Solubility Data
The solubility of this compound in DMSO and water is summarized in the table below. It is important to note that while the solubility in DMSO is high, the aqueous solubility is very low, necessitating the use of co-solvents for the preparation of aqueous stocks for many biological assays.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 50 - 100 mg/mL | 95.7 - 191.4 mM | Ultrasonic energy may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended to avoid reduced solubility due to moisture absorption.[1][2][3][4][5] |
| Water | Very low / Practically insoluble | Not applicable | For aqueous solutions, co-solvents are necessary. |
Experimental Protocols
Accurate determination of a compound's solubility is fundamental for reliable experimental results. Below are standard protocols for determining the solubility of this compound.
Protocol for Determining Solubility in DMSO (Saturation Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Orbital shaker or rotator
-
Microcentrifuge
-
Calibrated positive displacement pipette
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a clean, dry glass vial.
-
Add a known volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial on an orbital shaker or rotator and agitate at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant using a calibrated positive displacement pipette.
-
Dilute the aliquot with an appropriate solvent (e.g., acetonitrile (B52724) or a mobile phase component) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original solubility in mg/mL or mM based on the dilution factor.
Protocol for Preparing Aqueous Solutions of this compound for In Vivo Studies
Given the low aqueous solubility of this compound, a co-solvent system is typically required for the preparation of dosing solutions for animal studies.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Formulation:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2 mg/mL, you might prepare a 20 mg/mL stock in DMSO.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and mix thoroughly.
-
Add the required volume of Tween-80 and mix until the solution is clear.
-
Finally, add the required volume of saline and mix thoroughly.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][2][4][5]
Note: The final concentration of each component should be calculated based on the total final volume.
Signaling Pathway of the α1b-Adrenergic Receptor
This compound exerts its effect by blocking the α1b-adrenergic receptor, which is a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein.[6] The canonical signaling pathway initiated by the activation of this receptor is depicted below.
Experimental Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.
Conclusion
This compound is a highly valuable research tool whose utility is dependent on proper handling and solubilization. It exhibits high solubility in DMSO, making it convenient for the preparation of concentrated stock solutions for in vitro assays. Conversely, its poor aqueous solubility necessitates the use of co-solvent formulations for in vivo experiments and some aqueous-based in vitro systems. The protocols and information provided herein should serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for L-765,314 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of the α1B-adrenergic receptor subtype, which is involved in various cellular processes, including smooth muscle contraction and the regulation of blood pressure.[2] Recent studies have also explored its role in regulating melanin (B1238610) synthesis. This document provides detailed guidelines on the recommended storage conditions for L-765,314 powder, as well as a protocol for an in vitro melanin content assay.
Recommended Storage Conditions for L-765,314 Powder
Proper storage of L-765,314 powder is crucial to maintain its stability and ensure the reliability of experimental results. The following conditions are recommended based on information from various suppliers.
Data Presentation: Storage Conditions Summary
| Storage Type | Temperature | Duration | Additional Notes |
| Solid Powder (Short-term) | 0 - 4 °C | Days to Weeks | Store in a dry and dark environment. |
| Solid Powder (Long-term) | -20 °C | Months to Years | Ensure the container is tightly sealed to prevent moisture absorption.[3] |
| Stock Solution (-20°C) | -20 °C | Up to 1 year | Use fresh, anhydrous solvents like DMSO for reconstitution.[1][4] |
| Stock Solution (-80°C) | -80 °C | Up to 2 years | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] |
| Shipping | Ambient Temperature | A few weeks | The compound is stable for short periods at ambient temperature during shipping.[3] |
Signaling Pathway of α1B-Adrenergic Receptor and L-765,314 Inhibition
L-765,314 exerts its effects by antagonizing the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein.[3] Upon activation by agonists like norepinephrine, the α1B-adrenergic receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). L-765,314 blocks this cascade by preventing the initial receptor activation.
Experimental Protocol: In Vitro Melanin Content Assay
This protocol is adapted from a study investigating the effect of L-765,314 on melanin synthesis in B16F10 melanoma cells.
Objective: To determine the effect of L-765,314 on melanin production in cultured melanocytes.
Materials:
-
L-765,314 powder
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
1 M NaOH
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture:
-
Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days.
-
-
Preparation of L-765,314 Stock Solution:
-
Prepare a stock solution of L-765,314 in DMSO. For example, to make a 10 mM stock, dissolve 5.23 mg of L-765,314 (MW: 522.6 g/mol ) in 1 mL of DMSO.
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Allow the cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of L-765,314 (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest L-765,314 concentration.
-
Incubate the cells for 72-96 hours.
-
-
Melanin Content Measurement:
-
After the incubation period, wash the cells twice with PBS.
-
Lyse the cells by adding 100 µL of 1 M NaOH to each well.
-
Incubate the plate at 60°C for 1 hour to dissolve the melanin.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the melanin content.
-
-
Data Analysis:
-
Normalize the melanin content to the cell number or protein concentration if a parallel cell viability assay (e.g., MTT assay) is performed.
-
Express the results as a percentage of the vehicle-treated control.
-
Experimental Workflow Diagram
References
Application Notes and Protocols: L-765,314 In Vitro Assay in Mel-ab Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro assays using L-765,314 in Mel-ab murine melanocyte cells. The document outlines the mechanism of action of L-765,314 in inhibiting melanogenesis and provides comprehensive procedures for cell culture, treatment, and subsequent analysis of melanin (B1238610) content, cell viability, and key enzymatic activities.
Introduction
L-765,314 has been identified as a compound that suppresses melanin production in melanocytes.[1][2][3][4] Unlike many depigmenting agents that can be cytotoxic, L-765,314 reduces melanin synthesis without affecting cell viability at effective concentrations.[5] Its mechanism of action does not involve the alteration of melanogenic gene expression, such as microphthalmia-associated transcription factor (MITF), tyrosinase, DCT, or Tyrp1.[1][5] Instead, L-765,314 diminishes melanin production by downregulating tyrosinase activity through the inhibition of the Protein Kinase C (PKC) signaling pathway.[1][4][5] These characteristics make L-765,314 a person of interest for therapeutic applications in skin hyperpigmentary disorders.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from in vitro assays with L-765,314 in Mel-ab cells.
Table 1: Effect of L-765,314 on Melanin Content in Mel-ab Cells
| L-765,314 Concentration (µM) | Melanin Content Reduction (%) |
| 5 | 19% |
| 10 | 28% |
| 20 | 30% |
Data is based on a 96-hour treatment period.[5][6]
Table 2: Effect of L-765,314 on Cell Viability in Mel-ab Cells
| L-765,314 Concentration (µM) | Cell Viability |
| 0.1 - 20 | No significant effect |
Cell viability was assessed after 48 hours of treatment using an MTT assay.[5][7]
Table 3: Effect of L-765,314 on PKC and Tyrosinase Activity
| Treatment | PKC Activity | Tyrosinase Activity |
| L-765,314 (10 µM) | Decreased | Decreased |
| TPA | Increased | Increased |
| L-765,314 (10 µM) + TPA | Attenuated TPA-stimulated increase | Attenuated TPA-stimulated increase |
12-O-Tetradecanoylphorbol 13-acetate (TPA) is a known PKC activator.[1][6]
Signaling Pathway
The inhibitory effect of L-765,314 on melanogenesis is mediated through the PKC signaling pathway. The diagram below illustrates this mechanism.
Caption: L-765,314 inhibits PKC, leading to decreased tyrosinase activity and reduced melanin production.
Experimental Protocols
Mel-ab Cell Culture
This protocol describes the standard procedure for maintaining Mel-ab cell cultures.
Materials:
-
Mel-ab murine melanocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Cholera toxin (CT)
-
Antibiotic/antimycotic solution (e.g., Penicillin-Streptomycin)
-
T-75 cell culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS, 100 nM TPA, 1 nM CT, and 1% antibiotic/antimycotic solution.[8]
-
Culture Mel-ab cells in T-75 flasks with the complete growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculture the cells every 2-3 days to maintain optimal density.
L-765,314 Treatment
This workflow outlines the steps for treating Mel-ab cells with L-765,314.
Caption: Workflow for the in vitro treatment of Mel-ab cells with L-765,314.
Melanin Content Assay
This protocol measures the melanin content in Mel-ab cells following treatment.
Materials:
-
Treated and control Mel-ab cells in culture plates
-
Phosphate-buffered saline (PBS)
-
1 N NaOH
-
Spectrophotometer (plate reader)
Procedure:
-
After a 96-hour incubation with L-765,314, wash the cell pellets with PBS.
-
Dissolve the cell pellets in 1 ml of 1 N NaOH at 100°C for 30 minutes.[9]
-
Centrifuge the lysates for 20 minutes at 16,000 x g.[9]
-
Measure the absorbance of the supernatant at 400 nm using a spectrophotometer.[9]
-
Quantify melanin content by comparing the absorbance to a standard curve prepared with synthetic melanin.[9]
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of L-765,314 on Mel-ab cells.
Materials:
-
Treated and control Mel-ab cells in a 24-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Culture Mel-ab cells in 24-well plates at a density of 1.5 x 10⁵ cells/well.[6]
-
Treat the cells with L-765,314 (0.1–20 µM) for 48 hours.[5][6]
-
Add MTT solution to each well to a final concentration of 1 mg/mL and incubate for 1 hour under culture conditions.[6]
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity.
Materials:
-
Treated and control Mel-ab cells
-
Lysis buffer (0.1 M phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100)
-
L-DOPA (10 mM)
-
Protein assay kit
Procedure:
-
Incubate Mel-ab cells with L-765,314 for 96 hours.
-
Wash the cells with PBS and lyse them with lysis buffer.[9]
-
Clarify the lysates by centrifugation at 15,000 rpm for 30 minutes.[9]
-
Determine the protein concentration of each lysate using a protein assay kit.
-
In a 96-well plate, mix 90 µl of cell lysate with 10 µl of 10 mM L-DOPA.[9]
-
Measure the absorbance at 475 nm to determine DOPAchrome formation.
Protein Kinase C (PKC) Activity Assay
A commercial PKC activity assay kit is recommended for this procedure. The general principle is as follows:
Logical Relationship Diagram:
References
- 1. L-765,314 Suppresses Melanin Synthesis by Regulating Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] L-765,314 Suppresses Melanin Synthesis by Regulating Tyrosinase Activity | Semantic Scholar [semanticscholar.org]
- 4. L-765,314 Suppresses Melanin Synthesis by Regulating Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-765,314 Suppresses Melanin Synthesis by Regulating Tyrosinase Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4.2. Cell Culture [bio-protocol.org]
- 9. Dipeptides Inhibit Melanin Synthesis in Mel-Ab Cells through Down-Regulation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-765314 Administration in Conscious vs. Anesthetized Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765314 is a potent and selective antagonist of the alpha-1B adrenergic receptor (α1B-adrenoceptor). α1B-adrenoceptors are G protein-coupled receptors that play a significant role in mediating smooth muscle contraction, particularly in vascular tissues.[1][2] The administration of this compound is a valuable tool for investigating the physiological and pathophysiological roles of the α1B-adrenoceptor subtype. However, the choice of experimental model—specifically, the use of conscious versus anesthetized animals—can profoundly influence the observed outcomes. Anesthesia can alter baseline cardiovascular parameters, autonomic tone, and drug metabolism, thereby affecting the pharmacodynamic response to α1B-adrenoceptor blockade.[3][4] These application notes provide detailed protocols for the administration of this compound in both conscious and anesthetized animal models, summarize available quantitative data, and discuss the critical considerations for experimental design and data interpretation.
Data Presentation
Table 1: Effects of this compound on Vasopressor Responses in Anesthetized (Pithed) Rats
| Antagonist | Dose | Agonist | Effect on Mean Arterial Pressure (MAP) Response | Animal Model |
| L-765,314 | 100 µg/kg (i.v.) | Dihydroergotamine (B1670595) (DHE) | Attenuated the vasopressor response | Ritanserin-pretreated pithed male Wistar rats |
| Data extracted from a study investigating the role of α1- and α2-adrenoceptor subtypes in the vasopressor responses to dihydroergotamine.[5][6] |
Table 2: Qualitative Comparison of Expected Effects of this compound in Conscious vs. Anesthetized Animals
| Parameter | Conscious Animals (Expected) | Anesthetized Animals (Expected/Observed) | Rationale |
| Baseline Mean Arterial Pressure (MAP) | Normal physiological range. | Can be lower or higher than conscious animals depending on the anesthetic agent used.[3] | Anesthetics have direct effects on cardiovascular function and autonomic regulation. |
| Baseline Heart Rate (HR) | Normal physiological range; may exhibit greater variability. | Can be lower or higher depending on the anesthetic; often more stable. | Anesthetics can suppress or stimulate the sympathetic nervous system. |
| Response to this compound | Hypotensive effect may be more pronounced due to higher baseline sympathetic tone. Reflex tachycardia is likely to be observed. | The hypotensive effect may be attenuated or potentiated depending on the anesthetic's interaction with the cardiovascular system. Reflex tachycardia may be blunted.[3][4] | Anesthesia alters the baroreflex sensitivity and autonomic responses. |
| Variability in Response | Higher inter-individual variability due to stress and spontaneous activity. | Lower variability due to a controlled and stable physiological state. | Anesthesia minimizes environmental stimuli and animal movement. |
Experimental Protocols
Protocol 1: Administration of this compound to Conscious Rats for Cardiovascular Monitoring
Objective: To evaluate the effect of this compound on cardiovascular parameters (e.g., blood pressure and heart rate) in conscious, freely moving rats.
Materials:
-
L-765,314
-
Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Implantable telemetry system for blood pressure and heart rate monitoring or tail-cuff system
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
-
Animal balance
-
Appropriate housing and handling facilities
Methodology:
-
Animal Preparation:
-
For telemetry studies, surgically implant telemetry transmitters at least one week prior to the experiment to allow for full recovery.
-
For tail-cuff measurements, acclimate the rats to the restraining device for several days before the experiment to minimize stress-induced fluctuations in blood pressure.
-
House animals individually to prevent social stress from affecting cardiovascular parameters.
-
-
Drug Preparation:
-
Dissolve L-765,314 in the appropriate vehicle to the desired concentration. The vehicle should be tested alone to ensure it has no effect on the measured parameters.
-
-
Experimental Procedure:
-
Allow the rats to acclimate to the experimental room for at least 30 minutes before starting any measurements.
-
Record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes).
-
Administer L-765,314 via the desired route (e.g., i.v. injection through a previously implanted catheter or i.p. injection). A dose of 100 µg/kg can be used as a starting point based on studies in pithed rats.[5][6]
-
Continuously monitor and record blood pressure and heart rate for a predefined period post-administration (e.g., 2-4 hours) to observe the full effect and recovery.
-
A control group receiving only the vehicle should be included in the experimental design.
-
Protocol 2: Administration of this compound to Anesthetized (Pithed) Rats
Objective: To assess the direct vascular effects of this compound in the absence of central nervous system and reflex autonomic control.
Materials:
-
L-765,314
-
Vehicle
-
Male Wistar rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)
-
Tracheal cannula and artificial respirator
-
Carotid artery and jugular vein catheters
-
Pithing rod
-
Blood pressure transducer and recording system
-
Body temperature control system
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital.[5]
-
Insert a tracheal cannula and begin artificial respiration.
-
Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Perform pithing by inserting a rod through the orbit and foramen magnum (B12768669) down the spinal canal to destroy the central nervous system.
-
Maintain the animal's body temperature at 37°C.
-
-
Drug Preparation:
-
Prepare L-765,314 and any agonists (e.g., an alpha-1 adrenoceptor agonist like phenylephrine (B352888) or dihydroergotamine) in the appropriate vehicle.
-
-
Experimental Procedure:
-
Allow the preparation to stabilize for at least 20 minutes after pithing.
-
Record a stable baseline blood pressure.
-
Administer a pressor agent (e.g., dihydroergotamine) to induce a vasopressor response and establish a dose-response curve.
-
Administer L-765,314 (e.g., 100 µg/kg, i.v.) and allow it to take effect (e.g., 15-20 minutes).[5][6]
-
Repeat the administration of the pressor agent to determine the antagonistic effect of L-765,314 on the vasopressor response.
-
A control group receiving vehicle instead of L-765,314 should be run in parallel.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Alpha-1B adrenergic receptor signaling pathway.
Caption: Experimental workflows for this compound administration.
Conclusion
The choice between a conscious and an anesthetized animal model for studying the effects of this compound is a critical decision that will significantly impact the experimental results. Conscious animal models offer the advantage of studying the drug's effects in a more physiologically relevant state, where autonomic reflexes are intact. However, these models can be subject to greater variability due to stress and animal movement. Anesthetized models, particularly the pithed animal preparation, provide a stable platform to investigate the direct vascular effects of this compound without the confounding influence of the central nervous system. Researchers must carefully consider the specific research question and the potential interactions of anesthetic agents with the cardiovascular system when designing their studies and interpreting their data. The protocols and data presented here provide a framework for the effective use of this compound in both experimental settings.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Effects of β-adrenergic receptor agonists on drinking and arterial blood pressure in young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaesthesia: the role of adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of α1- and α2-adrenoceptor subtypes in the vasopressor responses induced by dihydroergotamine in ritanserin-pretreated pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-765314 Cell Culture Media Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765314 is a potent and selective antagonist of the α1b-adrenergic receptor, with Ki values of 5.4 nM and 2.0 nM for the rat and human receptors, respectively.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the α1b-adrenergic receptor subtype.[3] Understanding the stability of this compound in cell culture media is critical for the accurate design, execution, and interpretation of in vitro experiments.[4] These application notes provide a comprehensive overview of the factors influencing its stability and detailed protocols for assessment.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H34N6O5 | [5] |
| Molecular Weight | 522.60 g/mol | [5] |
| CAS Number | 189349-50-6 | [5] |
| Appearance | White solid | [6] |
| Purity | >99% | [2] |
| Solubility | DMSO: 100 mg/mL (191.35 mM) | [5] |
| Ethanol: 100 mg/mL | [5] | |
| Water: Insoluble | [5] |
Stability Considerations in Cell Culture Media
The stability of a small molecule like this compound in cell culture media can be influenced by several factors:
-
Chemical Instability: The inherent tendency of the compound to degrade in an aqueous environment at 37°C.[7]
-
Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that can potentially react with the compound.[7][8]
-
pH: The pH of the culture medium can significantly affect the stability of a compound.[7]
-
Serum Proteins: The presence of serum can either stabilize a compound through binding or contribute to its degradation.[7]
-
Cellular Metabolism: If the stability is being assessed in the presence of cells, metabolic enzymes can modify the compound.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and pipette tips, leading to a perceived loss of compound.[7]
Experimental Protocols
A generalized protocol for assessing the stability of this compound in cell culture media is provided below. This protocol should be adapted based on the specific cell lines and experimental conditions being used.
Protocol 1: Stability of this compound in Cell-Free Culture Media
Objective: To determine the chemical stability of this compound in different cell culture media over time.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture media of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)[7]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system[1]
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5] Aliquot and store at -20°C or -80°C for long-term storage.[1][5] Avoid repeated freeze-thaw cycles.[5]
-
Preparation of Working Solutions:
-
Prepare two sets of the desired cell culture medium: one supplemented with 10% FBS and one without.
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[5][7] Ensure complete dissolution. Sonication may be used to aid dissolution.[1][6]
-
-
Experimental Setup:
-
To triplicate wells of a 24-well plate, add 1 mL of the 10 µM this compound working solution for each condition (media type, with/without serum).
-
Include a control with this compound in PBS to assess inherent aqueous stability.[7]
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[7]
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[7] The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS method.[1][4]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Assessing Adsorption to Plasticware
Objective: To determine the extent of non-specific binding of this compound to tissue culture plasticware.
Procedure:
-
Follow the setup in Protocol 1, but include a control group without any liquid (empty wells).
-
At each time point, in addition to collecting the media, lyse the "empty" wells that were exposed to the this compound solution with a suitable organic solvent to recover any adsorbed compound.
-
Analyze the amount of this compound in the solvent lysate by HPLC-MS.
Data Presentation
The quantitative data from the stability studies should be summarized in a clear and structured table as shown below.
Table 1: Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS | % Remaining in PBS |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
Data should be presented as mean ± standard deviation (n=3).
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
This compound acts as a selective antagonist at the α1b-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that couples to Gq/11.[3] Activation of the α1b-adrenergic receptor by its endogenous ligands, norepinephrine (B1679862) and epinephrine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[5][9] By blocking this receptor, this compound inhibits these downstream signaling events.
Caption: this compound antagonism of the α1b-adrenergic receptor signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
Protocol for Assessing L-765314 Antagonist Activity at the α1B-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for characterizing the antagonist activity of L-765314, a potent and selective antagonist of the α1B-adrenergic receptor. The following sections detail the necessary experimental procedures, data presentation formats, and visualizations to thoroughly assess the pharmacological properties of this compound.
Introduction
L-765,314 is a quinazoline (B50416) derivative that acts as a potent and selective antagonist of the α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of blood pressure.[1] Understanding its antagonist activity is crucial for its application as a research tool and for the development of subtype-selective adrenergic drugs. This protocol outlines key in vitro assays to determine the binding affinity and functional antagonism of this compound.
Data Presentation
Quantitative data for this compound's antagonist activity should be summarized for clear comparison.
Table 1: Binding Affinity of this compound at Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. α1B |
| α1B | 2.0 | - |
| α1A | 420 | 210-fold |
| α1D | 34 | 17-fold |
Table 2: Binding Affinity of this compound at Rat α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) |
| α1B | 5.4 |
| α1A | 500 |
| α1D | 50 |
Table 3: Functional Antagonist Activity of this compound
| Assay | Tissue/Cell Line | Agonist | Parameter | Value |
| Vasoconstriction | Rat Carotid Artery | Phenylephrine (B352888) | pK₋B | ~6.6 |
| Vasoconstriction | Dog Splenic Artery | Noradrenaline | Inhibition | Marked at 1 µM |
Signaling Pathway
The α1B-adrenergic receptor, upon activation by an agonist like norepinephrine, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses, such as smooth muscle contraction. This compound acts by competitively binding to the α1B-adrenergic receptor, thereby preventing the agonist from binding and initiating this signaling pathway.
α1B-Adrenergic Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the α1B-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human or rat α1B-adrenergic receptor.
-
[³H]-Prazosin (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the α1B-adrenergic receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of [³H]-Prazosin (typically at or below its K₋d value).
-
Increasing concentrations of this compound (for competition binding).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Prazosin).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Isolated Tissue Bath (Functional Assay)
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., rat carotid artery or dog splenic artery).
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Agonist (e.g., phenylephrine or norepinephrine).
-
This compound.
-
Isolated tissue bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired artery and cut it into rings. Mount the rings in the tissue baths containing oxygenated PSS.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, washing with fresh PSS every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Cumulative Concentration-Response Curve (Agonist alone): Add increasing concentrations of the agonist to the tissue bath and record the contractile response until a maximal response is achieved.
-
Washout and Incubation with Antagonist: Wash the tissues thoroughly to remove the agonist. Once the tissues have returned to baseline, incubate them with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, repeat the cumulative addition of the agonist and record the contractile response.
-
Schild Analysis (Optional but Recommended): Repeat steps 4-6 with at least three different concentrations of this compound.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response against the log concentration of the agonist for each condition (agonist alone and in the presence of different concentrations of this compound).
-
Determine the EC₅₀ of the agonist in the absence and presence of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence.
-
To determine the pA₂, construct a Schild plot by plotting log(DR-1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA₂ value. A slope not significantly different from unity suggests competitive antagonism.
-
If a full Schild analysis is not performed, a pK₋B value can be calculated from a single antagonist concentration using the equation: pK₋B = log(DR-1) - log[Antagonist].
-
Experimental Workflow Visualization
References
Application Notes and Protocols for L-765314 in Functional Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765314 is a potent and selective antagonist of the α1b-adrenergic receptor (α1B-AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of blood pressure.[1][2][3] Understanding the functional consequences of α1B-AR blockade is crucial for drug discovery and development. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound in functional bioassays, specifically focusing on calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) modulation, the primary signaling pathways of the α1B-AR.
Mechanism of Action
The α1b-adrenergic receptor is predominantly coupled to the Gq/11 family of G proteins.[2][3] Upon activation by an agonist such as norepinephrine (B1679862) or phenylephrine, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. This compound exerts its antagonist effect by binding to the α1B-AR and preventing the binding of agonists, thereby inhibiting this signaling cascade.
In some cellular contexts, particularly in recombinant expression systems like Chinese Hamster Ovary (CHO) cells, the α1B-AR has also been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[4] Therefore, monitoring changes in both calcium mobilization and cAMP levels can provide a comprehensive profile of this compound's functional antagonism.
Data Presentation
The following table summarizes the binding affinities and potency of this compound for human and rat α1-adrenergic receptor subtypes. This data highlights the selectivity of this compound for the α1B-AR subtype.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | α1b-AR | Human | 2.0 nM | [5] |
| Ki | α1b-AR | Rat | 5.4 nM | [5] |
| Ki | α1a-AR | Human | 420 nM | [5] |
| Ki | α1a-AR | Rat | 500 nM | [5] |
| Ki | α1d-AR | Human | 34 nM | [5] |
| Ki | α1d-AR | Rat | 50 nM | [5] |
| IC50 (high-affinity site) | α1b-AR | - | 1.90 nM | [5] |
| IC50 (low-affinity site) | α1b-AR | - | 790 nM | [5] |
Mandatory Visualizations
References
- 1. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ca2+ participates in alpha1B-adrenoceptor-mediated cAMP response in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring L-765,314 Efficacy in Vasopressor Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2][3] This receptor subtype is a key mediator in the regulation of vascular tone and blood pressure.[1][2] Understanding the efficacy of L-765,314 in counteracting vasopressor responses is crucial for its development as a potential therapeutic agent and as a pharmacological tool for investigating cardiovascular physiology. These application notes provide detailed protocols for assessing the efficacy of L-765,314 in in vivo vasopressor response studies, with a focus on the pithed rat model.
Mechanism of Action
L-765,314 exhibits high affinity for the α1B-adrenergic receptor, thereby blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1][2] In vascular smooth muscle cells, α1B-adrenergic receptors are coupled to the Gq protein.[3] Activation of this receptor by an agonist, such as phenylephrine (B352888), initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to an increase in cytosolic calcium concentration. This elevated calcium, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in smooth muscle contraction and vasoconstriction, leading to an increase in blood pressure (vasopressor response).[3] L-765,314 competitively antagonizes this pathway at the receptor level, thereby inhibiting the vasopressor response.
Data Presentation
The efficacy of L-765,314 is quantified by its ability to inhibit the vasopressor response to an α1-adrenergic agonist. The following tables summarize the binding affinities of L-765,314 and provide a template for presenting data from a vasopressor response study.
Table 1: Binding Affinity (Ki) of L-765,314 for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) |
| α1B | Human | 2.0 |
| α1B | Rat | 5.4 |
| α1A | Human | 420 |
| α1A | Rat | 500 |
| α1D | Human | 34 |
| α1D | Rat | 50 |
Data compiled from publicly available sources.
Table 2: Sample Data Presentation of L-765,314 Efficacy on Phenylephrine-Induced Vasopressor Response in Pithed Rats
| L-765,314 Dose (mg/kg, i.v.) | Phenylephrine ED50 (µg/kg) | Maximum Pressor Response (% of Control) | Fold-Shift in ED50 |
| Vehicle Control | 15.2 ± 1.8 | 100 | 1.0 |
| 0.1 | 45.6 ± 5.4 | 98.2 ± 2.1 | 3.0 |
| 0.3 | 121.8 ± 14.5 | 95.7 ± 3.3 | 8.0 |
| 1.0 | 304.5 ± 36.2 | 89.1 ± 4.5 | 20.0 |
This table is a template for data presentation. Actual values would be determined experimentally.
Experimental Protocols
In Vivo Vasopressor Response Study in Pithed Rats
The pithed rat model is a classic preparation for studying the peripheral cardiovascular effects of drugs in the absence of central nervous system and reflex autonomic influences.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium, 60 mg/kg, i.p.)
-
Pithing rod (a stainless-steel rod of appropriate diameter and length)
-
Tracheal cannula
-
Mechanical ventilator
-
Catheters for intravenous administration and arterial blood pressure measurement (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Heparinized saline (100 IU/mL)
-
L-765,314
-
Phenylephrine hydrochloride
-
Vehicle for drug dissolution (e.g., saline, DMSO)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with pentobarbital sodium (60 mg/kg, i.p.).
-
Cannulate the trachea to facilitate artificial respiration.
-
Insert the pithing rod through the orbit and foramen magnum (B12768669) down the entire length of the spinal canal to destroy the central nervous system.
-
Immediately begin artificial ventilation with room air.
-
-
Surgical Cannulation:
-
Cannulate the left carotid artery and connect it to a pressure transducer to continuously monitor arterial blood pressure.
-
Cannulate the right jugular vein for intravenous administration of drugs.
-
Fill all catheters with heparinized saline to prevent blood clotting.
-
-
Stabilization:
-
Allow the preparation to stabilize for at least 20 minutes. During this period, mean arterial pressure (MAP) should be stable.
-
-
Phenylephrine Dose-Response Curve (Control):
-
Administer increasing doses of the α1-adrenergic agonist phenylephrine (e.g., 1, 3, 10, 30, 100 µg/kg, i.v.) in a cumulative or non-cumulative manner.
-
Allow sufficient time between doses for the blood pressure to return to baseline.
-
Record the peak increase in MAP for each dose.
-
Construct a dose-response curve for phenylephrine.
-
-
Administration of L-765,314:
-
Administer a single intravenous dose of L-765,314 or its vehicle.
-
Allow a predetermined time (e.g., 15-30 minutes) for the antagonist to take effect.
-
-
Phenylephrine Dose-Response Curve (in the presence of L-765,314):
-
Repeat the phenylephrine dose-response curve as described in step 4.
-
Construct a new dose-response curve in the presence of L-765,314.
-
-
Data Analysis:
-
Calculate the ED50 (the dose of agonist that produces 50% of the maximal response) for phenylephrine in the absence and presence of L-765,314.
-
Determine the dose ratio, which is the ratio of the ED50 of the agonist in the presence of the antagonist to the ED50 in the absence of the antagonist.
-
If the antagonism is competitive, a Schild plot can be constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's affinity.
-
Mandatory Visualizations
Caption: α1B-Adrenergic Receptor Signaling Pathway in Vasoconstriction.
Caption: Experimental Workflow for L-765,314 Efficacy Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of vasopressor response to sympathetic stimulation in the pithed rat: differential regulation of neuronally stimulated and blood-borne catecholamine-stimulated pressor responses in rats harboring pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-765,314 in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor subtype.[1] Adrenergic receptors, a class of G protein-coupled receptors, are crucial in mediating the physiological effects of the catecholamines epinephrine (B1671497) and norepinephrine, particularly within the cardiovascular system. The α1-adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D. While all three are expressed in the heart and vasculature, their distinct roles are a subject of ongoing research. L-765,314, with its high selectivity for the α1B subtype, serves as an invaluable pharmacological tool to dissect the specific functions of this receptor in cardiovascular health and disease.[1] This document provides detailed application notes and experimental protocols for the use of L-765,314 in cardiovascular research, focusing on its application in studying vasoconstriction, blood pressure regulation, cardiac hypertrophy, and endothelial function.
Mechanism of Action and Signaling Pathway
L-765,314 exerts its effects by competitively blocking the binding of endogenous catecholamines to the α1B-adrenergic receptor. The α1B-adrenergic receptor is coupled to the Gαq/11 family of G proteins.[2] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, contributes to various cellular responses, including smooth muscle contraction, regulation of gene expression, and cellular growth.
Quantitative Data
The following tables summarize the available quantitative data for L-765,314 in various assays. Researchers should note that these values can vary depending on the experimental conditions, tissue type, and species.
| Parameter | Receptor Subtype | Value | Species | Assay Type | Reference |
| Ki | α1A | 420 nM | Human | Receptor Binding | [2] |
| α1B | 2.0 nM | Human | Receptor Binding | [2] | |
| α1D | 34 nM | Human | Receptor Binding | [2] |
| Application | Species | Dose/Concentration | Effect | Reference |
| Vasoconstriction Inhibition | Dog | 1 µM | Markedly inhibited the second peak of periarterial nerve stimulation-induced vasoconstriction in splenic artery. | [3] |
| Hamster | 60 nM | No significant effect on phenylephrine-induced vasoconstriction in cremaster arterioles. | [4] | |
| Blood Pressure Regulation | Rat | 100 µg/kg (i.v.) | Attenuated the vasopressor responses to dihydroergotamine (B1670595) in pithed rats. | [5] |
Experimental Protocols
Investigation of Vasoconstriction in Isolated Aortic Rings
This protocol is designed to assess the role of the α1B-adrenergic receptor in mediating vasoconstriction in response to an α1-agonist, using L-765,314 as a selective antagonist.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Solution (KHS; in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
L-765,314
-
Phenylephrine hydrochloride
-
Potassium chloride (KCl)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize the rat via an approved method. Immediately dissect the thoracic aorta and place it in ice-cold KHS. Carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.
-
Mounting: Mount each aortic ring in an organ bath chamber containing 10 mL of KHS, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration and Viability: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes. After equilibration, test the viability of the rings by inducing a contraction with 80 mM KCl.
-
Antagonist Incubation: After washing out the KCl and allowing the rings to return to baseline, incubate the tissues with the desired concentration of L-765,314 (e.g., 10 nM - 1 µM) or vehicle for 30 minutes.
-
Agonist Stimulation: Generate a cumulative concentration-response curve to the α1-agonist phenylephrine (e.g., 1 nM to 100 µM) by adding increasing concentrations to the organ bath.
-
Data Acquisition: Record the isometric tension continuously.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves for phenylephrine in the presence and absence of L-765,314 to determine the IC50 and assess the antagonistic effect.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes the use of L-765,314 to investigate the contribution of the α1B-adrenergic receptor to the maintenance of blood pressure.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Radiotelemetry blood pressure transmitters
-
L-765,314
-
Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Telemetry Implantation: Anesthetize the rat. Surgically implant the telemetry transmitter with the catheter inserted into the abdominal aorta, as per the manufacturer's instructions. Suture the transmitter body to the abdominal wall.
-
Recovery: Allow the animal to recover for at least one week to ensure stable baseline cardiovascular parameters.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
Drug Administration: Administer L-765,314 (e.g., 100 µg/kg) or vehicle via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Post-Dosing Monitoring: Continuously monitor MAP and HR for several hours to observe the acute effects and for an extended period to assess the duration of action.
-
Data Analysis: Calculate the change in MAP and HR from baseline at various time points after drug administration. Compare the effects of L-765,314 to the vehicle control group.
Investigation of Cardiac Hypertrophy
This protocol provides a framework for using L-765,314 to study the role of the α1B-adrenergic receptor in the development of pressure-overload-induced cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
L-765,314
-
Vehicle
-
Surgical instruments for transverse aortic constriction (TAC)
-
Echocardiography system
-
Histology reagents (e.g., hematoxylin (B73222) and eosin, Masson's trichrome)
-
Reagents for RNA isolation and quantitative PCR
Procedure:
-
Induction of Hypertrophy: Perform transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle.[2][6][7][8]
-
Treatment: Begin treatment with L-765,314 or vehicle immediately after surgery or after a pre-determined period of hypertrophy development. Administer the drug via an appropriate route (e.g., osmotic mini-pumps for continuous delivery).
-
Functional Assessment: Perform serial echocardiography at different time points (e.g., weekly) to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).
-
Tissue Collection: At the end of the study period, euthanize the mice and excise the hearts.
-
Gravimetric and Histological Analysis: Measure the heart weight to body weight ratio. Fix the heart tissue for histological analysis to determine myocyte cross-sectional area and the extent of fibrosis.
-
Molecular Analysis: Isolate RNA from the left ventricle to quantify the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[9]
Assessment of Endothelial Function
This protocol outlines how L-765,314 can be used to investigate the involvement of α1B-adrenergic receptors on endothelial cells in regulating vascular tone.
Materials:
-
Isolated arterial rings (as in Protocol 1)
-
L-765,314
-
Phenylephrine
-
L-NAME (Nω-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase (NOS)
Procedure:
-
Tissue Preparation and Mounting: Prepare and mount arterial rings as described in Protocol 1. Ensure some rings have an intact endothelium and others are denuded of endothelium for comparison.
-
Endothelium Integrity Check: After equilibration, pre-contract the rings with phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). Relaxation in response to acetylcholine confirms the presence of a functional endothelium.
-
Investigating α1B-AR on Endothelium:
-
In endothelium-intact rings, pre-incubate with L-765,314 or vehicle.
-
Generate a concentration-response curve to phenylephrine.
-
In a separate set of experiments, pre-incubate endothelium-intact rings with L-NAME to block nitric oxide production, and then repeat the phenylephrine concentration-response curve in the presence and absence of L-765,314.
-
-
Data Analysis: Compare the phenylephrine-induced contraction in the presence and absence of L-765,314 in both endothelium-intact and denuded rings, and with and without NOS inhibition. This will help elucidate the contribution of endothelial α1B-adrenergic receptors and the role of nitric oxide in the observed vascular responses. Studies have shown that α1B-adrenergic receptors are present on human coronary endothelial cells and their stimulation can lead to the phosphorylation of endothelial nitric oxide synthase (eNOS).[10]
Conclusion
L-765,314 is a critical tool for elucidating the specific physiological and pathophysiological roles of the α1B-adrenergic receptor in the cardiovascular system. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this selective antagonist in their studies of vascular function, blood pressure regulation, cardiac remodeling, and endothelial biology. Careful experimental design and adherence to established methodologies will ensure the generation of robust and reproducible data, ultimately advancing our understanding of adrenergic signaling in cardiovascular health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Minimally Invasive Transverse Aortic Constriction in Mice [jove.com]
- 3. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smooth muscle α1D-adrenoceptors mediate phenylephrine-induced vasoconstriction and increases in endothelial cell Ca2+ in hamster cremaster arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of adrenergic control of blood pressure in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Transverse Aortic Constriction in Mice [jove.com]
- 7. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 9. SD49-7 attenuates cardiac hypertrophy by upregulation of S100B through KDM4A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional alpha-1B adrenergic receptors on human epicardial coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Benign Prostatic Hyperplasia using L-765314
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The pathophysiology of BPH involves both static (increased prostate size) and dynamic (increased smooth muscle tone) components. The dynamic component is largely regulated by the sympathetic nervous system through the activation of α1-adrenergic receptors (α1-ARs) in the prostate stroma and capsule, leading to smooth muscle contraction.[1][2][3]
Three subtypes of the α1-adrenoceptor have been identified: α1A, α1B, and α1D. While the α1A subtype is considered the predominant receptor mediating prostate smooth muscle contraction, the roles of the α1B and α1D subtypes are also under investigation.[4][5][6] L-765314 is a potent and highly selective antagonist for the α1B-adrenoceptor subtype.[7] Although its primary application in research has been to investigate the role of α1B-adrenergic receptors in blood pressure regulation, its selectivity makes it a valuable tool for dissecting the specific contribution of the α1B-adrenoceptor in the complex signaling pathways underlying BPH.[7]
These application notes provide a comprehensive overview of the use of this compound as a research tool for investigating BPH, including its pharmacological properties, detailed experimental protocols for in vitro and ex vivo studies, and an exploration of the relevant signaling pathways.
This compound: Pharmacological Profile
This compound is a quinazoline (B50416) derivative that exhibits high affinity and selectivity for the α1B-adrenoceptor. This selectivity allows for the specific blockade of signaling pathways initiated by the activation of this particular receptor subtype, enabling researchers to delineate its function in prostate physiology and pathophysiology.
Quantitative Data: Binding Affinity and Selectivity
The following tables summarize the binding characteristics of this compound for human α1-adrenergic receptor subtypes.
Table 1: this compound Binding Affinity (Ki) for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α1A | 420 | [8] |
| α1B | 2.0 | [8] |
| α1D | 34 | [8] |
Table 2: this compound Selectivity for Human α1-Adrenergic Receptor Subtypes
| Comparison | Selectivity (fold) | Reference |
| α1A vs. α1B | 210 | [8] |
| α1D vs. α1B | 17 | [8] |
Signaling Pathways
α1B-Adrenergic Receptor Signaling in Prostate Cells
Activation of α1-adrenergic receptors, including the α1B subtype, in prostate stromal and smooth muscle cells initiates a signaling cascade through the Gq/11 protein.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][10] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][10] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream targets, ultimately culminating in smooth muscle contraction.
α1B-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the role of this compound in the context of BPH.
Radioligand Binding Assay for α1B-Adrenergic Receptor
This protocol is for determining the binding affinity of this compound to the α1B-adrenergic receptor in prostate tissue or cells expressing the receptor.
Materials:
-
Human prostate tissue homogenates or cell membranes expressing the α1B-adrenoceptor.
-
Radioligand (e.g., [3H]-Prazosin, a non-selective α1-antagonist).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize human prostate tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Competition Binding Assay:
-
Set up a series of tubes containing a fixed concentration of radioligand (e.g., [3H]-Prazosin) and increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective antagonist, e.g., 10 µM phentolamine).
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
Organ Bath Experiment for Prostate Smooth Muscle Contraction
This protocol is designed to assess the effect of this compound on the contraction of human prostate smooth muscle strips induced by an α1-adrenergic agonist.
Materials:
-
Fresh human prostate tissue obtained from surgical specimens (e.g., radical prostatectomy).
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose).
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
-
Organ bath system with force transducers.
-
Norepinephrine or Phenylephrine (α1-adrenergic agonists).
-
This compound.
-
Potassium chloride (KCl) solution (e.g., 80 mM).
Procedure:
-
Tissue Preparation:
-
Immediately place the fresh prostate tissue in ice-cold Krebs-Henseleit solution.
-
Dissect the tissue to obtain smooth muscle strips (e.g., 3 x 3 x 6 mm).[9]
-
-
Mounting:
-
Mount the prostate strips in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9]
-
Connect one end of the strip to a fixed hook and the other to a force transducer.
-
-
Equilibration:
-
Apply a resting tension of approximately 4.9 mN and allow the tissue to equilibrate for at least 45-60 minutes.[9]
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
Contract the tissue with a high concentration of KCl (e.g., 80 mM) to assess its viability.
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Drug Application and Contraction Measurement:
-
Pre-incubate the tissue strips with this compound at a desired concentration (or vehicle control) for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve by adding increasing concentrations of an α1-adrenergic agonist (e.g., norepinephrine or phenylephrine).
-
Record the contractile force generated at each agonist concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximum contraction induced by KCl.
-
Compare the concentration-response curves in the presence and absence of this compound.
-
Determine if this compound causes a rightward shift in the concentration-response curve, indicative of competitive antagonism.
-
Organ Bath Experimental Workflow.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in cultured prostate stromal or smooth muscle cells in response to α1-adrenergic stimulation and its inhibition by this compound.
Materials:
-
Cultured human prostate stromal or smooth muscle cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Norepinephrine or Phenylephrine.
-
This compound.
-
Fluorescence plate reader or fluorescence microscope with imaging capabilities.
Procedure:
-
Cell Culture: Culture prostate cells in appropriate media until they reach a suitable confluency.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope stage.
-
Establish a stable baseline fluorescence reading.
-
To assess the effect of this compound, pre-incubate the cells with the compound for a defined period before adding the agonist.
-
Add the α1-adrenergic agonist (e.g., norepinephrine or phenylephrine) to the wells and immediately start recording the fluorescence signal over time.
-
For ratiometric dyes like Fura-2, measure the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the emission at the appropriate wavelength (e.g., ~516 nm) following excitation (e.g., ~494 nm).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity (for single-wavelength dyes) over time.
-
The increase in fluorescence ratio or intensity corresponds to an increase in intracellular calcium concentration.
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine its inhibitory effect.
-
Conclusion
This compound, with its high selectivity for the α1B-adrenoceptor, represents a valuable pharmacological tool for investigating the specific role of this receptor subtype in the pathophysiology of benign prostatic hyperplasia. The protocols outlined in these application notes provide a framework for researchers to explore the effects of this compound on prostate smooth muscle contraction and the underlying cellular signaling mechanisms. While the α1A-adrenoceptor is the primary target for current BPH therapies, a deeper understanding of the contribution of the α1B subtype, facilitated by selective antagonists like this compound, may open new avenues for the development of more targeted and effective treatments for LUTS associated with BPH.
References
- 1. Alpha 1-adrenoceptors in human prostate: characterization and binding characteristics of alpha 1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and distribution of alpha 1-adrenoceptor subtype mRNAs in human prostate: comparison of benign hypertrophied tissue and non-hypertrophied tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha1-adrenergic receptors and their inhibitors in lower urinary tract symptoms and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of alpha1-adrenoceptor subtypes by real-time RT-PCR and correlation with age and prostate volume in benign prostatic hyperplasia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α1-adrenergic receptors activate Ca2+-permeable cationic channels in prostate cancer epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 10. [The role of alpha1-adrenoceptor subtypes in benign prostatic hyperplasia-from bed to bench] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-765314 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and resolving precipitation issues when working with L-765314 in aqueous solutions. The following information is curated to ensure the successful preparation of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is sparingly soluble in water.[1] Precipitation in aqueous solutions is a common issue and can be attributed to several factors, including improper solvent selection, incorrect solvent ratios, solution instability, and inappropriate storage conditions. To avoid this, it is crucial to use established protocols with co-solvents to increase solubility.
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its low aqueous solubility, this compound is typically first dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[1][2][3] This stock solution is then further diluted with a mixture of co-solvents for in vitro and in vivo experiments. It is recommended to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.[1]
Q3: Can I prepare a stock solution of this compound in water alone?
A3: No, this compound is reported to be insoluble in water.[1] A stock solution should be prepared in an appropriate organic solvent like DMSO.
Q4: How should I store my this compound solutions to prevent precipitation?
A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[2] Working solutions for in vivo experiments should be prepared fresh on the day of use.[2]
Q5: What should I do if I observe precipitation after preparing my this compound solution?
A5: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[2][3] Ensure that the solution becomes clear before use. If the precipitate does not dissolve, it is recommended to prepare a fresh solution.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon addition of aqueous buffer/saline to DMSO stock. | The final concentration of DMSO is too low to maintain solubility. The aqueous component was added too quickly. | Increase the percentage of co-solvents like PEG300 or use solubilizing agents like Tween-80 or SBE-β-CD in your final formulation.[2] Add the aqueous solution slowly while vortexing. |
| Cloudiness or precipitation in the final formulation. | Incomplete dissolution of this compound in the initial DMSO stock. The formulation has exceeded the solubility limit. The solution has been stored improperly or for too long. | Ensure the initial DMSO stock is a clear solution; use sonication if necessary.[3] Re-evaluate the required concentration and consider using a higher percentage of organic co-solvents if the experimental design allows. Prepare fresh working solutions daily.[2] |
| Phase separation in the final solution. | Immiscibility of the chosen solvents at the used ratios. | Use a formulation with surfactants like Tween-80 to improve the homogeneity of the solution.[2] Ensure thorough mixing after the addition of each solvent. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (95.68 mM) | Sonication is recommended.[3] Use newly opened DMSO as it is hygroscopic.[1] |
| DMSO | 100 mg/mL (191.35 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| Ethanol | 100 mg/mL | [1] |
Table 2: Formulations for In Vivo and In Vitro Use
| Formulation Components (v/v) | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.78 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.78 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.78 mM) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (3.83 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Working Solution with PEG300 and Tween-80 [2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication can be applied.
Protocol 2: Preparation of a 2.5 mg/mL this compound Working Solution with SBE-β-CD [2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This can be stored at 4°C for one week.
-
For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution. Mix until the solution is clear.
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow for preparing and troubleshooting this compound solutions.
This compound Mechanism of Action: α1B-Adrenergic Receptor Blockade
This compound is a potent and selective antagonist of the α1B-adrenergic receptor.[2][4] These receptors are G protein-coupled receptors that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, couple to Gq/11 proteins.[5][6] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), culminating in various physiological responses, including smooth muscle contraction.[7] By blocking the α1B-adrenergic receptor, this compound inhibits these downstream signaling events.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. L-765,314 - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing L-765,314 Working Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of L-765,314 for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-765,314?
A1: L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor (α1B-AR).[1][2] It competitively binds to the receptor, inhibiting the downstream signaling typically initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.
Q2: What is the recommended starting concentration range for L-765,314 in cell-based assays?
A2: Based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.[3][4] However, the optimal concentration is highly dependent on the cell type, the expression level of the α1B-adrenergic receptor, and the specific endpoint being measured. It is always advisable to perform a dose-response curve to determine the optimal working concentration for your specific experimental setup.
Q3: What solvents are recommended for preparing L-765,314 stock solutions?
A3: L-765,314 is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Are there any known off-target effects of L-765,314?
A4: While L-765,314 is highly selective for the α1B-adrenergic receptor over other α1-adrenergic subtypes, one study has reported an off-target effect on Protein Kinase C (PKC).[5] Researchers observed that L-765,314 can inhibit PKC activity, which in turn affects processes like melanin (B1238610) synthesis.[1][5] It is crucial to consider this potential off-target effect when interpreting experimental results, especially in pathways where PKC plays a significant role.
Q5: How should L-765,314 be stored?
A5: L-765,314 powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for extended periods. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of L-765,314 | Sub-optimal concentration: The concentration of L-765,314 may be too low to effectively antagonize the α1B-AR in your system. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM) to determine the IC50 value. |
| Low receptor expression: The cell line or tissue being used may have very low or no expression of the α1B-adrenergic receptor. | Verify the expression of α1B-AR using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express the receptor or a transient transfection system. | |
| Ligand degradation: The L-765,314 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of L-765,314 and repeat the experiment. | |
| High background signal or unexpected agonist-like activity | Off-target effects: As mentioned, L-765,314 can inhibit PKC. This may lead to unexpected cellular responses. | Consider using a structurally different α1B-AR antagonist as a control to confirm that the observed effect is specific to α1B-AR blockade. Investigate the role of PKC in your experimental system. |
| Compound precipitation: L-765,314 may precipitate out of solution at higher concentrations in aqueous buffers. | Visually inspect your working solutions for any signs of precipitation. If necessary, sonicate the solution or prepare fresh dilutions. Ensure the final DMSO concentration is sufficient to maintain solubility. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or serum batches can affect receptor expression and signaling. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent plating densities. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability in the final compound concentration. | Calibrate your pipettes regularly and use proper pipetting techniques. Prepare a master mix for each concentration to minimize pipetting errors. |
Quantitative Data Summary
The following table summarizes the reported in vitro working concentrations and binding affinities for L-765,314.
| Parameter | Species | Value | Assay System | Reference |
| Working Concentration | Murine Melanoma Cells (B16F10) | 0.1 - 10 µM | Melanin Synthesis Assay | [3] |
| Mel-ab Melanocytes | 5 - 20 µM | Melanin Synthesis Assay | [1] | |
| Dog Splenic Artery | 1 µM | Vasoconstriction Assay | [4] | |
| Dog Splenic Artery | 10 µM | Vasoconstriction Assay | [4] | |
| Ki | Human α1B-AR | 2.0 nM | Radioligand Binding Assay | [6] |
| Rat α1B-AR | 5.4 nM | Radioligand Binding Assay | [6] | |
| Human α1A-AR | 420 nM | Radioligand Binding Assay | [6] | |
| Human α1D-AR | 34 nM | Radioligand Binding Assay | [6] |
Experimental Protocols
General Cell Culture and Transfection Protocol for Studying α1B-AR Signaling
This protocol is designed for transiently expressing the human α1B-adrenergic receptor in HEK293 cells, a common model system for studying GPCR signaling.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid DNA encoding human α1B-adrenergic receptor
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the α1B-AR plasmid DNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the wells containing the HEK293 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for receptor expression.
-
Experimentation: After the incubation period, the cells are ready to be used in downstream assays, such as calcium imaging, to assess the antagonistic effect of L-765,314.
Calcium Imaging Assay to Determine L-765,314 Potency
This protocol outlines a method to measure the inhibitory effect of L-765,314 on α1B-AR-mediated calcium mobilization using a fluorescent calcium indicator.
Materials:
-
HEK293 cells expressing α1B-AR (from Protocol 1)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
L-765,314
-
α1-adrenergic agonist (e.g., phenylephrine)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the α1B-AR expressing HEK293 cells into a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
L-765,314 Incubation: Add different concentrations of L-765,314 (prepared in HBSS) to the wells and incubate at room temperature for 15-30 minutes. Include a vehicle control (e.g., 0.1% DMSO in HBSS).
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading.
-
Inject the α1-adrenergic agonist (e.g., phenylephrine) into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of L-765,314 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. L-765,314 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-765,314 Suppresses Melanin Synthesis by Regulating Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
How to avoid off-target effects of L-765314
Welcome to the technical support center for L-765,314. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of L-765,314 and to address potential experimental challenges, with a focus on ensuring on-target specificity and avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is L-765,314 and what is its primary mechanism of action?
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2] It is widely used in research to investigate the physiological and pathological roles of the α1B-adrenergic receptor subtype, particularly in the regulation of blood pressure.[1][3] The α1B-adrenergic receptor is a G protein-coupled receptor that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, couples to Gαq/11 proteins to initiate downstream signaling cascades.[2]
Q2: What are off-target effects and why are they a concern when using a selective inhibitor like L-765,314?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings.[4] While L-765,314 is highly selective for the α1B-adrenergic receptor, it is crucial to design experiments that control for potential off-target effects, especially at higher concentrations.
Q3: Are there any known off-target effects of L-765,314?
The available literature highlights the high selectivity of L-765,314 for the α1B-adrenergic receptor over other α1-adrenergic subtypes.[2] However, like any pharmacological tool, the potential for off-target effects exists, particularly at concentrations significantly higher than its Ki for the α1B receptor. One study noted that a high concentration of 10 µM L-765,314 could block responses mediated by other adrenergic receptor subtypes.[5] Another study identified that L-765,314 can suppress melanin (B1238610) synthesis by regulating tyrosinase activity in a protein kinase C (PKC)-dependent manner, which is considered an off-target effect.[6]
Q4: How can I minimize the risk of off-target effects in my experiments with L-765,314?
Minimizing off-target effects is critical for robust and reproducible research. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of L-765,314 that elicits the desired on-target effect.[4]
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control.
-
Orthogonal Approaches: Validate findings with alternative methods, such as using another selective α1B-adrenergic receptor antagonist with a different chemical scaffold or employing genetic approaches like siRNA or CRISPR/Cas9 to knock down the α1B-adrenergic receptor.[4][7]
-
Target Engagement Assays: Confirm that L-765,314 is interacting with the α1B-adrenergic receptor in your experimental system at the concentrations used.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | - Off-target effects at high concentrations.- Variability in the expression of the α1B-adrenergic receptor in the experimental model. | - Perform a dose-response curve to determine the optimal concentration of L-765,314.- Confirm the expression of the α1B-adrenergic receptor in your cell line or tissue using techniques like qPCR or Western blot. |
| Observed phenotype does not align with known α1B-adrenergic receptor signaling. | - Potential off-target effect.- The α1B-adrenergic receptor may have context-dependent signaling pathways. | - Use a structurally different α1B-adrenergic receptor antagonist to see if the same phenotype is observed.- Employ genetic knockdown of the α1B-adrenergic receptor to confirm the phenotype is on-target.[4] |
| Cellular toxicity observed at working concentrations. | - Off-target toxicity. | - Lower the concentration of L-765,314.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of concentrations. |
Data Presentation
Table 1: Selectivity Profile of L-765,314
This table summarizes the binding affinities (Ki) of L-765,314 for human and rat α1-adrenergic receptor subtypes. The data demonstrates the high selectivity of L-765,314 for the α1B subtype.
| Receptor Subtype | Species | Ki (nM) | Selectivity (fold) vs. α1A | Selectivity (fold) vs. α1D |
| α1B | Human | 2.0[2] | - | 17[2] |
| α1A | Human | 420[2] | 210[2] | - |
| α1D | Human | 34[2] | - | - |
| α1B | Rat | 5.4[6] | - | 9.2 |
| α1A | Rat | 500[6] | 92.6 | - |
| α1D | Rat | 50[6] | - | - |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of L-765,314 using a Functional Assay
Objective: To identify the lowest concentration of L-765,314 that effectively antagonizes the α1B-adrenergic receptor in your experimental system.
Methodology:
-
Cell Culture: Culture cells endogenously expressing the α1B-adrenergic receptor or a cell line stably overexpressing the receptor.
-
Agonist Stimulation: Use a known α1-adrenergic receptor agonist (e.g., phenylephrine (B352888) or norepinephrine) to stimulate the cells.
-
L-765,314 Treatment: Pre-incubate the cells with a range of L-765,314 concentrations (e.g., 0.1 nM to 10 µM) for a sufficient time before adding the agonist.
-
Readout: Measure a downstream signaling event known to be mediated by the α1B-adrenergic receptor (e.g., intracellular calcium mobilization, IP3 accumulation, or ERK phosphorylation).
-
Data Analysis: Plot the agonist response as a function of L-765,314 concentration to determine the IC50 value. The optimal concentration for your experiments should be in the range of the IC50 and should be the lowest concentration that gives a maximal inhibitory effect.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
Objective: To confirm that the observed biological effect of L-765,314 is mediated through the α1B-adrenergic receptor.
Methodology:
-
siRNA Transfection: Transfect your cells with a validated siRNA targeting the α1B-adrenergic receptor (ADRA1B) and a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the α1B-adrenergic receptor at both the mRNA (qPCR) and protein (Western blot) levels.
-
Phenotypic Assay: Perform your key phenotypic assay in the following four conditions:
-
Non-targeting siRNA + Vehicle
-
Non-targeting siRNA + L-765,314
-
ADRA1B siRNA + Vehicle
-
ADRA1B siRNA + L-765,314
-
-
Data Analysis: If the phenotype observed with L-765,314 is absent or significantly reduced in the ADRA1B knockdown cells, it provides strong evidence for an on-target effect.
Visualizations
Caption: Canonical signaling pathway of the α1B-adrenergic receptor.
Caption: A logical workflow for validating the on-target effects of this compound.
References
- 1. L-765,314 - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Interpreting biphasic dose-response curves with L-765314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-765,314, a potent and selective α1B-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-765,314?
A1: L-765,314 is a selective antagonist of the α1B-adrenergic receptor.[1] It binds to the receptor and blocks the effects of endogenous agonists like norepinephrine (B1679862) and epinephrine. The α1B-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2]
Q2: What are the known selectivity and potency values for L-765,314?
A2: L-765,314 exhibits high selectivity for the α1B-adrenergic receptor subtype over other α1 subtypes. The following table summarizes its binding affinities (Ki values).
| Adrenergic Receptor Subtype | Ki (nM) | Selectivity vs. α1B |
| α1B | 2.0 | - |
| α1A | 420 | 210-fold |
| α1D | 34 | 17-fold |
| Data sourced from receptor binding assays with cloned human α1-adrenoceptors. |
Q3: What are the downstream signaling pathways of the α1B-adrenergic receptor?
A3: Upon activation by an agonist, the α1B-adrenergic receptor, coupled to Gq/11, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The α1B-adrenergic receptor can also activate other signaling pathways, including the stimulation of p21-ras, PI3-kinase, and mitogen-activated protein kinase (MAPK).[3] There is also evidence of crosstalk with other receptor systems, such as the β-adrenergic receptors.[4]
Troubleshooting Guide: Interpreting Biphasic Dose-Response Curves
A biphasic or U-shaped dose-response curve is characterized by an initial expected response at lower concentrations, which then diminishes or even reverses at higher concentrations. While not definitively reported for L-765,314, observing such a curve is a possibility in experimental settings. This guide provides potential explanations and troubleshooting steps.
Problem: I am observing a biphasic (U-shaped) dose-response curve with L-765,314 in my experiment.
Possible Cause 1: Off-Target Effects at High Concentrations
At concentrations significantly higher than its Ki for the α1B receptor, L-765,314 may begin to interact with other receptors, leading to a complex overall response.
-
Evidence: While highly selective, a study on isolated dog splenic arteries showed that a large dose of 10 µM L-765,314 significantly blocked responses induced by a selective α1A-agonist.[1]
-
Troubleshooting Steps:
-
Review Your Concentration Range: Compare the concentrations at which you observe the biphasic effect with the known Ki values of L-765,314 for different α1 subtypes (see table above). If the effect occurs at concentrations approaching or exceeding the Ki for α1A or α1D, off-target effects are a likely cause.
-
Use a More Selective Antagonist (if available): Compare the dose-response curve with that of another α1B-selective antagonist to see if the biphasic effect is specific to L-765,314.
-
Lower the Concentration Range: If experimentally feasible, focus on a concentration range where L-765,314 is most selective for the α1B receptor.
-
Possible Cause 2: Signaling Crosstalk and Pathway Complexity
The α1B-adrenergic receptor signaling pathway can interact with other cellular signaling cascades. At different concentrations, L-765,314 might differentially affect these interacting pathways, leading to a non-monotonic response.
-
Evidence: The α1B-adrenergic receptor has been shown to crosstalk with β-adrenergic receptor signaling pathways.[4] Additionally, α1-adrenergic receptor subtypes can couple to multiple signaling pathways, and this coupling can be cell-type specific.[5]
-
Troubleshooting Steps:
-
Characterize the Signaling Pathways in Your System: Investigate which other signaling pathways might be active in your specific cell type or tissue model and how they might interact with α1B-adrenergic signaling.
-
Use Pathway-Specific Inhibitors: In combination with L-765,314, use inhibitors for other potential pathways (e.g., β-adrenergic antagonists) to dissect the contribution of each pathway to the overall response.
-
Possible Cause 3: Experimental Artifacts
Biphasic dose-response curves can sometimes arise from experimental conditions rather than the pharmacological properties of the compound.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: At high concentrations, L-765,314 might induce cytotoxicity, leading to a decrease in the measured response that is not related to its receptor-blocking activity. Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with the same concentrations of L-765,314 used in your primary experiment.
-
Check for Compound Solubility and Aggregation: At high concentrations, the compound may precipitate out of solution or form aggregates, reducing its effective concentration and potentially leading to anomalous results. Visually inspect your solutions and consider performing solubility assays if you suspect this is an issue.
-
Review Assay Protocol: Ensure that incubation times, reagent concentrations, and detection methods are optimized and consistent across all experiments.
-
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays (e.g., Calcium Mobilization Assay)
-
Cell Culture: Culture cells expressing the α1B-adrenergic receptor in appropriate media and conditions.
-
Cell Plating: Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of L-765,314 in a suitable vehicle (e.g., DMSO) and then dilute further in assay buffer. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Assay Procedure (Example: Calcium Mobilization):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubate the cells with various concentrations of L-765,314 or vehicle for a specified period.
-
Stimulate the cells with a known α1-adrenergic agonist (e.g., norepinephrine or phenylephrine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of L-765,314.
-
Plot the percentage of inhibition against the logarithm of the L-765,314 concentration to generate a dose-response curve.
-
Fit the data to a suitable pharmacological model to determine the IC50 value.
-
Visualizations
Caption: Canonical signaling pathway of the α1B-adrenergic receptor.
Caption: Logical workflow for troubleshooting biphasic dose-response curves.
References
- 1. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both alpha(1A)- and alpha(1B)-adrenergic receptors crosstalk to down regulate beta(1)-ARs in mouse heart: coupling to differential PTX-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]
L-765314 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for using L-765314, a potent and selective α1B-adrenergic receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the α1B-adrenergic receptor (α1B-AR).[1][2][3] It binds to the α1B-AR to prevent the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling pathways activated by this receptor. The α1B-AR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol.[1] For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO at a concentration of up to 100 mg/mL.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[1][5] The powder form is stable for up to three years when stored at -20°C.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for the α1B-adrenergic receptor over other α1-adrenergic receptor subtypes. In receptor binding assays with cloned human adrenoceptors, this compound showed a 210-fold and 17-fold selectivity for the α1B subtype over the α1A and α1D subtypes, respectively.[4] It is important to note that at higher concentrations (e.g., 10 µM), this compound may exhibit off-target effects and block other adrenergic receptor subtypes.[6]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
-
Possible Cause 1: Low or Absent Receptor Expression.
-
Solution: Confirm the expression of the α1B-adrenergic receptor in your cell line at the mRNA and protein level using techniques like RT-qPCR and Western blotting.[7] Some common cell lines used for studying α1-ARs include COS-7, HEK293, and Rat-1 fibroblasts.[8][9] If endogenous expression is low, consider using a cell line stably or transiently overexpressing the human α1B-adrenergic receptor.[7]
-
-
Possible Cause 2: Ligand Degradation.
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][5] Prepare fresh dilutions from a new stock aliquot for each experiment. The stability of this compound in cell culture media over long incubation periods should be considered; for incubations longer than 24 hours, replenishing the media with fresh compound may be necessary.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Solution: Optimize the concentration of the agonist used to stimulate the receptor. The concentration of this compound required to see an effect will depend on the concentration of the agonist and its affinity for the receptor (Schild analysis can be informative). Ensure your assay buffer conditions (pH, ionic strength) are optimal for receptor function.
-
-
Possible Cause 4: Cell Viability Issues.
-
Solution: High concentrations of this compound or the vehicle (DMSO) may be toxic to your cells. Perform a cell viability assay (e.g., MTT or resazurin) to determine the non-toxic concentration range of this compound and the vehicle in your specific cell line.[8]
-
Problem 2: I am observing inconsistent results between experiments.
-
Possible Cause 1: Batch-to-Batch Variability of this compound.
-
Solution: While reputable suppliers provide a certificate of analysis, slight variations between batches can occur.[2] If you suspect this is an issue, it is advisable to purchase a larger single batch for a series of experiments. When switching to a new batch, perform a quality control experiment to compare its activity to the previous batch.
-
-
Possible Cause 2: Cell Passage Number.
-
Solution: The expression levels of GPCRs can change with increasing cell passage number. Use cells within a defined, low passage number range for all experiments to ensure consistency.
-
-
Possible Cause 3: Inconsistent Agonist Stimulation.
-
Solution: Ensure the agonist solution is freshly prepared and used at a consistent concentration across all experiments. The potency of some agonists can degrade over time.
-
Experimental Controls and Best Practices
Positive Controls:
-
Prazosin (B1663645): A well-characterized, non-selective α1-adrenergic receptor antagonist.[10][11] It can be used as a positive control to confirm that the observed effects are due to α1-adrenergic receptor blockade. However, because it is not subtype-selective, it will not confirm the specific involvement of the α1B subtype.[12]
-
Known Agonist: Use a well-characterized α1-adrenergic receptor agonist, such as phenylephrine (B352888) or norepinephrine, to stimulate the receptor and establish a baseline for measuring the inhibitory effects of this compound.
Negative Controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent.
-
Receptor-Null Cell Line: Use a parental cell line that does not express the α1B-adrenergic receptor to confirm that the effects of this compound are target-specific.[13]
-
Inactive Enantiomer/Analog (if available): If a structurally similar but inactive compound is available, it can serve as an excellent negative control to rule out non-specific effects.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Ki | Human | 2.0 nM | [5][14] |
| Rat | 5.4 nM | [5][14] | |
| IC50 (high-affinity site) | Not Specified | 1.90 nM | [1][5] |
| IC50 (low-affinity site) | Not Specified | 790 nM | [5] |
| Selectivity (α1B vs. α1A) | Human | 210-fold | [4] |
| Selectivity (α1B vs. α1D) | Human | 17-fold | [4] |
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the antagonist effect of this compound on α1B-AR-mediated intracellular calcium release in a cell line expressing the receptor (e.g., HEK293-α1B).
Materials:
-
HEK293 cells stably expressing the human α1B-adrenergic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
α1-adrenergic agonist (e.g., Phenylephrine)
-
Prazosin (positive control)
-
DMSO (vehicle)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed the HEK293-α1B cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) and incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound, prazosin, and the vehicle (DMSO) in assay buffer.
-
Antagonist Pre-incubation: Wash the cells twice with assay buffer to remove excess dye. Add the prepared antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader equipped with an automated injector to add a pre-determined concentration of the agonist (e.g., EC80 of phenylephrine) to the wells. Measure the fluorescence intensity before and immediately after agonist addition in real-time.
-
Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting unexpected agonist activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. mybiosource.com [mybiosource.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inverse agonism and neutral antagonism at alpha(1a)- and alpha(1b)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Dealing with low signal-to-noise ratio in L-765314 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-765314, a potent and selective α1B-adrenoceptor antagonist, in various assays.[1] Our goal is to help you overcome common challenges, particularly those related to low signal-to-noise ratios, and to ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent antagonist of the α1B-adrenergic receptor (α1B-AR).[1] It functions by competitively binding to the α1B-AR, thereby blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This inhibition prevents the activation of downstream signaling pathways mediated by this receptor subtype.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used as a pharmacological tool to:
-
Investigate the physiological and pathophysiological roles of the α1B-adrenoceptor subtype.
-
Differentiate the functions of α1B-AR from other α1-adrenoceptor subtypes (α1A and α1D).
-
Characterize the binding properties of novel ligands targeting adrenergic receptors.
-
Study the involvement of α1B-AR signaling in various cellular processes, such as smooth muscle contraction and cell growth.[2]
Q3: What types of assays are typically used to study this compound?
A3: The most common assays include:
-
Radioligand Binding Assays: These are considered the gold standard for determining the affinity (Ki) of this compound for the α1B-adrenoceptor.[3][4]
-
Functional Assays: These assays measure the cellular response to α1B-AR activation and the inhibitory effect of this compound. Examples include calcium mobilization assays, inositol (B14025) phosphate (B84403) (IP) accumulation assays, and mitogen-activated protein (MAP) kinase activation assays.[5][6][7]
-
β-Arrestin Recruitment Assays: These assays assess the interaction of β-arrestin with the activated α1B-AR, providing another measure of receptor activation and its blockade by antagonists like this compound.[8][9]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio is a frequent challenge in this compound assays, which can arise from either a weak specific signal or high background noise. Below are common issues and their solutions.
Problem 1: Low Specific Signal
Q4: My specific binding signal in a radioligand assay with this compound is very low. What are the possible causes and solutions?
A4: Low specific binding can stem from several factors:
-
Low Receptor Expression: The cell line or tissue preparation may have a low density of α1B-adrenoceptors.
-
Solution: Use a cell line known to express high levels of the α1B-AR or consider transiently or stably overexpressing the receptor.
-
-
Suboptimal Radioligand Concentration: The concentration of the radiolabeled ligand might be too low.
-
Solution: Determine the optimal radioligand concentration by performing a saturation binding experiment to find the dissociation constant (Kd). For competitive binding assays with this compound, use a radioligand concentration at or slightly below its Kd.[10]
-
-
Degraded Reagents: The radioligand or this compound may have degraded over time.
-
Solution: Use fresh, high-quality reagents and store them according to the manufacturer's instructions.
-
-
Incorrect Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.
-
Solution: Perform a time-course experiment to ensure the binding reaction has reached equilibrium. Optimize the incubation temperature and the pH and ionic strength of the assay buffer.[11]
-
Problem 2: High Background Signal (High Non-Specific Binding)
Q5: I am observing high non-specific binding in my this compound competition assay. How can I reduce it?
A5: High non-specific binding can mask the specific signal. Here are some strategies to address this issue:
-
Suboptimal Blocking: Non-specific binding sites on membranes, plates, and filters may not be adequately blocked.
-
Hydrophobic Interactions: The radioligand or this compound may be sticking to plasticware.
-
Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the binding buffer. Using polypropylene (B1209903) or siliconized tubes can also minimize this issue.[12]
-
-
Inefficient Washing: Unbound radioligand may not be effectively removed.
-
High Radioligand Concentration: Using a radioligand concentration significantly above its Kd can lead to increased non-specific binding.[11]
-
Solution: As mentioned previously, use a radioligand concentration at or below its Kd.[10]
-
Data Presentation
Table 1: Binding Affinity (Ki) of this compound for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. α1A | Selectivity vs. α1D | Reference |
| α1B | 2.0 | - | - | |
| α1A | 420 | 210-fold | - | |
| α1D | 34 | - | 17-fold |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol describes a method to determine the inhibitory constant (Ki) of this compound for the α1B-adrenoceptor using a radioligand competition binding assay.
1. Materials:
-
Cell membranes prepared from a cell line expressing the human α1B-adrenoceptor.
-
Radioligand: [³H]-Prazosin (a non-subtype-selective α1-adrenoceptor antagonist).
-
Unlabeled this compound.
-
Non-specific binding control: A high concentration of a non-selective α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% PEI).
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add Reagents:
-
To all wells, add 50 µL of binding buffer.
-
To the total binding wells, add 50 µL of binding buffer.
-
To the non-specific binding wells, add 50 µL of 10 µM phentolamine.
-
To the competition wells, add 50 µL of the corresponding this compound dilution.
-
Add 50 µL of [³H]-Prazosin (at a final concentration equal to its Kd for the α1B-AR).
-
Add 100 µL of the α1B-AR membrane preparation (typically 10-50 µg of protein per well). The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with 300 µL of ice-cold wash buffer per wash to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of the α1B-Adrenergic Receptor
Caption: α1B-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for this compound Ki Determination
Caption: Workflow for Ki Determination.
Troubleshooting Logic for Low Signal-to-Noise Ratio
References
- 1. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Why am I seeing inconsistent results with L-765314?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies researchers may encounter when using the α1B-adrenergic receptor antagonist, L-765314.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the α1B-adrenergic receptor (α1B-AR). Its primary mechanism of action is to bind to the α1B-AR and block the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling pathways activated by this receptor. The α1B-AR is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[1]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in research to:
-
Investigate the physiological and pathophysiological roles of the α1B-adrenergic receptor subtype.
-
Delineate the specific functions of the α1B-AR in various tissues and cell types.
-
Study its effects on smooth muscle contraction, particularly in vascular and urogenital tissues.[1]
-
Explore its potential therapeutic applications related to conditions involving α1B-AR signaling.
Q3: What are the known selectivity and potency values for this compound?
This compound exhibits high selectivity for the human α1B-adrenergic receptor over other α1-AR subtypes. The available data on its binding affinity (Ki) and potency (IC50) are summarized below.
| Parameter | Species | Receptor Subtype | Value | Reference |
| Ki | Human | α1B-AR | 2.0 nM | |
| Ki | Rat | α1B-AR | 5.4 nM | [2] |
| Selectivity | Human | α1A-AR vs α1B-AR | 210-fold | |
| Selectivity | Human | α1D-AR vs α1B-AR | 17-fold |
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or a complete lack of effect.
-
Possible Cause 1: Compound Degradation.
-
Recommendation: this compound should be stored as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. Ensure the compound has been stored correctly and is within its expiration date.
-
-
Possible Cause 2: Improper Dissolution.
-
Recommendation: this compound has poor solubility in water. For in vitro experiments, it is typically dissolved in DMSO. For in vivo studies, specific formulations are required. If precipitation is observed, gentle heating and/or sonication may aid dissolution.[2] Always prepare fresh solutions before each experiment.
-
-
Possible Cause 3: Low Receptor Expression.
-
Recommendation: The target cells or tissues may have low or no expression of the α1B-adrenergic receptor. Verify receptor expression levels using techniques such as qPCR, Western blot, or radioligand binding assays.
-
Issue 2: My results are inconsistent between different experimental setups (e.g., in vitro vs. in vivo).
-
Possible Cause 1: Pharmacokinetic and Pharmacodynamic Differences.
-
Recommendation: In vivo experiments introduce complex variables such as drug absorption, distribution, metabolism, and excretion (ADME), which are not present in in vitro settings. These factors can significantly alter the effective concentration of this compound at the target site. Consider performing pharmacokinetic studies to determine the bioavailability and half-life of this compound in your animal model.
-
-
Possible Cause 2: Off-Target Effects at Higher Concentrations.
-
Recommendation: While this compound is selective for the α1B-AR at nanomolar concentrations, higher micromolar concentrations may lead to off-target effects by interacting with other receptors or signaling molecules.[3] It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific model and to minimize the risk of off-target effects. For instance, one study noted that a large dose of 10 µM this compound blocked responses mediated by other adrenergic receptor subtypes.[3]
-
Issue 3: I am seeing unexpected or paradoxical effects.
-
Possible Cause 1: Off-Target Effects on Protein Kinase C (PKC).
-
Recommendation: Some studies suggest a link between α1-adrenergic signaling and Protein Kinase C (PKC) activation. While not a primary target, high concentrations of this compound or cell-type specific responses could lead to unexpected effects on PKC-mediated pathways. It may be beneficial to assess the activity of PKC in your experimental system in the presence of this compound.
-
-
Possible Cause 2: Inverse Agonism.
-
Recommendation: Some α1-adrenergic receptor antagonists can act as inverse agonists, reducing the basal activity of constitutively active receptors.[4] If your experimental system exhibits constitutive α1B-AR activity, this compound could produce effects opposite to what would be expected from a neutral antagonist.
-
Experimental Protocols
1. In Vitro Radioligand Binding Assay for α1B-Adrenergic Receptor
This protocol is designed to determine the binding affinity of this compound for the α1B-adrenergic receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human α1B-adrenergic receptor.
-
[³H]-Prazosin (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Methodology:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]-Prazosin to each well.
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., phentolamine) to a separate set of wells.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
-
2. In Vivo Assessment of Vasopressor Response
This protocol is for evaluating the antagonist effect of this compound on agonist-induced pressor responses in an animal model.
-
Materials:
-
Anesthetized rats.
-
This compound formulated for intravenous administration (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]
-
An α1-adrenergic agonist (e.g., phenylephrine).
-
Vehicle control.
-
Blood pressure monitoring equipment.
-
-
Methodology:
-
Anesthetize the rats and cannulate the femoral artery and vein for blood pressure measurement and drug administration, respectively.
-
Allow the animal to stabilize.
-
Administer a baseline dose of the α1-adrenergic agonist and record the pressor response.
-
Administer a dose of this compound or vehicle control intravenously.
-
After a predetermined time, re-administer the α1-adrenergic agonist and record the pressor response.
-
Compare the pressor response before and after the administration of this compound to determine its antagonistic effect.
-
Visualizations
Signaling Pathway of the α1B-Adrenergic Receptor
Caption: Canonical signaling pathway of the α1B-adrenergic receptor.
Experimental Workflow for a Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonism and neutral antagonism at alpha(1a)- and alpha(1b)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
L-765314 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with L-765314 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be stored under specific conditions to minimize degradation.[1][2] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Solvent | Duration |
| -80°C | DMSO | Up to 1 year |
| -20°C | DMSO | Up to 1 month |
| Powder | - | Up to 3 years at -20°C |
Q2: I observe a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A2: A decrease in this compound activity over several days in a cell culture experiment is likely due to its degradation in the aqueous environment of the culture medium at 37°C. Factors such as pH of the medium, exposure to light, and oxidative stress can contribute to the degradation of the compound.[2] It is advisable to replenish the medium with freshly diluted this compound at regular intervals to maintain its effective concentration.
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: To assess the stability of this compound in your experimental conditions, you can perform a time-course analysis. This involves incubating this compound in your experimental buffer or medium and collecting samples at different time points. The concentration of the intact compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar chemical structures are susceptible to hydrolysis, oxidation, and photolysis.[5][6][7] Forced degradation studies under stress conditions (acidic, basic, oxidative, and photolytic) can help identify the likely degradation products and establish the degradation pathways.[5][8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that the stock solution has been stored correctly and is within its recommended shelf life.[1][2] Avoid repeated freeze-thaw cycles by using aliquots.[1]
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from a reliable stock aliquot for each experiment.
-
Minimize Exposure to Harsh Conditions: Protect experimental solutions containing this compound from prolonged exposure to light and high temperatures.
-
Consider pH of the Medium: The stability of the compound may be pH-dependent. Ensure the pH of your experimental buffer or medium is stable throughout the experiment.
-
Incorporate Stability Controls: Include a positive control with freshly prepared this compound and a time-zero control to compare against samples from later time points.
-
Issue 2: Precipitate formation upon dilution of this compound stock solution.
-
Possible Cause: Poor solubility of this compound in the aqueous experimental buffer. While soluble in DMSO, it may precipitate when diluted in aqueous solutions.[1][2]
-
Troubleshooting Steps:
-
Optimize Dilution Method: Try a stepwise dilution. First, dilute the DMSO stock in a small volume of a serum-containing medium or a solution with a non-ionic surfactant before adding it to the final experimental volume.
-
Use Sonication: Brief sonication of the diluted solution can help in dissolving any micro-precipitates.[11]
-
Pre-warm the Diluent: Warming the experimental buffer to 37°C before adding the this compound stock might improve solubility.
-
Visual Inspection: Always visually inspect the solution for any precipitate after dilution. If precipitation is observed, consider adjusting the final concentration or the dilution method.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability.[5]
-
Materials:
-
This compound powder
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the powdered this compound in a hot air oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a total exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Analysis: Analyze all samples, along with a non-degraded control, by a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
-
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Dispense aliquots of the solution into sterile tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot and immediately freeze it at -80°C to halt further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates. Actual stability will depend on the specific experimental setup.
| Condition | Temperature | Duration | Percent of Initial Concentration Remaining (Hypothetical) |
| DMSO Stock | -80°C | 1 year | >99% |
| DMSO Stock | -20°C | 1 month | >98% |
| Aqueous Buffer (pH 7.4) | 4°C | 24 hours | ~95% |
| Aqueous Buffer (pH 7.4) | 25°C (Room Temp) | 24 hours | ~80% |
| Cell Culture Medium | 37°C | 24 hours | ~60% |
| Cell Culture Medium | 37°C | 48 hours | ~35% |
| 0.1 M HCl | 60°C | 24 hours | ~20% |
| 0.1 M NaOH | 60°C | 24 hours | <10% |
Visualizations
α1b-Adrenergic Receptor Signaling Pathway
This compound is a selective antagonist for the α1b-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[12][13] Activation of the receptor by agonists like norepinephrine (B1679862) leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various cellular responses.[12]
Caption: α1b-Adrenergic Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound in a given experimental solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing DMSO Toxicity in Cell-Based Assays with L-765314
This technical support center provides guidance for researchers, scientists, and drug development professionals on a novel, hypothetical application of the selective α1B-adrenoceptor antagonist, L-765314, to mitigate the cytotoxic and off-target effects of dimethyl sulfoxide (B87167) (DMSO) in cell-based assays.
Disclaimer: The use of this compound to minimize DMSO toxicity is a theoretical approach based on the convergence of their respective effects on intracellular signaling pathways. This guide provides a scientific rationale and experimental frameworks to explore this potential application.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it problematic in cell-based assays?
A1: Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent for solubilizing poorly water-soluble compounds for in vitro studies.[1] Despite its utility, DMSO is not biologically inert and can induce a range of off-target effects and toxicities, including:
-
Cytotoxicity: DMSO can negatively impact cell viability and proliferation in a dose- and time-dependent manner.[2][3]
-
Alterations in Cell Signaling: Even at low concentrations, DMSO can heterogeneously affect numerous signaling pathways, including the MAPK, ERK, and NF-κB pathways.[1]
-
Induction of Apoptosis: In some cell types, DMSO can trigger programmed cell death.
-
Changes in Gene Expression and Epigenetics: DMSO has been shown to alter miRNA and the epigenetic landscape of cells.
-
Impact on Intracellular Calcium: DMSO can cause a rapid, transient increase in intracellular calcium concentration ([Ca2+]i) by releasing it from intracellular stores.[4][5][6][7]
Q2: What is this compound and what is its primary mechanism of action?
A2: this compound is a potent and selective antagonist of the α1B-adrenergic receptor (α1B-AR).[8] The α1B-AR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[9][10] Activation of this receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[9][11] The α1B-AR can also influence other pathways, such as the MAPK pathway.[12][13]
Q3: What is the scientific rationale for using this compound to potentially mitigate DMSO toxicity?
A3: The rationale is based on the overlapping effects of DMSO and α1B-AR signaling on intracellular calcium and the MAPK pathway. DMSO is known to cause a rapid increase in intracellular calcium.[4][5][6][7] The α1B-AR is a key regulator of intracellular calcium release via the Gq pathway.[9][11] By antagonizing the α1B-AR with this compound, it is hypothesized that the cell's calcium signaling machinery may be less sensitive to the disruptive effects of DMSO, thereby reducing calcium-mediated cellular stress. Additionally, since both DMSO and α1B-AR can modulate the MAPK pathway, this compound could potentially normalize or buffer DMSO-induced alterations in this critical signaling cascade.[1][12][13]
Q4: Are there alternatives to DMSO or other methods to reduce its toxicity?
A4: Yes, several strategies can be employed to manage DMSO's effects:
-
Use the lowest effective DMSO concentration: It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line that does not significantly impact viability or the signaling pathways under investigation.[2]
-
Alternative Solvents: Depending on the compound, other solvents like ethanol, methanol, or cyclodextrins could be considered.[14]
-
Chemical Chaperones: In some contexts, compounds like glycerol (B35011) or 4-phenylbutyrate (B1260699) have been used to assist in protein folding and reduce cellular stress, and DMSO itself can act as a chemical chaperone.[8][15][16]
-
Proper Controls: Always include a vehicle control (media with the same concentration of DMSO as your experimental samples) to distinguish the effects of the solvent from your test compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death in vehicle (DMSO) control wells. | DMSO concentration is too high for the cell line. | Determine the IC50 of DMSO for your cell line and use a concentration well below this value (typically ≤ 0.5%).[2] Shorten the incubation time with DMSO if possible. |
| Inconsistent results or high variability between replicates. | Heterogeneous off-target effects of DMSO on signaling pathways.[1] | This is the issue this compound aims to address. Consider pre-incubating cells with this compound before adding the DMSO-solubilized compound. See the experimental protocol below. |
| Unexpected changes in the expression of signaling proteins in control wells. | DMSO is known to alter the phosphorylation state and expression of various proteins.[1] | Meticulously document baseline protein expression and phosphorylation in the presence of DMSO. Use this as your baseline for evaluating the effects of your compound and the potential mitigating effects of this compound. |
| This compound does not appear to reduce DMSO-induced toxicity. | The primary mechanism of DMSO toxicity in your cell line may not be mediated by pathways influenced by the α1B-AR. The concentration of this compound may be suboptimal. | Confirm the expression of α1B-AR in your cell line. Perform a dose-response experiment with this compound to determine the optimal concentration for mitigating DMSO's effects. |
Quantitative Data Summary
Table 1: General Guidelines for DMSO Concentrations in Cell-Based Assays
| DMSO Concentration | General Effect | Reference(s) |
| < 0.1% | Generally considered safe for most cell lines with minimal cytotoxicity. | [15] |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may still have off-target effects. | [13][15] |
| > 0.5% - 1.0% | Increased risk of cytotoxicity and significant off-target effects. | [13] |
| > 1.0% | Often cytotoxic and can significantly alter cellular processes. | [3] |
Table 2: this compound Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Selectivity vs. α1B | Reference(s) |
| α1B-Adrenoceptor | 2.0 | - | [8] |
| α1A-Adrenoceptor | 420 | 210-fold | [8] |
| α1D-Adrenoceptor | 34 | 17-fold | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic DMSO Concentration
Objective: To identify the highest concentration of DMSO that does not significantly affect the viability of your target cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your cell culture medium, ranging from 4% down to 0.0156%.
-
Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x DMSO dilutions to the corresponding wells, resulting in a final DMSO concentration range of 2% to 0.0078%. Include a "no DMSO" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain).
-
Data Analysis: Calculate the percentage of viable cells relative to the "no DMSO" control for each concentration. The optimal non-toxic concentration is the highest concentration that results in >95% cell viability.
Protocol 2: Evaluating the Efficacy of this compound in Mitigating DMSO-Induced Effects
Objective: To assess whether pre-treatment with this compound can reduce the off-target signaling effects caused by DMSO.
Methodology:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
This compound Pre-treatment: Pre-incubate the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a "no this compound" control.
-
DMSO Exposure: Add DMSO to a final concentration that is known to induce sub-lethal stress or signaling changes in your cell line (determined from Protocol 1 or literature).
-
Incubation: Incubate for a short period relevant to the signaling pathway of interest (e.g., 15-60 minutes for phosphorylation events, longer for changes in protein expression).
-
Cell Lysis and Analysis:
-
For signaling pathway analysis, lyse the cells and perform Western blotting for key proteins of interest (e.g., phosphorylated ERK, p38, or components of the NF-κB pathway).
-
For intracellular calcium measurement, use a fluorescent calcium indicator (e.g., Fura-2 AM) and measure the fluorescence change immediately after DMSO addition in the presence or absence of this compound pre-treatment.
-
-
Data Analysis: Quantify the changes in protein phosphorylation or intracellular calcium levels relative to the control groups. Determine if this compound pre-treatment significantly reduces the DMSO-induced changes.
Visualizations
Caption: DMSO-induced cellular toxicity pathways.
Caption: The α1B-adrenoceptor signaling pathway.
Caption: Proposed experimental workflow.
References
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α‐Adrenergic receptor blockade attenuates pressor response during mental stress in young black adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Dimethyl Sulfoxide on Cytosolic Ionized Calcium Concentration and Cytoskeletal Organization of Hepatocytes in a Primary Culture [jstage.jst.go.jp]
- 7. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. The therapeutic potential of chemical chaperones in protein folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical chaperones: mechanisms of action and potential use - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting L-765314 dosage for different animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-765314, a potent and selective α1B-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the α1B-adrenergic receptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) associated with the Gq/11 family of G-proteins.[1][2][3] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1] This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various physiological responses, including smooth muscle contraction.[1] this compound competitively binds to the α1B-adrenergic receptor, preventing its activation by agonists and thereby inhibiting these downstream signaling events.
Q2: In which animal models has this compound been used and at what dosages?
A2: this compound has been utilized in various animal models to investigate the role of the α1B-adrenergic receptor. The optimal dosage can vary significantly depending on the species, the route of administration, and the specific experimental question. Below is a summary of reported dosages:
| Animal Model | Route of Administration | Dosage | Application |
| Rat (Pithed) | Intravenous (i.v.) | 30 µg/kg and 100 µg/kg | Attenuation of vasopressor responses.[4] |
| Dog (in vitro) | - | 1 µM | Inhibition of constriction in isolated splenic arteries.[5] |
| Mouse | - | No direct in vivo dosage reported. However, studies with other α1-antagonists like prazosin (B1663645) in mice can provide a starting point for dose-finding experiments.[2] | - |
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: this compound is a hydrophobic compound with low aqueous solubility. A common vehicle for intravenous (i.v.) administration in preclinical studies is a mixture of solvents. One such reported vehicle consists of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400). For other routes or general laboratory use, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. It is crucial to perform pilot studies to ensure the vehicle itself does not have confounding effects on the experimental outcomes.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Problem: The compound precipitates out of solution upon dilution for injection.
-
Possible Cause: this compound is poorly soluble in aqueous solutions. The chosen vehicle may not be adequate, or the preparation method may be suboptimal.
-
Troubleshooting Steps:
-
Optimize Vehicle Composition: For intravenous injection, a co-solvent system is often necessary. A formulation of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been used for poorly soluble compounds in rats.
-
Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 5%), can help to maintain the compound in solution.
-
Sonication: After adding each component of the vehicle, sonicate the solution to aid in dissolution.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Investigate the pH-solubility profile of this compound if precipitation persists.
-
Prepare Fresh Solutions: Always prepare the final dosing solution immediately before administration to minimize the risk of precipitation over time.
-
Issue 2: Observing significant hypotension and bradycardia in the animal model after this compound administration.
-
Problem: A sharp drop in blood pressure and heart rate is observed, potentially confounding the experimental results or endangering the animal.
-
Possible Cause: This is a known class effect of α1-adrenergic receptor antagonists due to the blockade of their role in maintaining vascular tone.[6] The administered dose may be too high for the specific animal model or individual animal.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward solution is to perform a dose-response study to find the minimal effective dose that achieves the desired pharmacological effect without causing excessive hypotension.
-
Slower Infusion Rate: For intravenous administration, a slower infusion rate can help to mitigate the acute drop in blood pressure.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental setup to minimize stress-induced fluctuations in blood pressure.
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate throughout the experiment to be able to correlate any observed effects with the timing of drug administration.
-
Consider Selective Antagonists: While this compound is selective for the α1B subtype, if off-target effects on other α1 subtypes are suspected to contribute to the hypotension, further investigation with even more selective compounds might be warranted.
-
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Model (Adapted from studies on α1-antagonists)
-
Animal Model: Male Wistar rats (250-300g).
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, use a vehicle of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400).
-
The final concentration of this compound should be calculated based on the desired dose (e.g., 100 µg/kg) and the injection volume (typically 1 ml/kg for rats).
-
-
Administration Procedure:
-
Anesthetize the rat according to your institution's approved protocol (e.g., isoflurane).
-
Place the animal on a heating pad to maintain body temperature.
-
Access the lateral tail vein for injection.
-
Administer the this compound solution as a slow bolus injection.
-
Monitor the animal for any adverse reactions during and after the injection.
-
Protocol 2: In Vitro Vasoconstriction Assay in Isolated Canine Splenic Artery
-
Tissue Preparation:
-
Isolate the splenic artery from a euthanized dog.
-
Cut the artery into rings (2-3 mm in width).
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Experimental Procedure:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2g.
-
Induce a stable contraction with an α1-adrenergic agonist (e.g., phenylephrine).
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath to obtain a concentration-response curve (e.g., starting from 1 nM up to 10 µM).[5]
-
Record the changes in isometric tension to determine the inhibitory effect of this compound.
-
Visualizations
Caption: α1B-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study of this compound in a mouse model.
References
- 1. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1B adrenergic receptor knockout mice are protected against methamphetamine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased blood pressure response in mice deficient of the α1b-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePub, Erasmus University Repository: The role of α1- and α2-adrenoceptor subtypes in the vasopressor responses induced by dihydroergotamine in ritanserin-pretreated pithed rats [repub.eur.nl]
- 5. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-765314 In Vivo Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vivo target engagement of L-765314, a potent and selective α1B-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its in vivo target?
A1: this compound is a small molecule that acts as a potent and selective antagonist of the α1B-adrenergic receptor, a G-protein coupled receptor (GPCR). Its primary in vivo target is the α1B-adrenergic receptor, which is involved in various physiological processes, most notably the regulation of blood pressure.[1][2][3] this compound does not readily cross the blood-brain barrier.
Q2: How can I confirm that this compound is reaching the α1B-adrenergic receptor in a living animal?
A2: Confirming in vivo target engagement of this compound can be achieved through a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies. There are three main approaches:
-
Physiological Measurement: Assessing the physiological response known to be mediated by the α1B-adrenergic receptor, such as changes in blood pressure.
-
Ex Vivo Radioligand Binding Assay: Directly measuring the occupancy of the α1B-adrenergic receptor by this compound in tissues isolated from treated animals.
-
Downstream Signaling Pathway Analysis: Quantifying the modulation of signaling molecules downstream of α1B-adrenergic receptor activation.
Q3: What is the most common and accessible method to get an initial confirmation of target engagement?
A3: For a selective α1B-adrenergic antagonist like this compound, measuring its effect on blood pressure is the most common and accessible initial method. A significant, dose-dependent decrease in blood pressure in response to this compound administration provides strong evidence of target engagement.[4][5]
Q4: Are there more advanced techniques to visualize or quantify target engagement in vivo?
A4: Yes, more advanced techniques exist, although they may be less accessible:
-
Positron Emission Tomography (PET): This non-invasive imaging technique can quantify receptor occupancy in real-time. However, it requires a specific radiolabeled version of this compound or a competing radioligand for the α1B-adrenergic receptor, which may not be readily available.[6][7] The development of subtype-selective α1-adrenergic PET radiotracers has been challenging.[6]
-
NanoBRET/BRET Assays: Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET, can be adapted to measure ligand binding in living cells and potentially in vivo. This would involve genetically engineering the α1B-adrenergic receptor with a luciferase and using a fluorescently labeled ligand. This is a complex method requiring significant molecular biology and instrumentation.
Troubleshooting Guides
Guide 1: Blood Pressure Measurements
Issue: No significant change in blood pressure is observed after administering this compound.
Workflow for Troubleshooting Blood Pressure Measurements
Caption: Troubleshooting workflow for lack of blood pressure response.
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Dose or Formulation | - Verify Calculations: Double-check all dose calculations. - Assess Solubility and Stability: Ensure this compound is properly dissolved and the formulation is stable. This compound is soluble in DMSO. For in vivo use, formulations with PEG300, Tween 80, and saline have been described. - Perform Dose-Response Study: Conduct a dose-response experiment to determine the optimal effective dose. |
| Administration Error | - Confirm Route of Administration: Ensure the intended route (e.g., intravenous, intraperitoneal) was used correctly. - Check for Infiltration: For intravenous injections, ensure the compound was delivered into the bloodstream and did not infiltrate surrounding tissue. |
| Issues with Blood Pressure Measurement Technique | - Method Selection: Both tail-cuff and telemetry methods can be used. Telemetry is considered the gold standard for continuous and direct measurement.[1] Tail-cuff plethysmography is a common non-invasive alternative.[1][6] - Proper Acclimation (Tail-Cuff): Ensure animals are adequately acclimated to the restraint and procedure to minimize stress-induced blood pressure fluctuations.[1] - Correct Cuff Size and Placement (Tail-Cuff): Use the appropriate cuff size for the animal's tail and ensure correct placement. - Surgical Implantation (Telemetry): Verify the proper surgical implantation of the telemetry device. - System Calibration: Regularly calibrate the blood pressure monitoring system.[8] |
| Animal Model Considerations | - Baseline Blood Pressure: Ensure the animal model has a stable and appropriate baseline blood pressure. Anesthetized animals may have altered cardiovascular responses.[8] - Species and Strain Differences: Be aware of potential species and strain differences in α1B-adrenergic receptor expression and function. |
Guide 2: Ex Vivo Radioligand Binding Assay
Issue: Inconsistent or no displacement of the radioligand by this compound in tissue homogenates.
Workflow for Ex Vivo Binding Assay Troubleshooting
Caption: Troubleshooting workflow for ex vivo binding assays.
| Potential Cause | Troubleshooting Steps |
| Tissue Collection and Preparation | - Rapid Dissection and Freezing: Dissect tissues of interest (e.g., heart, aorta) immediately after euthanasia and snap-freeze in liquid nitrogen to preserve receptor integrity.[2] - Homogenization Protocol: Use a standardized and validated homogenization protocol to prepare membrane fractions.[2] - Protein Concentration: Ensure consistent protein concentration across all samples. |
| Radioligand Issues | - Radioligand Selection: Use a well-characterized, high-affinity radioligand for the α1B-adrenergic receptor. [3H]-Prazosin is a commonly used non-selective α1-adrenergic antagonist that can be used. - Radioligand Quality: Check the age and specific activity of the radioligand. Degradation can lead to poor binding. - Radioligand Concentration: Use a concentration of radioligand at or below its Kd for the receptor to ensure sensitive detection of competition. |
| Assay Conditions | - Incubation Time and Temperature: Optimize incubation time and temperature to reach equilibrium.[2] - Buffer Composition: Ensure the buffer composition (pH, ions) is optimal for receptor binding. - Non-Specific Binding: Determine non-specific binding using a high concentration of a competing non-labeled ligand to ensure that the specific binding window is adequate. |
| High Non-Specific Binding | - Filter Washing: Increase the number and volume of washes during the filtration step to reduce non-specific binding.[2] - Filter Pre-treatment: Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[2] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Rats (Tail-Cuff Method)
Objective: To measure systolic blood pressure in conscious rats following administration of this compound.
Materials:
-
Rat tail-cuff blood pressure system
-
Restrainers appropriate for the size of the rats
-
Warming platform
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: For at least 3-5 days prior to the experiment, acclimate the rats to the restraint and the tail-cuff procedure for 15-20 minutes each day.[1] This minimizes stress-induced hypertension.
-
Animal Preparation: Place the rat in the restrainer and position it on the warming platform to increase blood flow to the tail.
-
Baseline Measurement: Attach the tail-cuff and pulse sensor to the base of the tail. Record at least 10-15 consecutive blood pressure measurements to establish a stable baseline.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., i.v., i.p.).
-
Post-Dose Measurement: At predetermined time points after administration, repeat the blood pressure measurements.
-
Data Analysis: Calculate the mean systolic blood pressure at each time point and compare the change from baseline between the this compound and vehicle-treated groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Δ SBP at 30 min (mmHg) | Δ SBP at 60 min (mmHg) |
| Vehicle | - | 125 ± 5 | -2 ± 3 | -1 ± 4 |
| This compound | 1 | 128 ± 6 | -15 ± 4 | -12 ± 5 |
| This compound | 3 | 126 ± 5 | -25 ± 5 | -20 ± 6 |
| *Data are presented as Mean ± SEM. SBP = Systolic Blood Pressure. *p<0.05, *p<0.01 compared to vehicle. |
Protocol 2: Ex Vivo Radioligand Binding Assay
Objective: To determine the in vivo occupancy of α1B-adrenergic receptors by this compound.
Materials:
-
Tissues from this compound and vehicle-treated animals
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Radioligand (e.g., [3H]-Prazosin)
-
Non-labeled competing ligand (e.g., phentolamine) for non-specific binding
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Homogenization: Homogenize the collected tissues in ice-cold homogenization buffer and prepare membrane fractions by centrifugation.[2]
-
Protein Quantification: Determine the protein concentration of the membrane preparations.
-
Assay Setup: In a 96-well plate, add a fixed amount of membrane protein, the radioligand at a concentration near its Kd, and assay buffer. For total binding, add buffer. For non-specific binding, add a saturating concentration of the non-labeled competing ligand.
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.[2]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Receptor occupancy by this compound is determined by the reduction in specific binding in tissues from treated animals compared to vehicle-treated animals.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Specific Binding (fmol/mg protein) | Receptor Occupancy (%) |
| Vehicle | - | 150 ± 10 | 0 |
| This compound | 1 | 90 ± 8 | 40 |
| This compound | 3 | 45 ± 6** | 70 |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. |
Signaling Pathway and Experimental Workflows
Caption: General workflow for in vivo target engagement studies.
References
- 1. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of α1‐blockers in the current management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Radiotracers for CNS-Adrenergic Receptors: Developments and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Khan Academy [khanacademy.org]
Navigating Experimental Variability with L-765314: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to utilizing L-765314, a potent and selective α1B-adrenoceptor antagonist, in your research. Addressing the potential for variability in experimental data is crucial for obtaining robust and reproducible results. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key quantitative data to support your work.
Understanding this compound: Key Characteristics
This compound is a powerful tool for investigating the role of the α1B-adrenergic receptor in various physiological processes. Its primary mechanism of action is the selective blockade of this receptor subtype.[1][2] However, it is also known to influence melanin (B1238610) production by targeting the protein kinase C (PKC)-dependent regulation of tyrosinase activity.[2] Understanding its binding profile and handling requirements is the first step in mitigating experimental variability.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize the binding affinities and physicochemical properties of this compound.
Table 1: Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Selectivity vs. α1B | Reference |
| α1B | Human | 2.0 | 1.90 (high-affinity site) | - | [2][3] |
| Rat | 5.4 | - | - | [2][3] | |
| α1A | Human | 420 | 790 (low-affinity site) | 210-fold | [3][4] |
| Rat | 500 | - | 93-fold | [3] | |
| α1D | Human | 34 | - | 17-fold | [3][4] |
| Rat | 50 | - | 9-fold | [3] |
Table 2: Physicochemical and Storage Information
| Property | Value | Notes | Reference |
| Molecular Weight | 522.60 g/mol | [2] | |
| Solubility | DMSO: up to 100 mg/mL (191.35 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. Sonication is recommended for dissolution. | [1][2] |
| Water | Insoluble | [2] | |
| Storage (Powder) | -20°C for up to 3 years | [1] | |
| Storage (Stock Solution in Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. What are the common sources of variability when using this compound?
A1: Variability in this compound experiments can stem from several factors:
-
Compound Handling: Due to its limited water solubility, improper dissolution or storage of this compound can lead to inaccurate concentrations. Always use fresh, high-quality DMSO and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[2][3]
-
Off-Target Effects: While highly selective for the α1B-adrenoceptor, at higher concentrations, this compound can interact with α1A and α1D subtypes, potentially confounding results.[3][4] It is crucial to use the lowest effective concentration and to perform dose-response experiments to establish the optimal concentration for your specific model.
-
Cell Line Variability: The expression levels of α1-adrenoceptor subtypes can vary between different cell lines and even between passages of the same cell line. Regularly verify receptor expression levels in your experimental system.
-
Experimental Conditions: Factors such as pH, temperature, and incubation time can influence ligand binding and cellular responses. Maintain consistent experimental parameters across all assays.
Q2: I am observing unexpected agonist-like effects with this compound. What could be the cause?
A2: This is an uncommon but important observation. Here's a troubleshooting workflow:
-
Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and is of high purity. Impurities could be responsible for off-target activities.
-
Evaluate for Partial Agonism: In some systems, a compound classified as an antagonist may exhibit partial agonist activity. This can be assessed by observing if this compound alone elicits a response, albeit lower than a full agonist.
-
Investigate Off-Target Effects: The observed effect might be mediated by a different receptor or signaling pathway. Consider using a structurally unrelated α1B antagonist to see if the effect is blocked. Additionally, this compound is known to affect PKC signaling, which could lead to downstream effects unrelated to α1B antagonism.[2]
Q3: What is the recommended starting concentration for in vitro and in vivo experiments?
A3:
-
In Vitro : Based on its Ki and IC50 values, a starting concentration range of 1-100 nM is recommended for in vitro binding and functional assays targeting the α1B-adrenoceptor.[2][3] Always perform a dose-response curve to determine the optimal concentration for your specific assay. For studies on melanin production via PKC, concentrations up to 10 µM have been used.[2]
-
In Vivo : For studies investigating blood pressure regulation in rats, doses up to 0.3 mg/kg have been shown to be selective for the α1B receptor.[3] Higher doses may lead to off-target effects. The provided in vivo formulation is a starting point and may require optimization for your specific animal model and administration route.[1]
Q4: How should I prepare this compound for my experiments?
A4:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock. Store this at -80°C in small aliquots to minimize freeze-thaw cycles.[3]
-
Working Dilutions: For aqueous-based cellular assays, dilute the DMSO stock solution in your assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
In Vivo Formulation: A common formulation for in vivo studies involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Sonication may be required to achieve a clear solution.
Experimental Protocols & Methodologies
Detailed and consistent protocols are essential for reproducible research. Below are outlines for key experiments involving this compound.
Receptor Binding Assay (Competitive)
This protocol is designed to determine the binding affinity of this compound for the α1B-adrenoceptor.
-
Materials:
-
Cell membranes expressing the human α1B-adrenoceptor.
-
Radioligand (e.g., [3H]-Prazosin).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled competitor (e.g., phentolamine).
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
In Vivo Vasoconstriction Assay
This protocol outlines a method to assess the effect of this compound on blood pressure in an animal model.
-
Animal Model: Anesthetized, pithed rats are a common model for these studies.[5]
-
Procedure:
-
Administer this compound intravenously at the desired dose (e.g., 100 µg/kg).[5]
-
After a 10-minute equilibration period, administer a vasopressor agent that acts on α1-adrenoceptors (e.g., dihydroergotamine, DHE) in a cumulative dose-response manner.[5]
-
Continuously monitor mean arterial pressure.
-
Compare the dose-response curve of the vasopressor in the presence and absence of this compound to determine its antagonistic effect.
-
Visualizing Pathways and Workflows
To aid in understanding the experimental and biological context of this compound, the following diagrams have been generated using the DOT language.
Signaling Pathway of α1B-Adrenoceptor
Caption: Simplified signaling cascade of the α1B-adrenergic receptor.
Experimental Workflow: Troubleshooting Off-Target Effects
Caption: Logical workflow for troubleshooting unexpected results.
Logical Relationship: Factors Contributing to Variability
Caption: Key factors influencing experimental variability with this compound.
References
L-765314 data analysis and interpretation challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-765,314, a potent and selective α1B-adrenergic receptor antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with L-765,314.
| Problem | Possible Cause | Troubleshooting Steps |
| Apparent loss of selectivity at higher concentrations | At high concentrations, L-765,314 can exhibit off-target effects by binding to other α1-adrenergic receptor subtypes (α1A and α1D).[1][2] | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range where L-765,314 maintains its selectivity for the α1B-adrenoceptor.[3] 2. Consult Binding Affinity Data: Refer to the provided data on Ki values to understand the selectivity profile of L-765,314 and choose concentrations that minimize off-target binding.[1] 3. Use Subtype-Specific Agonists: In functional assays, use agonists that are highly selective for the α1A or α1D subtypes to confirm that the observed effects of high-concentration L-765,314 are indeed due to off-target antagonism.[2] |
| Unexpected agonist-like activity | This is uncommon for a competitive antagonist but could be due to partial agonism, compound impurity, or off-target effects on a different receptor system that elicits a similar downstream signal.[4] | 1. Verify Compound Purity: Ensure the purity of your L-765,314 sample using analytical methods like HPLC-MS.[4] 2. Use a Control Cell Line: Test the effect of L-765,314 on a cell line that does not express the α1B-adrenergic receptor. An agonist response in this control would indicate an off-target effect.[4] 3. Competition Assay: Perform a competition assay with a known full agonist for the α1B-adrenoceptor. A partial agonist will show a dose-dependent increase in signal on its own but will act as an antagonist in the presence of a full agonist, causing a rightward shift in the full agonist's dose-response curve.[4] |
| High variability between experimental repeats | This can be caused by issues with compound solubility, vehicle effects, or inconsistent experimental conditions. | 1. Ensure Complete Solubilization: L-765,314 is typically dissolved in a vehicle like DMSO. Ensure the compound is fully dissolved before preparing further dilutions. 2. Evaluate Vehicle Effects: Run a vehicle-only control to ensure that the solvent used to dissolve L-765,314 does not have any biological effects in your assay system.[5][6] 3. Standardize Experimental Protocol: Maintain consistent cell densities, incubation times, and other experimental parameters across all experiments. |
| Schild plot slope deviates significantly from unity | For a competitive antagonist, the Schild plot slope should be close to 1.0. A slope different from unity may suggest non-competitive antagonism, complex drug-receptor interactions, or experimental artifacts.[7][8] | 1. Ensure Equilibrium: Ensure that the antagonist has reached equilibrium with the receptor before adding the agonist. This may require optimizing the pre-incubation time with L-765,314.[7] 2. Check for Multiple Receptor Subtypes: If your experimental system expresses multiple α1-adrenoceptor subtypes that are activated by the agonist, this can lead to a Schild plot slope that is not equal to 1.[8] 3. Review Data Analysis: Re-examine the data analysis to rule out any calculation errors. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-765,314?
A1: L-765,314 is a competitive antagonist of the α1B-adrenergic receptor.[9] It binds to the receptor and prevents the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade.[10] The α1B-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1]
Q2: What is the selectivity profile of L-765,314 for different α1-adrenoceptor subtypes?
A2: L-765,314 is highly selective for the α1B-adrenoceptor subtype. In binding assays with cloned human adrenoceptors, it shows approximately 210-fold selectivity for the α1B subtype over the α1A subtype and 17-fold selectivity over the α1D subtype.[1]
Q3: Can L-765,314 cross the blood-brain barrier?
A3: L-765,314 does not readily cross the blood-brain barrier, making it a useful tool for studying the peripheral effects of α1B-adrenoceptor blockade without confounding central nervous system effects.
Q4: What are the common applications of L-765,314 in research?
A4: L-765,314 is primarily used to investigate the physiological and pathological roles of the α1B-adrenergic receptor. This includes studying its involvement in smooth muscle contraction, particularly in blood vessels, and its role in the regulation of blood pressure.[11][12]
Q5: How should I prepare a stock solution of L-765,314?
A5: L-765,314 is typically soluble in organic solvents such as DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly prepared. It is important to ensure the compound is fully dissolved before making further dilutions in aqueous buffers for your experiments. Always check the solubility information on the manufacturer's data sheet.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of L-765,314 for human α1-adrenergic receptor subtypes.
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. α1B |
| α1A | 420 | 210 |
| α1B | 2.0 | 1 |
| α1D | 34 | 17 |
| Data from Patane, M.A., et al. (1998). J. Med. Chem., 41(8), 1205-1208.[1] |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-765,314 for the α1B-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α1B-adrenergic receptor.
-
[3H]-Prazosin (radioligand).
-
L-765,314.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-selective antagonist (e.g., phentolamine) for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration manifold.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of L-765,314 in the binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [3H]-Prazosin (at a concentration close to its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]-Prazosin, and a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).
-
Competitive Binding: Cell membranes, [3H]-Prazosin, and varying concentrations of L-765,314.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve.
-
Determine the IC50 value (the concentration of L-765,314 that inhibits 50% of the specific binding of [3H]-Prazosin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Vasoconstriction Assay
Objective: To determine the functional potency of L-765,314 in inhibiting agonist-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., rat aorta or canine splenic artery).
-
Organ bath system with force transducers.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
An α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
L-765,314.
Methodology:
-
Mount the arterial rings in the organ baths containing PSS and allow them to equilibrate under a resting tension (e.g., 1-2 g).
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Perform a cumulative concentration-response curve for the α1-adrenergic agonist to establish a control response.
-
Wash the tissues and allow them to return to baseline.
-
Pre-incubate the tissues with a specific concentration of L-765,314 for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
In the continued presence of L-765,314, perform a second cumulative concentration-response curve for the agonist.
-
Repeat steps 5-7 with increasing concentrations of L-765,314.
-
Plot the log concentration of the agonist versus the contractile response (as a percentage of the maximal control response) for each concentration of L-765,314.
-
The rightward shift of the agonist dose-response curves in the presence of L-765,314 indicates competitive antagonism.
-
A Schild plot analysis can be performed by plotting the log(dose ratio - 1) against the log concentration of L-765,314. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.
Visualizations
Caption: Alpha-1B adrenergic receptor signaling pathway.
Caption: Workflow for L-765,314 characterization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of vehicle pretreatment on the flux, retention, and diffusion of topically applied penetrants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vehicle effects on in vitro release of tiaprofenic acid from different topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taking the time to study competitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
Best practices for L-765314 stock solution preparation and storage
For researchers, scientists, and drug development professionals utilizing L-765314, a potent and selective α1B-adrenergic receptor antagonist, proper preparation and storage of stock solutions are paramount for experimental success and reproducibility. This technical support center provides a comprehensive guide to best practices, troubleshooting common issues, and frequently asked questions to ensure the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
For in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.
Q2: What is the solubility of this compound in DMSO?
This compound has a high solubility in DMSO, with concentrations of 50 mg/mL (95.68 mM) and even up to 100 mg/mL (191.35 mM) being achievable.[1][2] Sonication may be required to fully dissolve the compound at higher concentrations.[2][3]
Q3: How should I prepare this compound solutions for in vivo experiments?
For in vivo studies, a multi-solvent system is typically required. A common protocol involves first dissolving this compound in DMSO to create a concentrated stock, which is then further diluted in a vehicle solution.[1][2] Examples of vehicle solutions include:
When preparing these formulations, it is recommended to add the solvents sequentially, ensuring the solution is clear before adding the next component.[3]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Data sourced from multiple suppliers.[1][2]
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1]
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has visible precipitate after dilution.
This is a common issue, particularly when diluting a concentrated DMSO stock solution into an aqueous buffer for in vitro assays.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is poorly soluble in water. The final concentration of the compound in your aqueous experimental media may have exceeded its solubility limit.
-
Solution: Try lowering the final concentration of this compound in your experiment. You can also review the literature for typical working concentrations for your specific application.
-
-
Insufficient Mixing or Dissolution: The compound may not have been fully dissolved in the initial stock solution or during the dilution step.
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous media might be too low to maintain the solubility of this compound.
-
Solution: While it is important to keep the final solvent concentration low to avoid off-target effects on your cells or tissues, ensure it is within a range that supports the solubility of your compound at the desired concentration. Consider performing a vehicle control experiment to account for any effects of the solvent.
-
Below is a troubleshooting workflow to address precipitation issues:
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for using this compound in cell-based assays. Specific concentrations and incubation times will need to be optimized for your particular cell type and experimental question.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure the solution is completely clear. Use sonication if necessary.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw a single aliquot of the concentrated stock solution.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium. It is important to perform these dilutions in a stepwise manner to avoid precipitation. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first dilute 1:10 in media (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 into your cell culture plate.
-
-
Treat Cells:
-
Remove the existing media from your cells and replace it with the media containing the desired final concentration of this compound.
-
Include a vehicle control (media with the same final concentration of DMSO but without this compound).
-
Incubate the cells for the desired period.
-
-
Assay Performance:
-
After the incubation period, proceed with your specific downstream assay (e.g., measurement of intracellular calcium, protein phosphorylation, or gene expression).
-
The following diagram illustrates the general workflow for preparing and using this compound in experiments:
Signaling Pathway
This compound is a selective antagonist of the α1B-adrenergic receptor, which is a G protein-coupled receptor (GPCR). The α1B-adrenergic receptor primarily couples to the Gq/11 family of G proteins. Activation of this receptor by its endogenous ligands, epinephrine (B1671497) and norepinephrine, initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). This compound blocks this pathway by preventing the binding of agonists to the receptor.
References
Technical Support Center: Ensuring Reproducibility in L-765314 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ensuring the reproducibility of experiments involving L-765314, a potent and selective α1B-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-765,314 and what is its primary mechanism of action?
A1: L-765,314 is a potent and selective antagonist for the α1B-adrenergic receptor.[1][2] Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to the α1B-adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][4][5] Inhibition of this pathway prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[3][4]
Q2: What are the recommended solvent and storage conditions for L-765,314?
A2: L-765,314 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[6]
Q3: Does L-765,314 cross the blood-brain barrier?
A3: No, L-765,314 does not cross the blood-brain barrier, which makes it a useful tool for studying the peripheral effects of α1B-adrenergic receptor antagonism without confounding central nervous system effects.[2]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of L-765,314 in Aqueous Buffers
-
Question: I am observing precipitation of L-765,314 when I dilute my DMSO stock solution into my aqueous assay buffer. How can I improve its solubility?
-
Answer: This is a common issue with hydrophobic compounds like L-765,314. Here are a few troubleshooting steps:
-
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as high as your experimental system can tolerate without causing artifacts, typically not exceeding 0.5%.
-
Use of Pluronic F-127: For in vitro assays, incorporating a non-ionic surfactant like Pluronic F-127 at a low concentration (e.g., 0.01-0.1%) in your final assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final diluted solution can help to dissolve small precipitates.
-
In Vivo Formulations: For in vivo studies, specific formulation strategies are often necessary. A common vehicle for intravenous administration is a mixture of DMSO, PEG300, Tween 80, and saline. For oral administration, a suspension in carboxymethylcellulose (CMC) may be suitable. Always perform a small-scale formulation test to ensure stability before administering to animals.
-
Issue 2: Inconsistent or Noisy Results in Cell-Based Assays
-
Question: My results with L-765,314 in cell-based assays are highly variable. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Compound Stability in Media: While specific data on L-765,314 stability in cell culture media is limited, it is good practice to prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Edge Effects in Multi-well Plates: To minimize "edge effects" in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile buffer or media to maintain a more uniform temperature and humidity across the plate.
-
Incubation Time: Optimize the incubation time with L-765,314. For antagonist activity, a pre-incubation period before adding the agonist is typically required to allow the antagonist to reach equilibrium with the receptor.
-
Issue 3: Unexpected Off-Target Effects
-
Question: I am observing effects that are not consistent with α1B-adrenergic receptor blockade. Could L-765,314 have off-target effects?
-
Answer: While L-765,314 is highly selective for the α1B-adrenergic receptor, off-target effects can occur, particularly at higher concentrations.
-
Concentration-Dependent Selectivity: At concentrations significantly higher than its Ki for the α1B receptor, L-765,314 may start to interact with other α1-adrenergic receptor subtypes (α1A and α1D). For example, a high dose of 10 µM L-765,314 has been shown to block responses mediated by the α1A-agonist A61603.[7] It is crucial to use the lowest effective concentration possible to maintain selectivity.
-
Control Experiments: To confirm that the observed effect is mediated by the α1B-adrenergic receptor, consider using a structurally different α1B-antagonist as a positive control. Additionally, using cell lines with known null or low expression of the α1B receptor can serve as a negative control.
-
Issue 4: Difficulty Interpreting In Vivo Results
-
Question: The in vivo effects of L-765,314 in my animal model are not as expected. What factors should I consider?
-
Answer: In vivo experiments introduce additional complexities:
-
Pharmacokinetics: L-765,314 has a reported short half-life in rats (t1/2 of 0.5 h).[8] This may require frequent dosing or continuous infusion to maintain effective plasma concentrations.
-
Dose-Response Relationship: It is essential to perform a thorough dose-response study to identify the optimal dose for your specific animal model and experimental endpoint.
-
Physiological Compensation: The body has complex homeostatic mechanisms. Blocking α1B-adrenergic receptors can lead to compensatory responses, such as changes in heart rate or activation of other signaling pathways, which might mask or alter the expected outcome.[8] Monitoring multiple physiological parameters can provide a more complete picture.
-
Data Presentation
Table 1: Selectivity Profile of L-765,314
| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |
| α1B-adrenergic | Human | 2.0 nM | |
| α1B-adrenergic | Rat | 5.4 nM | [8] |
| α1D-adrenergic | Human | 34 nM | [8] |
| α1D-adrenergic | Rat | 50 nM | [8] |
| α1A-adrenergic | Human | 420 nM | [8] |
| α1A-adrenergic | Rat | 500 nM | [8] |
Table 2: In Vivo Experimental Parameters for L-765,314
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Anesthetized Rats | Intravenous | 0.3 - 3 mg/kg | Inhibition of pressor responses, decrease in heart rate | [8] |
| Pithed Rats | Intravenous | 100 - 300 µg/kg | Attenuation of ergotamine-induced vasopressor responses | |
| Dog Splenic Artery (in vitro) | - | 1 µM - 10 µM | Inhibition of periarterial nerve stimulation-induced vasoconstriction | [7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1B-Adrenergic Receptor
Objective: To determine the binding affinity (Ki) of L-765,314 for the α1B-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human α1B-adrenergic receptor.
-
Radioligand: [³H]-Prazosin (a non-selective α1-adrenergic antagonist).
-
Non-specific binding control: Phentolamine (B1677648) (10 µM).
-
L-765,314 stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of L-765,314 in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or L-765,314 dilution.
-
50 µL of [³H]-Prazosin (at a concentration close to its Kd).
-
100 µL of cell membrane suspension (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of L-765,314 by non-linear regression of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of L-765,314 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human α1B-adrenergic receptor.
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Agonist: Phenylephrine or another suitable α1-agonist.
-
L-765,314 stock solution (in DMSO).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of L-765,314 or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Determine the IC50 value of L-765,314 for the inhibition of the agonist-induced calcium response.
Mandatory Visualizations
Caption: α1B-Adrenergic Receptor Signaling Pathway and Inhibition by L-765,314.
References
- 1. medkoo.com [medkoo.com]
- 2. L-765,314 - Wikipedia [en.wikipedia.org]
- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of L-765,314, a selective and potent alpha 1B-adrenoceptor antagonist, on periarterial nerve electrical stimulation-induced double-peaked constrictor responses in isolated dog splenic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
L-765,314 vs. Prazosin: A Comparative Guide to α1-Adrenoceptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the α1-adrenoceptor subtype selectivity of two widely recognized antagonists: L-765,314 and prazosin (B1663645). The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tool for their specific experimental needs, based on objective performance data and established experimental protocols.
Introduction to α1-Adrenoceptor Antagonists
α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three subtypes: α1A, α1B, and α1D. These receptors play crucial roles in the sympathetic nervous system, primarily mediating smooth muscle contraction. While prazosin is a classical α1-AR antagonist, historically considered non-selective, L-765,314 has been developed as a more selective agent. Understanding the distinct binding affinities of these compounds is critical for accurately interpreting experimental results and for the development of novel therapeutics with improved selectivity and reduced off-target effects.
Comparative Binding Affinity
The binding affinities of L-765,314 and prazosin for the human α1A, α1B, and α1D adrenoceptor subtypes have been determined through radioligand binding assays. The data, presented in terms of the inhibitor constant (Ki), clearly demonstrates the superior selectivity of L-765,314 for the α1B subtype compared to the relatively non-selective profile of prazosin.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity (fold) α1B vs. α1A | Selectivity (fold) α1B vs. α1D |
| L-765,314 | 420[1] | 2.0[1] | 34[1] | 210 | 17 |
| Prazosin | 0.26 | 0.35 | 0.47 | ~0.7 | ~0.7 |
Note: Prazosin Ki values were derived from logKD values of -8.58 (α1A), -8.46 (α1B), and -8.33 (α1D) from whole-cell binding assays using [3H]prazosin in CHO cells stably expressing the human receptors.[2]
Signaling Pathway and Experimental Workflow
Activation of α1-adrenoceptors typically initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
References
A Comparative Efficacy Analysis of L-765,314 and Tamsulosin in Adrenergic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and efficacy of two distinct alpha-1 adrenergic receptor antagonists: L-765,314 and tamsulosin (B1681236). While both compounds target the alpha-1 adrenoceptor family, their subtype selectivity dictates their functional effects and potential therapeutic applications. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the associated signaling pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction to L-765,314 and Tamsulosin
Tamsulosin is a well-established alpha-1 adrenoceptor antagonist with a preference for the α1A and α1D subtypes over the α1B subtype.[1][2][3] This selectivity profile underlies its clinical efficacy in the treatment of benign prostatic hyperplasia (BPH), as the α1A and α1D adrenoceptors are predominantly located in the smooth muscle of the prostate and bladder neck.[1][3] By blocking these receptors, tamsulosin induces smooth muscle relaxation, leading to improved urinary flow and relief of BPH symptoms.[1][2]
L-765,314 , in contrast, is a potent and highly selective antagonist for the α1B-adrenergic receptor subtype. Its primary utility has been as a research tool to investigate the physiological roles of the α1B adrenoceptor, particularly in the regulation of blood pressure. The α1B subtype is primarily found in vascular smooth muscle, and its antagonism is associated with vasodilation.
Comparative Efficacy: A Tale of Two Subtypes
Tamsulosin's efficacy is primarily directed towards the lower urinary tract. Its potent antagonism of α1A and α1D adrenoceptors in the prostate and bladder neck leads to a reduction in smooth muscle tone, thereby decreasing urethral resistance and improving urine flow in patients with BPH.[1][2] Clinical studies have demonstrated that tamsulosin significantly improves both voiding and storage symptoms associated with BPH.[2][3]
L-765,314's efficacy, owing to its α1B selectivity, is predominantly centered on the cardiovascular system. Antagonism of α1B adrenoceptors in vascular smooth muscle leads to vasodilation and a potential reduction in blood pressure. Therefore, its functional effects are more aligned with antihypertensive actions rather than urological ones.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of L-765,314 and tamsulosin.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pA2/pKB) | Primary Tissue of Action |
| L-765,314 | α1A | High (less selective) | - | - |
| α1B | Potent & Selective | - | Vascular Smooth Muscle | |
| α1D | Moderate | - | - | |
| Tamsulosin | α1A | High | High | Prostate, Bladder Neck |
| α1B | Moderate | Moderate | Vascular Smooth Muscle | |
| α1D | High | High | Bladder |
Note: Specific numerical values for binding affinities and functional potencies can vary between studies depending on the experimental conditions and tissues used. The table provides a qualitative summary of the available data. Dashes indicate where specific data was not found in the searched literature.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound for different α1-adrenoceptor subtypes using a radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of L-765,314 and tamsulosin for human α1A, α1B, and α1D adrenoceptors.
Materials:
-
Cell membranes expressing a single subtype of human α1-adrenoceptor (α1A, α1B, or α1D).
-
[3H]-Prazosin (a non-selective α1-adrenoceptor antagonist radioligand).
-
Unlabeled L-765,314 and tamsulosin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM phentolamine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-Prazosin at a concentration near its Kd, and a range of concentrations of the unlabeled test compound (L-765,314 or tamsulosin). For determining non-specific binding, a separate set of wells will contain the membranes, [3H]-Prazosin, and a high concentration of phentolamine.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assay: In Vitro Smooth Muscle Contraction
This protocol describes a general method for assessing the functional efficacy of L-765,314 and tamsulosin in relaxing pre-contracted smooth muscle tissue.
Objective: To determine the potency of L-765,314 and tamsulosin in relaxing smooth muscle strips isolated from relevant tissues (e.g., prostate for tamsulosin, aorta for L-765,314).
Materials:
-
Isolated smooth muscle tissue strips (e.g., human prostate, rat aorta).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
A contracting agent (e.g., phenylephrine, an α1-adrenoceptor agonist).
-
L-765,314 and tamsulosin solutions at various concentrations.
Procedure:
-
Tissue Preparation: Mount the isolated smooth muscle strips in the organ baths under a resting tension. Allow the tissues to equilibrate for a period of time.
-
Contraction: Induce a stable contraction in the muscle strips by adding a submaximal concentration of the contracting agent (e.g., phenylephrine) to the bath.
-
Antagonist Addition: Once a stable contraction is achieved, add increasing cumulative concentrations of the antagonist (L-765,314 or tamsulosin) to the bath.
-
Measurement: Record the changes in muscle tension after the addition of each concentration of the antagonist.
-
Data Analysis: Express the relaxation induced by the antagonist as a percentage of the initial contraction. Plot the concentration-response curves and calculate the pA2 or pKB values, which represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve, providing a measure of the antagonist's potency.
Mandatory Visualization
Caption: Alpha-1 adrenoceptor signaling pathway and points of antagonism.
Caption: Experimental workflow for evaluating α1-adrenoceptor antagonists.
Conclusion
L-765,314 and tamsulosin represent two distinct classes of alpha-1 adrenoceptor antagonists with differing therapeutic potentials. Tamsulosin, with its selectivity for α1A and α1D subtypes, is a cornerstone in the management of BPH, effectively targeting the smooth muscle of the lower urinary tract. In contrast, L-765,314's high selectivity for the α1B subtype makes it a valuable pharmacological tool for investigating cardiovascular physiology and a potential lead for the development of novel antihypertensive agents. The choice between these or similar compounds in a research or clinical setting is critically dependent on the desired therapeutic outcome and the specific α1-adrenoceptor subtype mediating the physiological or pathophysiological process of interest.
References
- 1. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two alpha1-adrenoceptor antagonists, naftopidil and tamsulosin hydrochloride, in the treatment of lower urinary tract symptoms with benign prostatic hyperplasia: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
Navigating the α1B-Adrenergic Receptor: A Comparative Guide to Alternatives for L-765,314
For researchers in pharmacology and drug development, the selective antagonism of the α1B-adrenergic receptor (α1B-AR) is a critical area of investigation due to its role in various physiological processes. L-765,314 has been a valuable tool in these studies, but the quest for alternative and potentially more selective antagonists continues. This guide provides a comprehensive comparison of notable alternatives to L-765,314, supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.
The α1B-adrenergic receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 protein, plays a significant role in smooth muscle contraction and has been implicated in cardiovascular and central nervous system functions.[1][2] Its activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[1] Understanding the specific roles of the α1B-AR subtype has been challenging due to the lack of highly selective ligands.[1]
Comparative Analysis of α1B-Adrenergic Receptor Antagonists
While L-765,314 has demonstrated notable selectivity for the α1B-AR, several other compounds have been investigated as potential alternatives. This section provides a quantitative comparison of their binding affinities and functional potencies.
| Compound | α1A-AR (pKi/pA2) | α1B-AR (pKi/pA2) | α1D-AR (pKi/pA2) | Selectivity (α1B vs α1A) | Selectivity (α1B vs α1D) | Reference |
| L-765,314 | ~6.38 (Ki=420 nM) | ~8.70 (Ki=2.0 nM) | ~7.47 (Ki=34 nM) | ~210-fold | ~17-fold | [1] |
| (+)-Cyclazosin | 8.18 - 8.41 | 9.23 - 9.57 | 9.28 | 10 to 15-fold | ~1-fold | [3] |
| 7.75 (pA2) | 8.85 (pA2) | 7.27 (pA2) | 13-fold | 38-fold | [4] | |
| AH 11110A | ~6.41 (pA2) | ~7.10 (pKi=79.4 nM) | ~5.47 (pA2) | ~32-fold | ~26-fold | [2] |
| Cpd1 | - | - | - | 10 to 15-fold | 10 to 15-fold | [5] |
| Cpd24 | - | Higher affinity than Cpd1 | - | Reduced selectivity vs Cpd1 | Reduced selectivity vs Cpd1 | [1] |
| Conopeptide ρ-TIA | ~7.2 (pA2) | ~8.3 (pIC50) | ~7.2 (pA2) | ~12-fold (functional) | ~12-fold (functional) | [6] |
Note: pKi values are derived from radioligand binding assays, while pA2 values are from functional assays. pIC50 is a measure of the potency of an inhibitor. The mode of antagonism for Conopeptide ρ-TIA at the α1B-AR is non-competitive, distinguishing it from the other competitive antagonists listed.[6] A recent comprehensive study screening 101 clinical drugs and laboratory compounds did not identify any compounds with selectivity for the α1B-adrenoceptor.[7]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the canonical α1B-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing a novel antagonist.
Caption: α1B-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.
1. Materials:
-
Cell membranes prepared from cells stably expressing human α1A, α1B, or α1D-adrenergic receptors.
-
Radioligand: [3H]-Prazosin (a non-selective α1-AR antagonist).
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: Phentolamine (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Prazosin (at a concentration near its Kd), and 50 µL of the test compound at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of binding buffer instead of the test compound. For non-specific binding wells, add 50 µL of phentolamine.
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, providing a functional measure of its potency (pA2).
1. Materials:
-
Cells stably expressing the α1B-adrenergic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Phenylephrine or Norepinephrine.
-
Test compound (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
2. Procedure:
-
Seed the cells in the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye (e.g., incubate with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis (Schild Analysis):
-
Determine the concentration-response curve for the agonist in the absence and presence of different concentrations of the antagonist.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) against the log of the antagonist concentration.
-
For a competitive antagonist, the slope of the Schild plot should be close to 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Conclusion
The selection of an appropriate α1B-adrenergic receptor antagonist is crucial for elucidating its specific physiological and pathophysiological roles. While L-765,314 remains a widely used tool, compounds like (+)-cyclazosin and the more recently identified Cpd1 offer viable alternatives with distinct selectivity profiles. For instance, (+)-cyclazosin shows good functional selectivity over the α1D subtype.[4] The non-competitive nature of conopeptide ρ-TIA presents a unique pharmacological tool for studying allosteric modulation of the α1B-AR.[6] Researchers should carefully consider the specific requirements of their experimental system, including the desired selectivity profile and the nature of the assay (binding vs. functional), when choosing an antagonist. The experimental protocols provided herein offer a standardized framework for the characterization and comparison of these and other novel α1B-AR antagonists, ultimately contributing to a more precise understanding of α1-adrenergic signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential antagonism by conotoxin rho-TIA of contractions mediated by distinct alpha1-adrenoceptor subtypes in rat vas deferens, spleen and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-765314 Antagonist Activity with a Known Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of L-765314, a selective antagonist of the α1B-adrenergic receptor. We present a comparison of its binding affinity with its functional antagonist activity against the known adrenergic agonist, norepinephrine (B1679862). Detailed experimental protocols and data presentation are included to facilitate the replication and extension of these findings in a research setting.
Introduction to this compound
L-765,314 is a potent and selective antagonist for the α1B-adrenergic receptor subtype.[1] It has been utilized in research to investigate the physiological roles of α1B-adrenergic receptors, particularly in the regulation of blood pressure.[1] Validating its antagonist activity with a known agonist like norepinephrine is a critical step in its pharmacological characterization.
Data Presentation
The antagonist activity of L-765,314 can be quantified using both radioligand binding assays and functional assays. The following tables summarize the key quantitative data for L-765,314 and provide a template for presenting comparative data with other antagonists.
Table 1: Binding Affinity of L-765,314 for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | K i (nM) | Reference |
| α1A-Adrenergic | 420 | [1] |
| α1B-Adrenergic | 2.0 | [1] |
| α1D-Adrenergic | 34 | [1] |
K i (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K i value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of α1-Adrenergic Antagonists against Norepinephrine-Induced Vasoconstriction in Rat Aorta
| Antagonist | pA 2 | Reference |
| Prazosin | 9.85 | [2] |
| 5-Methylurapidil | 7.64 | [2] |
| L-765,314 | Data to be determined |
pA 2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. It is a measure of the functional potency of a competitive antagonist.[3][4][5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: α1B-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Functional Antagonist Assay.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (K i ) of L-765,314 for the α1B-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α1B-adrenergic receptor (e.g., from transfected HEK293 cells).
-
[ 3 H]-Prazosin (radioligand).
-
L-765,314.
-
Norepinephrine (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl 2 , pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the α1B-adrenergic receptor in lysis buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of [ 3 H]-prazosin (close to its K d value).
-
Varying concentrations of L-765,314 (e.g., from 10 -11 to 10 -5 M).
-
For determining non-specific binding, add a high concentration of a competing non-labeled ligand like norepinephrine (e.g., 10 µM).
-
Bring the final volume to 200 µL with binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of L-765,314 to generate a competition curve.
-
Determine the IC 50 value (the concentration of L-765,314 that inhibits 50% of the specific binding of [ 3 H]-prazosin) from the curve using non-linear regression.
-
Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + ([L]/K d )) , where [L] is the concentration of the radioligand and K d is its dissociation constant.
-
Functional Antagonist Assay (Vasoconstriction in Isolated Rat Aorta)
This protocol determines the functional potency (pA 2 ) of L-765,314 by measuring its ability to inhibit norepinephrine-induced vasoconstriction.
Materials:
-
Male Wistar rats (250-300g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl 2 2.5, MgSO 4 1.2, KH 2 PO 4 1.2, NaHCO 3 25, glucose 11.1).
-
Norepinephrine.
-
L-765,314.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O 2 / 5% CO 2 .
-
-
Equilibration:
-
Apply an optimal resting tension (e.g., 2 g) to the aortic rings and allow them to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Protocol (Schild Analysis):
-
After equilibration, obtain a control cumulative concentration-response curve for norepinephrine (e.g., 10 -9 to 10 -5 M).
-
Wash the tissues repeatedly until the baseline tension is restored.
-
Incubate the tissues with a single, fixed concentration of L-765,314 for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
In the continued presence of L-765,314, generate a second cumulative concentration-response curve for norepinephrine.
-
Repeat this procedure with at least two other concentrations of L-765,314 on separate tissue preparations.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to norepinephrine against the log concentration of norepinephrine for each condition (control and different concentrations of L-765,314).
-
Determine the EC 50 value (the concentration of norepinephrine that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each concentration of L-765,314: DR = EC 50 (in the presence of antagonist) / EC 50 (in the absence of antagonist) .
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of L-765,314 on the x-axis.
-
The x-intercept of the Schild plot provides the pA 2 value. The slope of the regression line should be close to 1 for competitive antagonism.[6][7][8]
-
Functional Antagonist Assay (Calcium Mobilization in a Cell-Based Assay)
This protocol assesses the antagonist activity of L-765,314 by measuring its ability to block norepinephrine-induced increases in intracellular calcium in cells expressing the α1B-adrenergic receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human α1B-adrenergic receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Norepinephrine.
-
L-765,314.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the α1B-expressing cells to 80-90% confluency.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of L-765,314 or vehicle to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Initiate kinetic reading of fluorescence.
-
Add a fixed concentration of norepinephrine (typically the EC 80 concentration) to all wells.
-
Continue to record the fluorescence signal for a set period (e.g., 60-120 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response obtained with norepinephrine alone (100%) and the basal fluorescence (0%).
-
Plot the percentage of inhibition against the log concentration of L-765,314.
-
Determine the IC 50 value from the resulting inhibition curve using non-linear regression.
-
Conclusion
This guide provides the necessary framework for the comprehensive validation of L-765,314 as an α1B-adrenergic receptor antagonist. By employing both radioligand binding and functional assays, researchers can obtain a complete pharmacological profile of this compound. The detailed protocols and data presentation formats are intended to support the design and execution of robust and reproducible experiments, ultimately contributing to a deeper understanding of α1B-adrenergic receptor function and the development of more selective therapeutic agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mediation of noradrenaline-induced contractions of rat aorta by the alpha 1B-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinities of adrenergic drugs for alpha 2-adrenoceptors in dog saphenous vein in comparison with those in rat brain or human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II dose-effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
L-765,314: A Comparative Analysis of its Cross-Reactivity with Adrenergic Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity and selectivity of L-765,314 across various adrenergic receptor subtypes. The information is supported by experimental data and detailed methodologies to assist in the evaluation of this compound for research and development purposes.
L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor.[1][2] Its high affinity for this particular subtype makes it a valuable tool for investigating the physiological and pharmacological roles of α1B-adrenergic receptors. However, a thorough understanding of its potential interactions with other adrenergic receptor subtypes is crucial for accurate interpretation of experimental results and for assessing its therapeutic potential. This guide summarizes the available quantitative data on the cross-reactivity of L-765,314 and provides detailed protocols for the key experiments cited.
Comparative Binding Affinity of L-765,314
The selectivity of L-765,314 has been primarily characterized at the α1-adrenergic receptor subtypes. Data from radioligand binding assays using cloned human α1A, α1B, and α1D adrenoceptors demonstrate a clear preference for the α1B subtype.
| Adrenergic Receptor Subtype | Ki (nM) | Selectivity vs. α1B |
| α1A | 420 | 210-fold lower affinity |
| α1B | 2.0 | - |
| α1D | 34 | 17-fold lower affinity |
Table 1: Binding affinities (Ki) of L-765,314 for human α1-adrenergic receptor subtypes. Data derived from receptor binding assays.[1]
Information regarding the binding affinity of L-765,314 for α2-adrenergic and β-adrenergic receptor subtypes is not widely available in publicly accessible literature. Standard safety screening panels, such as the Eurofins SafetyScreen44™, which includes a broad range of targets including adrenergic receptors, could be utilized to determine the binding profile of L-765,314 against these receptor families.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways for adrenergic receptors and a typical workflow for assessing compound selectivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the binding affinity and functional activity of compounds at adrenergic receptors.
Radioligand Competition Binding Assay (for α1, α2, and β subtypes)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.
1. Materials:
- Membrane Preparations: Cell membranes expressing the specific human adrenergic receptor subtype (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, or β3).
- Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-CGP 12177 for β).
- Test Compound: L-765,314.
- Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., phentolamine (B1677648) for α subtypes, propranolol (B1214883) for β subtypes).
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- 96-well plates.
- Glass fiber filters.
- Scintillation fluid and counter.
2. Procedure:
- Prepare serial dilutions of the test compound (L-765,314).
- In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
- Add the membrane preparation to initiate the binding reaction.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition, providing insights into the agonist or antagonist properties of a compound.
1. Calcium Mobilization Assay (for Gq-coupled α1-receptors):
- Principle: α1-adrenergic receptors couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium (Ca²⁺).
- Method:
- Culture cells expressing the α1-adrenergic receptor subtype of interest in a 96-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Add varying concentrations of the test compound (L-765,314) followed by a fixed concentration of an agonist (e.g., phenylephrine).
- Measure the change in fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis: An inhibition of the agonist-induced calcium mobilization indicates an antagonist effect. The IC50 value can be determined from the concentration-response curve.
2. cAMP Accumulation Assay (for Gs-coupled β-receptors and Gi-coupled α2-receptors):
- Principle: β-adrenergic receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP). α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
- Method:
- Culture cells expressing the β or α2-adrenergic receptor subtype of interest.
- For β-receptors, pre-incubate the cells with varying concentrations of L-765,314, then stimulate with an agonist (e.g., isoproterenol).
- For α2-receptors, pre-incubate the cells with an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of L-765,314, then stimulate with an α2-agonist (e.g., clonidine).
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: For β-receptors, a decrease in agonist-induced cAMP production indicates antagonism. For α2-receptors, a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels indicates antagonism. IC50 values can be calculated from the respective concentration-response curves.
Conclusion
References
A Head-to-Head Comparison of L-765314 and Benoxathian: Selective Antagonism of Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable alpha-1 adrenergic receptor antagonists, L-765314 and benoxathian (B1196792). By examining their binding affinities, receptor subtype selectivities, and the intracellular signaling pathways they modulate, this document serves as a critical resource for researchers investigating the physiological and pathological roles of α1-adrenoceptors.
Introduction to this compound and Benoxathian
This compound is a potent and highly selective antagonist for the α1B-adrenergic receptor subtype.[1][2] Its selectivity has made it a valuable pharmacological tool for dissecting the specific functions of the α1B-adrenoceptor in various physiological processes, including the regulation of blood pressure. Benoxathian is also recognized as an antagonist of α1-adrenergic receptors, with a notable affinity for the α1D subtype in addition to the α1A subtype.[3][4] Understanding the distinct pharmacological profiles of these two compounds is crucial for the design and interpretation of experiments aimed at elucidating the roles of individual α1-adrenoceptor subtypes.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and benoxathian for the human and rat α1-adrenergic receptor subtypes are summarized below. This data, derived from radioligand binding assays, highlights the distinct selectivity profiles of each compound.
| Compound | Receptor Subtype | Species | K_i (nM) | pK_i | Reference |
| This compound | α1A | Human | 420 | 6.38 | [1] |
| α1B | Human | 2.0 | 8.70 | [1] | |
| α1D | Human | 34 | 7.47 | [1] | |
| α1A | Rat | 500 | 6.30 | [1] | |
| α1B | Rat | 5.4 | 8.27 | [1] | |
| α1D | Rat | 50 | 7.30 | [1] | |
| Benoxathian | α1A | Human | 0.083 | 9.08 | [3] |
| α1B | Human | 47.86 | 7.32 | [3] | |
| α1D | Human | 12.30 | 7.91 | [3] |
Note: pKi values for benoxathian were converted to Ki values for direct comparison using the formula Ki = 10^(-pKi).
Experimental Protocols: Radioligand Binding Assay
The binding affinity data presented in this guide are typically generated using radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.
Membrane Preparation
-
Tissue/Cell Homogenization: Tissues or cells expressing the target α1-adrenoceptor subtypes are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.
-
Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined (e.g., using a BCA assay). Aliquots of the membrane preparation are stored at -80°C.
Competitive Radioligand Binding Assay
-
Reaction Mixture: In a multi-well plate, the following components are combined:
-
A fixed concentration of a radioligand with high affinity for the target receptor (e.g., [³H]-prazosin).
-
A range of concentrations of the unlabeled competitor ligand (this compound or benoxathian).
-
The prepared cell membrane fraction.
-
Assay buffer to reach the final incubation volume.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis
-
IC50 Determination: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of α1-Adrenergic Receptor Subtypes
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[5][6] Activation of these receptors by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) initiates a signaling cascade that leads to various physiological responses. While all three subtypes (α1A, α1B, and α1D) share a common primary signaling pathway, there are notable differences in their downstream effector activation, particularly concerning the mitogen-activated protein kinase (MAPK) pathways.[7][8]
Common Signaling Pathway (Gq/11-PLC)
Subtype-Specific MAPK Activation
Experimental Workflow: Radioligand Binding Assay
Discussion and Conclusion
The data presented clearly demonstrate that this compound is a highly selective antagonist for the α1B-adrenergic receptor in both human and rat tissues.[1] Its significantly lower affinity for the α1A and α1D subtypes makes it an invaluable tool for isolating the physiological effects mediated specifically by the α1B receptor.
In contrast, benoxathian exhibits a more complex binding profile, with high affinity for both the α1A and α1D subtypes in humans.[3] Its selectivity for α1A over α1B is pronounced, while its affinity for α1D is also notable. This profile suggests that benoxathian could be useful in studies where simultaneous antagonism of α1A and α1D receptors is desired, or in comparative studies to differentiate the effects of α1B antagonism (using this compound) from those of α1A/α1D antagonism.
The differential activation of MAPK signaling pathways by the α1-adrenoceptor subtypes further underscores the importance of using selective antagonists to dissect their specific cellular functions.[7][8][9] The ability of the α1A subtype to activate all three major MAPK pathways (ERK, JNK, and p38), compared to the more restricted activation by the α1B (ERK and p38) and α1D (ERK) subtypes, suggests distinct roles in regulating long-term processes such as cell growth, differentiation, and apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. alpha(1B)- and alpha(1D)-Adrenergic receptors exhibit different requirements for agonist and mitogen-activated protein kinase activation to regulate growth responses in rat 1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
L-765314: A Comparative Analysis of its Selectivity for α1A and α1D Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding selectivity of the antagonist L-765314 for the α1A and α1D adrenergic receptor subtypes. The data presented is supported by experimental findings and is intended to assist researchers in the selection of appropriate pharmacological tools for their studies.
Introduction to α1-Adrenergic Receptors and this compound
The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are divided into three subtypes: α1A, α1B, and α1D.[1] These receptors are activated by the endogenous catecholamines norepinephrine (B1679862) and epinephrine (B1671497) and are involved in a wide array of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. The distinct tissue distribution and signaling pathways of each subtype make them important targets for therapeutic intervention.
This compound is a potent and selective antagonist for the α1B-adrenergic receptor subtype.[2] However, understanding its cross-reactivity and selectivity profile against other α1-AR subtypes, particularly α1A and α1D, is crucial for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.
Quantitative Comparison of Binding Affinities
The selectivity of this compound and other common α1-AR antagonists is typically determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for this compound and two subtype-selective antagonists, SNAP5089 (α1A-selective) and BMY7378 (α1D-selective), at human α1A, α1B, and α1D adrenoceptors.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity (Fold) |
| This compound | 420[2] | 2.0[2] | 34[2] | α1B selective vs α1A (210-fold), vs α1D (17-fold) |
| SNAP5089 | 0.23 | 400 | >1000 | α1A selective vs α1B (>1700-fold) |
| BMY7378 | 800[1] | 600[1] | 2[1] | α1D selective vs α1A (400-fold), vs α1B (300-fold) |
Table 1: Binding affinities (Ki) of this compound and other selective antagonists for human α1-adrenergic receptor subtypes.
As the data indicates, this compound demonstrates a clear preference for the α1B subtype, with a 210-fold higher affinity for α1B compared to α1A and a 17-fold higher affinity compared to α1D.[2] In contrast, SNAP5089 is highly selective for the α1A subtype, and BMY7378 is highly selective for the α1D subtype.[1]
Experimental Protocols
The determination of the binding affinities presented above is typically achieved through competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.
Radioligand Binding Assay Protocol
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human α1A, α1B, or α1D adrenergic receptor subtype.[3][4]
-
Cells are cultured in appropriate media and harvested at confluency.
-
Cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand that binds non-selectively to all α1-AR subtypes, such as [3H]prazosin.
-
Increasing concentrations of the unlabeled antagonist (e.g., this compound, SNAP5089, or BMY7378) are added to compete with the radioligand for binding to the receptors.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors typically leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to various cellular responses, such as smooth muscle contraction.
Caption: Canonical Gq-coupled signaling pathway of α1-adrenergic receptors.
Experimental Workflow for Determining Antagonist Selectivity
The process of determining the selectivity of a compound like this compound involves a series of well-defined steps, from cell line preparation to data analysis.
Caption: General experimental workflow for assessing antagonist selectivity.
Conclusion
The available experimental data clearly demonstrates that this compound is a potent and selective antagonist for the α1B-adrenergic receptor subtype, with significantly lower affinity for the α1A and α1D subtypes.[2] For researchers investigating the specific roles of the α1A or α1D subtypes, the use of more selective antagonists such as SNAP5089 or BMY7378, respectively, is recommended to avoid potential off-target effects. This guide provides the necessary data and methodological context to aid in the informed selection of pharmacological tools for the study of α1-adrenergic receptor signaling.
References
L-765,314 in the Landscape of Antihypertensive Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-765,314, a potent and selective α1B-adrenoceptor antagonist, within the broader context of antihypertensive therapeutics. While direct comparative clinical trial data for L-765,314 in hypertension is limited in publicly available literature, this document synthesizes existing preclinical data, compares its pharmacological profile with other α-adrenoceptor antagonists, and outlines the experimental methodologies used to evaluate such compounds.
Mechanism of Action: The Role of α1-Adrenoceptor Antagonism
Antihypertensive agents lower blood pressure through various mechanisms, including diuresis, inhibition of the renin-angiotensin system, and blockade of adrenergic receptors. α1-adrenoceptor antagonists, as a class, induce vasodilation by blocking the effects of norepinephrine (B1679862) on the α1-adrenergic receptors located on vascular smooth muscle. This leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2] The α1-adrenoceptor has three subtypes: α1A, α1B, and α1D. L-765,314 is distinguished by its high selectivity for the α1B subtype.
L-765,314: A Profile of High Selectivity
L-765,314 has demonstrated high affinity and selectivity for the α1B-adrenoceptor in receptor binding assays. In studies using cloned human α-adrenoceptors, L-765,314 exhibited a Ki value of 2.0 nM at the α1B subtype, showing 210-fold and 17-fold selectivity over α1A and α1D adrenoceptors, respectively. This selectivity is a key characteristic that differentiates it from non-selective α1-antagonists like prazosin (B1663645) and doxazosin, which are used clinically for hypertension.[3][4] The therapeutic rationale for developing subtype-selective antagonists lies in the potential to achieve targeted antihypertensive effects with an improved side-effect profile, as the different α1-receptor subtypes may mediate distinct physiological functions.
Comparative Data on α1-Adrenoceptor Antagonists
Table 1: Selectivity Profile of α1-Adrenoceptor Antagonists
| Compound | Primary Target(s) | Ki (nM) at α1B | Selectivity over α1A | Selectivity over α1D | Reference |
| L-765,314 | α1B | 2.0 | 210-fold | 17-fold | |
| Prazosin | α1 (non-selective) | - | - | - | [3] |
| Doxazosin | α1 (non-selective) | - | - | - | [4] |
| Bunazosin | α1 (non-selective) | - | - | - | [5] |
| SM-2470 | α1 (non-selective) | - | - | - | [3] |
| YM-617 | α1 (non-selective) | - | - | - | [3] |
Table 2: Hemodynamic Effects of α1-Adrenoceptor Antagonists vs. Other Antihypertensive Classes (General Comparison)
| Drug Class | Primary Mechanism | Effect on Total Peripheral Resistance | Effect on Cardiac Output | Effect on Heart Rate |
| α1-Antagonists | Vasodilation | Decrease[5] | No significant change or slight increase | Variable, may cause reflex tachycardia[6] |
| β-Blockers | Decrease cardiac output and renin release | Increase or no change[5] | Decrease | Decrease |
| ACE Inhibitors | Inhibit Angiotensin II formation | Decrease | No significant change or slight increase | No significant change |
| Calcium Channel Blockers | Block calcium influx in vascular smooth muscle | Decrease | No significant change or slight increase | Variable |
| Thiazide Diuretics | Reduce blood volume and vascular resistance | Decrease (long-term) | Decrease (initially), then normalizes | No significant change |
Experimental Protocols for Evaluating Antihypertensive Agents
The antihypertensive effects of compounds like L-765,314 are typically evaluated using a combination of in vitro and in vivo models.
In Vivo Models of Hypertension
-
Spontaneously Hypertensive Rats (SHR): This is a widely used genetic model of essential hypertension.[7]
-
L-NAME-Induced Hypertension: Administration of Nω-nitro-L-arginine methyl ester (L-NAME) inhibits nitric oxide synthase, leading to an increase in blood pressure.[8]
-
Renal Artery Ligation: This surgical model mimics renovascular hypertension.
Measurement of Blood Pressure
-
Tail-Cuff Plethysmography: A non-invasive method for repeated measurement of systolic blood pressure in conscious rats.[7][8]
-
Radiotelemetry: Implantation of a telemetry device allows for continuous and stress-free monitoring of blood pressure and heart rate in freely moving animals.
Experimental Workflow for Antihypertensive Drug Evaluation
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antihypertensive agent.
Signaling Pathway of α1B-Adrenoceptor Antagonism
L-765,314 exerts its effect by blocking the signaling cascade initiated by the binding of norepinephrine to the α1B-adrenoceptor on vascular smooth muscle cells.
References
- 1. Alpha-adrenergic receptors and blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. A comparative study of the effects of alpha 1-adrenoceptor antagonists on sympathetic function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 1 Adrenoreceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of alpha- versus beta-blockers on hypertensive target organ damage: results of a double-blind, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New alpha 1-adrenergic receptor antagonists for the treatment of hypertension: role of vascular alpha receptors in the control of peripheral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Findings of L-765314 in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of L-765314, a potent and selective α1B-adrenoceptor antagonist. The document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents signaling pathways and experimental workflows. This information is intended to assist researchers in evaluating the translation of in vitro findings to in vivo models and to compare this compound with alternative α-adrenoceptor antagonists.
Introduction to this compound
This compound is a quinazoline (B50416) derivative that has been instrumental in elucidating the physiological and pathological roles of the α1B-adrenergic receptor subtype.[1] In vitro studies have established its high affinity and selectivity for the α1B-adrenoceptor over other α1-adrenoceptor subtypes (α1A and α1D). This selectivity has been leveraged in various in vivo models to investigate the specific functions of α1B-adrenoceptors in regulating physiological processes, most notably vascular tone and smooth muscle contraction in the prostate.
In Vitro Profile of this compound and Alternatives
The initial characterization of this compound and other α1-adrenoceptor antagonists relies on in vitro binding and functional assays to determine their affinity and selectivity for the different receptor subtypes.
Comparative Binding Affinities (Ki in nM)
The following table summarizes the binding affinities (Ki values) of this compound and other commonly used α-adrenoceptor antagonists for the three α1-adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1A | α1B | α1D | Selectivity for α1B (vs α1A) | Selectivity for α1B (vs α1D) | Reference |
| This compound | 420 | 2.0 | 34 | 210-fold | 17-fold | [2] |
| Prazosin (B1663645) | ~1 | ~1 | ~1 | Non-selective | Non-selective | [3] |
| Chloroethylclonidine (B1203076) (CEC) | Resistant | Irreversible | Irreversible | - | - | [4][5] |
| WB4101 | High | Intermediate | High | - | - | [3] |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., CHO or HEK293) expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured. Cell membranes are harvested and prepared by homogenization and centrifugation.
-
Binding Assay: Cell membranes are incubated with a radiolabeled ligand that binds to the target receptor (e.g., [³H]-prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Validation and Comparison
The in vitro selectivity of this compound for the α1B-adrenoceptor has been validated in several in vivo models, primarily focusing on its effects on blood pressure and prostatic smooth muscle tone.
In Vivo Efficacy in Animal Models
The following table summarizes the in vivo effects of this compound and comparator compounds in relevant animal models.
| Compound | Animal Model | Parameter Measured | Dose | Effect | Reference |
| This compound | Pithed Rat | Vasopressor response to dihydroergotamine | 100 µg/kg i.v. | Attenuated the vasopressor response | |
| This compound | Anesthetized Dog | Prostatic pressure increase by phenylephrine (B352888) | Not specified | Inhibited pressure increase | |
| Prazosin | Conscious Rat | Mean Arterial Pressure (MAP) | 1 mg/kg i.v. | Immediate fall in blood pressure | [6] |
| Chloroethylclonidine (CEC) | Conscious Rat | Mean Arterial Pressure (MAP) | 25 mg/kg i.p. | Significant decrease in MAP after 24 hr | [7] |
| WB4101 | Anesthetized and Conscious Rats | Heart Rate and Blood Pressure | Not specified | Alterations in heart rate and blood pressure | [8] |
Experimental Protocol: In Vivo Blood Pressure Measurement in Rats
Objective: To assess the effect of a test compound on systemic blood pressure in rats.
Methodology:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are used. For invasive blood pressure measurement, the rats are anesthetized (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail).[9] A catheter is implanted into the carotid artery or femoral artery for direct blood pressure monitoring.[9] For non-invasive measurement, the tail-cuff method can be used in conscious rats.[10]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously (i.v.), intraperitoneally (i.p.), or orally.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP), systolic, and diastolic blood pressure, as well as heart rate, are continuously recorded using a pressure transducer connected to a data acquisition system.[11]
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between the treatment and vehicle control groups. Dose-response curves can be generated to determine the potency of the compound.
Experimental Protocol: In Vivo Prostatic Pressure Measurement in Dogs
Objective: To evaluate the effect of a test compound on prostatic smooth muscle contraction.
Methodology:
-
Animal Preparation: Male beagle dogs are anesthetized. A catheter is inserted into the prostatic urethra to measure intraurethral pressure. A catheter is also placed in a femoral vein for drug administration and in a femoral artery for blood pressure monitoring.[12]
-
Induction of Prostatic Contraction: The α1-adrenoceptor agonist phenylephrine is administered intravenously to induce a sustained increase in prostatic urethral pressure.[13]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously.
-
Pressure Measurement: Prostatic urethral pressure and systemic blood pressure are continuously monitored.
-
Data Analysis: The inhibitory effect of the test compound on the phenylephrine-induced increase in prostatic pressure is quantified. The dose required to produce a 50% inhibition (ID50) can be calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the validation process.
Signaling Pathway of α1B-Adrenoceptor Antagonism
Caption: this compound blocks the α1B-adrenoceptor, inhibiting Gq/11-PLC signaling.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: Workflow for assessing the in vivo effects of this compound on blood pressure.
Logical Relationship: From In Vitro to In Vivo
Caption: The logical flow from in vitro characterization to in vivo validation.
Conclusion
The experimental data presented in this guide demonstrate a clear validation of the in vitro findings for this compound in relevant in vivo models. Its high selectivity for the α1B-adrenoceptor, initially determined through binding and functional assays, translates to specific antagonism of α1B-mediated physiological responses in vivo, such as the regulation of blood pressure and prostatic smooth muscle tone. When compared to less selective antagonists like prazosin or those with different mechanisms of action like chloroethylclonidine, this compound emerges as a superior pharmacological tool for the specific investigation of α1B-adrenoceptor function. This comparative guide provides researchers with the necessary data and protocols to inform the design and interpretation of their own studies in the field of adrenergic pharmacology.
References
- 1. Effect of chlorethylclonidine on arterial blood pressure and heart rate in the conscious rat. | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue distribution and hypotensive effect of prazosin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chlorethylclonidine on arterial blood pressure and heart rate in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronotropic responses to WB4101 in anaesthetised and conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iworx.com [iworx.com]
- 10. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Effect of alpha 1 adrenoceptor antagonists on prostatic pressure and blood pressure in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of α1B-Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various α1B-adrenergic receptor (α1B-AR) antagonists, focusing on their binding affinities, selectivity profiles, and the experimental methods used for their characterization. The α1B-AR, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway, is a significant target in drug discovery for various physiological conditions. Understanding the nuanced differences between available antagonists is crucial for advancing research and developing more targeted therapeutics.
α1B-Adrenergic Receptor Signaling Pathway
Activation of the α1B-adrenergic receptor by endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) initiates a well-defined signaling cascade. The receptor couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][2] The subsequent increase in intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), leads to a variety of downstream cellular responses.[1][2]
Comparative Binding Affinity of α1B Antagonists
The binding affinity (Ki) of a ligand for its receptor is a critical parameter in pharmacology, indicating the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of several common α1-adrenergic receptor antagonists for the human α1A, α1B, and α1D subtypes, as determined by radioligand binding assays.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α1B Selectivity (vs α1A) | α1B Selectivity (vs α1D) | Reference |
| Prazosin (B1663645) | 0.26 | 0.35 | 0.47 | 0.74 | 1.34 | [3] |
| Doxazosin (B1670899) | 0.26 | 0.35 | 0.47 | 0.74 | 1.34 | [3] |
| Tamsulosin (B1681236) | 0.46 | 10.96 | 0.36 | 0.04 | 0.03 | [3] |
| Silodosin (B1681671) | 0.63 | 380.2 | 30.2 | 0.0017 | 0.08 | [3] |
| Alfuzosin | 2.09 | 2.29 | 2.51 | 0.91 | 1.10 | [3] |
| Terazosin | 1.10 | 1.15 | 1.35 | 0.96 | 1.17 | [3] |
| BMY7378 | 151.4 | 19.5 | 0.24 | 7.76 | 0.01 | [3] |
Data presented as the geometric mean of reported pKi values converted to nM. Selectivity is calculated as (Ki for α1B) / (Ki for other subtype).
Notably, many clinically used α1-antagonists, such as prazosin, doxazosin, alfuzosin, and terazosin, exhibit non-selective binding profiles across the three α1-adrenoceptor subtypes.[3] In contrast, tamsulosin and silodosin show marked selectivity for the α1A subtype.[3][4][5] A comprehensive study examining 101 clinical drugs and laboratory compounds did not identify any compounds with significant selectivity for the α1B-adrenoceptor.[3][6] BMY7378 displays a preference for the α1D subtype.[3] The lack of highly selective α1B antagonists remains a challenge in delineating the specific physiological roles of this receptor subtype.[7]
Experimental Protocols
The characterization of α1B-antagonist performance relies on robust and reproducible experimental methodologies. The two primary in vitro assays used are radioligand binding assays and functional assays measuring intracellular calcium mobilization.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the α1B-receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α1B-adrenergic receptor.
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a defined amount of membrane protein (e.g., 5-15 µg) to each well.
-
Add a fixed concentration of a suitable radioligand, such as [3H]prazosin (typically at or below its Kd value), to each well.[8][9]
-
Add a range of concentrations of the unlabeled antagonist being tested.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM phentolamine).[9]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test antagonist.
-
Plot the specific binding as a function of the log concentration of the antagonist to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, providing a measure of its functional potency (IC50 or pA2).
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the α1B-adrenergic receptor in a 96- or 384-well black-walled, clear-bottom plate and grow to near confluence.[10][11]
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).[10][11][12]
-
Incubate the cells for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.[10][12]
-
-
Antagonist and Agonist Addition:
-
Wash the cells to remove extracellular dye.
-
Add varying concentrations of the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate fluorescence reading and, after establishing a baseline, add a fixed concentration of an α1-agonist (e.g., phenylephrine (B352888) or norepinephrine, typically at its EC80 concentration) to all wells.
-
-
Data Acquisition and Analysis:
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
The peak fluorescence response in the absence of an antagonist is considered the maximal response.
-
Plot the peak fluorescence response as a function of the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity.
-
Conclusion
The landscape of α1B-adrenergic receptor antagonists is dominated by non-selective compounds and those with a preference for the α1A subtype. While compounds like prazosin and doxazosin are valuable pharmacological tools, their lack of subtype selectivity complicates the interpretation of experimental results. The development of potent and truly selective α1B antagonists is a critical unmet need in the field. Such compounds would be invaluable for elucidating the precise physiological and pathophysiological roles of the α1B-adrenergic receptor and for the development of novel therapeutics with improved efficacy and side-effect profiles. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization of existing and novel α1B-AR antagonists.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is Silodosin Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
L-765,314 versus Carvedilol: A Comparative Analysis of α1B-Adrenergic Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of L-765,314 and carvedilol (B1668590) for the α1B-adrenergic receptor, supported by available experimental data. The information is intended to assist researchers in selecting appropriate pharmacological tools for their studies of the α1B-adrenoceptor.
Introduction
The α1B-adrenergic receptor, a member of the G protein-coupled receptor superfamily, plays a crucial role in mediating the physiological effects of norepinephrine (B1679862) and epinephrine. Its involvement in smooth muscle contraction and other cellular processes has made it a significant target for drug development. L-765,314 is recognized as a potent and selective antagonist for the α1B-adrenoceptor, while carvedilol is a non-selective β-blocker with additional α1-adrenergic blocking properties. Understanding their distinct binding characteristics at the α1B receptor is essential for interpreting experimental results and for the design of novel therapeutics.
Quantitative Binding Data
The following table summarizes the binding affinities of L-765,314 and carvedilol for the human α1B-adrenergic receptor, as determined in separate radioligand binding assays. It is important to note that these values were obtained from different studies and direct comparative analysis under identical experimental conditions is not currently available in the public domain.
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | pKᵢ | Reference |
| L-765,314 | Human α1B-Adrenergic Receptor | Competition Binding | Not Specified | 2.0 | 8.70 | [cite: ] |
| Carvedilol | Human α1B-Adrenergic Receptor | Competition Binding | Not Specified | ~2.5 | 8.6 | [1] |
Note: The Kᵢ value for carvedilol was calculated from the reported pKᵢ of 8.6.
Experimental Protocols
The determination of binding affinities for L-765,314 and carvedilol at the α1B-adrenergic receptor typically involves a competitive radioligand binding assay. Below is a generalized protocol representative of such experiments.
Membrane Preparation
-
Cell Culture and Lysis: A cell line recombinantly expressing the human α1B-adrenergic receptor (e.g., HEK293 cells) is cultured and harvested. The cells are then lysed in a hypotonic buffer to release the cellular components.
-
Homogenization and Centrifugation: The cell lysate is homogenized to ensure complete disruption of the cell membranes. A series of centrifugation steps are then performed to isolate the membrane fraction containing the α1B-adrenergic receptors from other cellular debris.
-
Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined. The membrane preparations are then stored at -80°C until use.
Radioligand Binding Assay (Competition)
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Reaction Mixture: The assay is performed in a 96-well plate format. Each well contains:
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
α1B-Adrenergic Receptor Signaling Pathway
The α1B-adrenergic receptor primarily signals through the Gq/11 family of G proteins.[4][5][6] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5][7][8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8][9]
Caption: Canonical Gq/11 signaling pathway of the α1B-adrenergic receptor.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Carvedilol selectively inhibits oscillatory intracellular calcium changes evoked by human alpha1D- and alpha1B-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Selective Antagonism of β3-Adrenergic Receptors: An Evaluation of L-748,337 and SR 59230A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective antagonism of two prominent β3-adrenergic receptor (β3-AR) antagonists, L-748,337 and SR 59230A. It aims to address the reproducibility of their selective antagonism by compiling and comparing data from multiple studies.
Initially, this guide was prompted by an inquiry into the β3-AR selective antagonism of L-765,314. However, a thorough review of the scientific literature confirms that L-765,314 is a potent and selective α1B-adrenergic receptor antagonist , not a β3-AR antagonist. Therefore, to provide relevant and accurate information, this guide will focus on well-characterized β3-AR antagonists.
Introduction to β3-Adrenergic Receptor Antagonists
The β3-adrenergic receptor, primarily located in adipose tissue and the detrusor muscle of the bladder, plays a crucial role in lipolysis, thermogenesis, and bladder relaxation. Selective antagonists of this receptor are valuable research tools for elucidating its physiological functions and have potential therapeutic applications. The ideal selective β3-AR antagonist exhibits high affinity for the β3-AR with significantly lower affinity for the β1- and β2-AR subtypes to avoid off-target effects, such as cardiovascular and pulmonary side effects.
This guide focuses on two of the most widely studied β3-AR antagonists: L-748,337 and SR 59230A. We will examine the reproducibility of their binding affinities and functional antagonism across different studies to provide a clearer picture of their reliability as selective research tools.
Data Presentation: Binding Affinity and Functional Antagonism
The selectivity of a receptor antagonist is determined by its relative affinity for different receptor subtypes. This is typically quantified by the inhibition constant (Ki) in radioligand binding assays. Functional antagonism, which measures the ability of an antagonist to block the action of an agonist, is often expressed as the IC50 (half-maximal inhibitory concentration) or as a pA2 value derived from Schild analysis, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Reproducibility of L-748,337 Selective Antagonism
L-748,337 is consistently reported as a potent and highly selective antagonist for the human β3-AR. The data across different studies show a good degree of reproducibility in its high affinity for the β3-AR and substantially lower affinity for β1- and β2-ARs.
| Study (Reference) | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50/pA2/pKB) |
| Candelore et al. (1999)[1] | Human β1-AR | 390 ± 154 | - |
| Human β2-AR | 204 ± 75 | - | |
| Human β3-AR | 4.0 ± 0.4 | IC50 = 6 nM (cAMP accumulation) | |
| MedChemExpress | Human β1-AR | 390 | - |
| Human β2-AR | 204 | - | |
| Human β3-AR | 4.0 | pEC50 = 11.6 (Erk1/2 phosphorylation) | |
| Tocris Bioscience[2] | Human β1-AR | 390 | - |
| Human β2-AR | 204 | - | |
| Human β3-AR | 4.0 | IC50 = 6 nM (Isoproterenol-stimulated cAMP) |
Note: pEC50 for Erk1/2 phosphorylation indicates biased agonism under certain conditions.
Reproducibility of SR 59230A Selective Antagonism
SR 59230A is another widely used β3-AR antagonist. However, reports on its selectivity are more varied than for L-748,337, with some studies suggesting a lower degree of selectivity over β1- and β2-ARs, particularly in human receptors.
| Study (Reference) | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50/pA2/pKB) |
| R&D Systems | β1-AR | - | IC50 = 408 nM |
| β2-AR | - | IC50 = 648 nM | |
| β3-AR | - | IC50 = 40 nM | |
| Selleck Chemicals | β1-AR | - | IC50 = 408 nM |
| β2-AR | - | IC50 = 648 nM | |
| β3-AR | - | IC50 = 40 nM | |
| De Ponti et al. (1996)[3] | Human Colon (β3-AR) | - | pA2 = 8.31 |
| Nisoli et al. (1996)[4] | Rat Brown Adipose Tissue (β3-AR) | - | pKB = 8.87 ± 0.12 (vs. SR 58611A) pKB = 8.20 ± 0.15 (vs. CGP 12177) |
Note: pKB is an estimate of the antagonist's dissociation constant derived from functional assays.
Experimental Protocols
The data presented in this guide were generated using established pharmacological assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human β1-, β2-, or β3-adrenergic receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., L-748,337 or SR 59230A).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assays (cAMP Accumulation)
These assays measure the ability of an antagonist to block the agonist-induced cellular response, such as the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Culture: Whole cells expressing the β-adrenergic receptor subtype of interest are used.
-
Assay Conditions: Cells are pre-incubated with increasing concentrations of the antagonist for a defined period.
-
Agonist Stimulation: A fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to stimulate cAMP production.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production, is determined.
Schild Analysis for Functional Antagonism
This method is used to determine the pA2 value, a measure of the affinity of a competitive antagonist.
-
Concentration-Response Curves: Full concentration-response curves for an agonist are generated in the absence and presence of several fixed concentrations of the antagonist.
-
Dose Ratio Calculation: The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Schild Plot: A plot of log(dose ratio - 1) versus the logarithm of the molar concentration of the antagonist is constructed.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.[5][6]
Mandatory Visualizations
β3-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for the β3-adrenergic receptor involves the activation of a stimulatory G protein (Gs), leading to the production of cAMP. However, evidence also suggests coupling to an inhibitory G protein (Gi) in some tissues.
Caption: β3-Adrenergic Receptor Signaling Pathways.
Experimental Workflow for Determining Antagonist Affinity
The following diagram illustrates the general workflow for determining the binding affinity (Ki) of a β3-adrenergic receptor antagonist.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
Based on the available data, L-748,337 demonstrates a more consistently reported high selectivity for the human β3-adrenergic receptor over the β1- and β2-subtypes across multiple studies . The binding affinity and functional antagonism data for L-748,337 appear to be highly reproducible, making it a reliable tool for investigating the β3-AR.
SR 59230A, while a potent β3-AR antagonist, exhibits more variability in its reported selectivity, with some data indicating a lower selectivity margin over β1- and β2-ARs . Researchers should consider this variability when designing experiments and interpreting results, particularly in systems where other β-AR subtypes are present. The choice between these antagonists will depend on the specific requirements of the study, including the species and tissue being investigated, and the desired degree of selectivity.
It is crucial for researchers to consult the primary literature and consider the specific experimental conditions when evaluating the suitability of a pharmacological tool for their research. This guide serves as a starting point for understanding the reproducibility and comparative pharmacology of these two important β3-adrenergic receptor antagonists.
References
- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interactions at the Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Orthogonal Assays to Validate L-765314's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of L-765314, a potent and selective antagonist of the α1B-adrenergic receptor. By employing a multi-assay approach, researchers can gain a higher degree of confidence in the pharmacological profile of this compound and its therapeutic potential. This document outlines the experimental protocols for key assays, presents comparative data for this compound and other α1-adrenergic antagonists, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
L-765,314 is a well-characterized pharmacological tool used to investigate the physiological and pathological roles of the α1B-adrenergic receptor.[1] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 signaling pathway.[2][3] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α1B-adrenergic receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction.[3][4]
L-765,314 acts as a competitive antagonist at the α1B-adrenergic receptor, blocking the binding of endogenous agonists and thereby inhibiting downstream signaling. Validating this mechanism of action requires more than a simple binding assay. Orthogonal assays, which measure different aspects of receptor function and signaling, are crucial for confirming the specific antagonistic properties of L-765,314 and ruling out off-target effects.
Comparative Analysis of α1-Adrenergic Antagonists
To provide context for the pharmacological profile of L-765,314, this section compares its binding affinity and functional potency with two other well-known α1-adrenergic antagonists: Prazosin (a non-selective α1-antagonist) and BMY 7378 (a selective α1D-antagonist).
| Compound | Target(s) | Binding Affinity (Ki) | Functional Potency (IC50/EC50) |
| L-765,314 | α1B-adrenergic receptor (selective) | 2.0 nM (human α1B) [1][5], 420 nM (human α1A) [1], 34 nM (human α1D) [1] | 1.90 nM (inhibition of binding) [1] |
| Prazosin | α1-adrenergic receptors (non-selective) | 0.06 - 0.62 nM (α1B)[6], 0.13 - 1.0 nM (α1A)[6], 0.06 - 0.38 nM (α1D)[6] | Varies depending on the assay and tissue type. |
| BMY 7378 | α1D-adrenergic receptor (selective) | 600 nM (hamster α1B)[7], 800 nM (rat α1A)[7], 2 nM (rat α1D)[7] | pA2 = 7.17 (functional antagonism in rabbit ventricular muscle)[8][9] |
Note: Ki, IC50, and EC50 values can vary depending on the experimental conditions, cell type, and radioligand used. The data presented here are for comparative purposes.
Orthogonal Assays for Validating L-765,314's Mechanism of Action
To rigorously validate L-765,314 as a selective α1B-adrenergic antagonist, a combination of binding and functional assays is recommended.
Radioligand Binding Assays
Principle: These assays directly measure the affinity of a compound for its target receptor by competing with a radiolabeled ligand.[10][11] They are fundamental for determining the binding constant (Ki) and assessing selectivity against other receptor subtypes.[10]
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the human α1A, α1B, and α1D-adrenergic receptors.[12]
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin) and varying concentrations of the test compound (L-765,314, Prazosin, or BMY 7378).[12]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[11][12]
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]
Calcium Mobilization Assays
Principle: Since α1B-adrenergic receptors are Gq/11-coupled, their activation leads to an increase in intracellular calcium concentration.[2][13] Calcium mobilization assays measure this downstream functional response and can be used to quantify the antagonistic effect of a compound.[13][14]
Experimental Protocol:
-
Cell Culture: Cells stably expressing the human α1B-adrenergic receptor are seeded in a multi-well plate.[15]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (L-765,314).[16]
-
Agonist Stimulation: An agonist of the α1B-adrenergic receptor (e.g., phenylephrine (B352888) or norepinephrine) is added to the wells to stimulate calcium release.[16]
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[13][17]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.[16]
β-Arrestin Recruitment Assays
Principle: GPCR activation also leads to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling.[18][19] β-arrestin recruitment assays provide an alternative functional readout that is independent of G-protein coupling.[18][20]
Experimental Protocol:
-
Cell Line: A cell line engineered to express the α1B-adrenergic receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., DiscoverX PathHunter).[18]
-
Compound Incubation: Cells are incubated with the test antagonist (L-765,314).
-
Agonist Stimulation: A known agonist for the α1B-adrenergic receptor is added to the cells.
-
Signal Detection: Upon agonist-induced β-arrestin recruitment, the two protein fragments come into proximity, leading to the generation of a detectable signal (e.g., chemiluminescence).[18]
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced β-arrestin recruitment is measured, and an IC50 value is calculated.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the α1B-adrenergic receptor signaling pathway, a typical experimental workflow for a calcium mobilization assay, and the logical framework for using orthogonal assays.
Caption: α1B-Adrenergic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Logic of Orthogonal Assay Validation.
Conclusion
The validation of a compound's mechanism of action is a critical step in drug discovery and pharmacological research. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. By employing a suite of orthogonal assays, such as radioligand binding, calcium mobilization, and β-arrestin recruitment, researchers can build a robust and comprehensive pharmacological profile of L-765,314. The data presented in this guide demonstrate that L-765,314 is a potent and selective antagonist of the α1B-adrenergic receptor, and the detailed protocols provide a framework for replicating and expanding upon these findings. This multi-faceted approach ensures a higher degree of confidence in the utility of L-765,314 as a specific tool for investigating α1B-adrenergic receptor function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Prazosin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological evidence for α1D-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GPCR β-Arrestin Product Solutions [emea.discoverx.com]
- 20. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of L-765314: A Guide for Laboratory Professionals
Providing essential guidance for the proper disposal of the selective α1b-adrenoceptor antagonist, L-765314, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. As a potent research compound, understanding its characteristics is paramount for its responsible handling from acquisition to disposal.
This compound is a highly selective and potent antagonist of the α1b-adrenergic receptor, utilized in research to investigate its role in various physiological processes. Due to its bioactive nature, proper disposal is crucial to prevent environmental contamination and potential biological effects. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices for the disposal of similar nitrogen-containing heterocyclic compounds and potent pharmacological agents.
Core Principles of this compound Disposal
The responsible disposal of this compound, as with any laboratory chemical, hinges on the principles of waste minimization, proper segregation, and adherence to institutional and regulatory guidelines. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
Quantitative Data Summary
The following table summarizes key information pertinent to the handling and disposal of this compound, based on general knowledge of similar research compounds.
| Parameter | Value/Information | Source/Note |
| Chemical Formula | C₂₇H₃₁N₅O₃ | - |
| Molecular Weight | 485.57 g/mol | - |
| Appearance | Solid powder | General observation for similar compounds |
| Solubility | Soluble in DMSO | Product information from suppliers |
| Primary Hazard | Potent pharmacological agent | Biological activity as an α1b-adrenergic receptor antagonist |
| Disposal Consideration | Chemical hazardous waste | Precautionary measure due to bioactivity |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the disposal of this compound waste. Always consult and follow your institution's specific EHS guidelines.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sturdy, sealable plastic bag or a rigid container lined with a durable plastic bag.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) and contaminated solvents should be collected in a designated, leak-proof, and chemically resistant hazardous waste container. Do not mix with other incompatible waste streams. The container must be clearly labeled with the contents, including the name "this compound" and any solvents used.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity of the waste, and the date the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent spills.
4. Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the full hazardous waste containers.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for this compound waste segregation.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
